Ammothamnine
Descripción
Matrine oxide is a natural product found in Daphniphyllum oldhamii, Sophora viciifolia, and other organisms with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
(1R,2R,9S,13R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPBINOPNYFXID-JARXUMMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCC[N@+]4([C@H]3[C@@H](CCC4)CN2C(=O)C1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water, Soluble in methanol, Soluble in ethanol | |
| Details | Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996) | |
| Record name | Oxymatrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder, White dice from crystal | |
CAS No. |
16837-52-8 | |
| Record name | Oxymatrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016837528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxymatrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16276 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYMATRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85U4C366QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxymatrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
208 °C | |
| Details | Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996) | |
| Record name | Oxymatrine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Ammothamnine: A Technical Overview of its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammothamnine, more commonly known as Oxymatrine, is a quinolizidine alkaloid derived from the roots of plants in the Sophora genus, particularly Sophora flavescens.[1][2] It is the N-oxide derivative of Matrine.[3] For decades, this compound has been a subject of interest in traditional medicine and modern pharmacology due to its wide range of biological activities. These include anti-inflammatory, anti-viral, anti-fibrotic, and anti-tumor properties.[4][5] This document provides a detailed technical overview of this compound's chemical structure, its mechanism of action with a focus on cell signaling, and key experimental protocols for its study.
Chemical Structure and Properties
This compound is a tetracyclic alkaloid characterized by a matrine-type skeleton with an additional oxygen atom bonded to one of the nitrogen atoms, forming a tertiary amine oxide.[3] This structural feature is crucial for its biological activity.
| Property | Data | Source(s) |
| IUPAC Name | (1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadecan-6-one | [6] |
| Synonyms | Oxymatrine, Matrine N-oxide, Pachycarpidine | [6][7] |
| CAS Number | 16837-52-8 | [3][6] |
| Molecular Formula | C₁₅H₂₄N₂O₂ | [3][6] |
| Molecular Weight | 264.36 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder or colorless block crystals. | [3][4] |
| Melting Point | 208°C | [3] |
| Solubility | Soluble in methanol and chloroform; insoluble in petroleum ether and acetone. | [3] |
Mechanism of Action: Modulation of TGF-β Signaling
This compound exerts significant anti-fibrotic effects, particularly in the liver and lungs, by interfering with the Transforming Growth Factor-β (TGF-β) signaling pathway.[8][9] This pathway is a critical regulator of cellular processes including proliferation, differentiation, and extracellular matrix (ECM) production. In pathological conditions like fibrosis, the TGF-β pathway becomes overactive, leading to excessive ECM deposition.
This compound modulates this pathway primarily by upregulating Smad7, an inhibitory protein.[2][9][10] In the canonical TGF-β pathway, the binding of TGF-β1 to its receptor leads to the phosphorylation of Smad2 and Smad3. These proteins then form a complex with Smad4, translocate to the nucleus, and activate the transcription of pro-fibrotic genes. Smad7 acts as a negative regulator by preventing the phosphorylation of Smad2/3 and promoting the degradation of the TGF-β receptor. By increasing the expression of Smad7, this compound effectively blocks the pro-fibrotic signal transduction cascade.[9]
Experimental Protocols
Microwave-Assisted Extraction (MAE) of this compound from Sophora flavescens
This protocol describes an efficient method for extracting this compound from its natural plant source.[11]
1. Sample Preparation:
-
Dry the roots of Sophora flavescens and grind them into a fine powder.
2. Extraction Parameters:
-
Extraction Solvent: 60% ethanol in water.[11]
-
Liquid-to-Material Ratio: 20:1 (mL of solvent per gram of plant powder).[11]
-
Microwave Power: 500 W.[11]
-
Extraction Temperature: 50°C.[11]
-
Extraction Time: 10 minutes.[11]
3. Procedure: a. Weigh the desired amount of powdered Sophora flavescens root and place it in a suitable microwave extraction vessel. b. Add the 60% ethanol solvent according to the 20:1 ratio. c. Secure the vessel in a microwave reactor. d. Set the parameters to 500 W, 50°C, and a 10-minute extraction time. e. After extraction, allow the mixture to cool. f. Centrifuge the mixture to pellet the solid plant material. g. Collect the supernatant, which contains the crude extract. h. The crude extract can be used for further analysis or purification steps. Under these optimal conditions, a yield of approximately 14.37 mg of oxymatrine per gram of plant material can be achieved.[11]
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in an extract.[12][13]
1. Chromatographic Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.01 mol/L KH₂PO₄) with a small amount of triethylamine (e.g., 94:6:0.01 v/v/v). The pH may need adjustment.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 10-20 µL.
2. Procedure: a. Prepare a series of standard solutions of pure this compound at known concentrations to create a calibration curve. b. Prepare the sample extract for injection, which may involve dilution and filtration through a 0.45 µm filter. c. Inject the standard solutions into the HPLC system to establish the calibration curve (peak area vs. concentration). d. Inject the prepared sample extract. e. Identify the this compound peak based on the retention time from the standard injections. f. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Conclusion
This compound (Oxymatrine) is a pharmacologically significant alkaloid with a well-defined chemical structure and diverse biological activities. Its ability to modulate key signaling pathways, such as the TGF-β/Smad pathway, makes it a compelling candidate for the development of therapeutics for fibrotic diseases and other conditions. The experimental protocols outlined provide a foundation for researchers to extract, quantify, and further investigate the properties of this potent natural compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxymatrine inhibits TGF‑β1‑mediated mitochondrial apoptotic signaling in alveolar epithelial cells via activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxymatrine inhibits the migration of human colorectal carcinoma RKO cells via inhibition of PAI-1 and the TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxymatrine exerts organ- and tissue-protective effects by regulating inflammation, oxidative stress, apoptosis, and fibrosis: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxymatrine attenuates pulmonary fibrosis via APE1-mediated regulation of the PINK1/Parkin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxymatrine exerts anti-fibrotic effects in a rat model of hepatic fibrosis by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Oxymatrine on the TGFbeta-Smad signaling pathway in rats with CCl4-induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous determination of matrine, sophoridine and oxymatrine in Sophora flavescens Ait. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pulsus.com [pulsus.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammothamnine, a naturally occurring quinolizidine alkaloid, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of this compound, including its various synonyms and closely related chemical entities. The document consolidates quantitative data on its biological effects, outlines detailed experimental protocols for key assays, and visualizes the intricate signaling pathways through which it exerts its therapeutic potential. This resource is intended to serve as a valuable reference for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
This compound is a tetracyclic quinolizidine alkaloid predominantly isolated from plants of the Sophora genus, which have a long history of use in traditional medicine. Chemically, it is the N-oxide of matrine, another well-studied alkaloid from the same plant source.[1] The introduction of an N-oxide functional group significantly influences its pharmacokinetic and pharmacodynamic properties. This compound has demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects, making it a promising candidate for further therapeutic development.
Synonyms and Chemical Identity
This compound is known by several synonyms in scientific literature and chemical databases, which can sometimes lead to confusion. It is crucial for researchers to recognize these alternative names to ensure a comprehensive review of existing data.
-
Other Common Synonyms: Matrine oxide, Matrine N-oxide, Pachycarpidine[2][4][5]
-
Systematic IUPAC Name: (1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one[2]
-
PubChem CID: 114850[2]
-
Molecular Formula: C15H24N2O2[2]
-
Molecular Weight: 264.36 g/mol [2]
Related Compounds
The biological and chemical landscape of this compound is closely intertwined with its parent compound, matrine, and other structurally similar alkaloids.
Matrine
Matrine is the precursor to this compound and is itself a pharmacologically active alkaloid. It shares many of the same biological activities as this compound but can exhibit different potencies and toxicities. The conversion of matrine to this compound (Oxymatrine) can occur both in vivo and through synthetic oxidation.[1]
Sophoridine
Sophoridine is another quinolizidine alkaloid found in Sophora species. It shares the same core tetracyclic structure and has also been investigated for its anti-cancer and anti-inflammatory properties.[4]
Quantitative Biological Data
The following tables summarize the in vitro cytotoxic activities of this compound (Oxymatrine) and its related compounds against various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of this compound (Oxymatrine) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mg/mL) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | ~32 | 24 | [3] |
| MCF-7 | Breast Cancer | <16 | 48 | [3] |
| HGC-27 | Gastric Cancer | 2.2 | 48 | |
| AGS | Gastric Cancer | 1.8 | 48 |
Table 2: IC50 Values of Sophoridine and its Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sophoridine | SGC7901 | Gastric Cancer | 3.52 | [6] |
| Sophoridine | AGS | Gastric Cancer | 3.91 | [6] |
| Sophoridine Derivative 6b | Various | - | - | [4] |
| Sophoridine Derivatives (38a-e) | S180 | Sarcoma | 1-4 | [4] |
| Sophoridine Derivatives (38a-e) | H22 | Hepatoma | 1-4 | [4] |
| Sophoridine Derivative 7 | HepG2 | Liver Cancer | 0.93 - 1.89 | [6] |
| Sophoridine Derivative 7 | SMMC-7721 | Liver Cancer | 0.93 - 1.89 | [6] |
| Sophoridine Derivative 7 | Hela | Cervical Cancer | 0.93 - 1.89 | [6] |
| Sophoridine Derivative 7 | CNE1 | Nasopharyngeal Carcinoma | 0.93 - 1.89 | [6] |
| Sophoridine Derivative 7 | CNE2 | Nasopharyngeal Carcinoma | 0.93 - 1.89 | [6] |
| Sophoridine Derivative 7 | MCF7 | Breast Cancer | 0.93 - 1.89 | [6] |
Signaling Pathways and Mechanisms of Action
This compound (Oxymatrine) exerts its diverse biological effects by modulating multiple intracellular signaling pathways. These pathways are central to processes such as inflammation, cell proliferation, apoptosis, and viral replication.
Anti-inflammatory Pathways
This compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. A key mechanism for this is the inhibition of the NF-κB signaling pathway.[2] It also modulates the activity of M1 and M2 macrophages and can regulate the balance of Treg and Th17 cells.[7][8]
Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathways.
Anti-cancer Pathways
The anti-tumor activity of this compound is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. It has been shown to modulate several key cancer-related signaling pathways, including PI3K/Akt, MAPK/ERK, and Wnt/β-catenin.[2]
Caption: this compound's anti-cancer effects via the EGFR/PI3K/Akt/mTOR pathway.
Antiviral Pathways
This compound has demonstrated significant antiviral activity, particularly against the hepatitis B virus (HBV). Its mechanisms include the inhibition of viral replication and the modulation of the host immune response to the infection.[2]
Caption: this compound's antiviral mechanism against Hepatitis B Virus.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in this compound research. These protocols are representative and may require optimization for specific experimental conditions.
Cell Viability Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.
-
Reagents:
-
CCK-8 solution
-
Cell culture medium
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Add various concentrations of this compound to the wells and incubate for the desired time.
-
Add 10 µL of CCK-8 solution to each well.[2]
-
Incubate the plate for 1-4 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
Cell Migration and Invasion Assay (Transwell Assay)
This assay is used to assess the migratory and invasive potential of cells.
-
Reagents and Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Crystal violet stain
-
-
Procedure:
-
For invasion assays, coat the upper surface of the Transwell inserts with Matrigel.
-
Seed cells (e.g., 5 x 104 cells) in serum-free medium in the upper chamber of the insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the stained cells under a microscope.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Reagents and Materials:
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of a specific protein, such as a cytokine, in a sample.
-
Reagents and Materials:
-
ELISA plate pre-coated with capture antibody
-
Detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Standard protein
-
-
Procedure:
-
Add standards and samples to the wells of the ELISA plate and incubate.
-
Wash the plate and add the detection antibody. Incubate.
-
Wash the plate and add Streptavidin-HRP. Incubate.
-
Wash the plate and add TMB substrate. Incubate in the dark.
-
Add stop solution to stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the protein in the samples based on the standard curve.
-
Conclusion
This compound, also known as Oxymatrine, is a promising natural product with a wide array of pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and viral infections underscores its therapeutic potential. This technical guide provides a consolidated resource of its synonyms, related compounds, quantitative biological data, and relevant experimental protocols to facilitate further research and development in this exciting field. A thorough understanding of its mechanisms of action and the application of standardized experimental procedures will be crucial in translating the preclinical promise of this compound into clinical applications.
References
- 1. Pharmacokinetic characterization of oxymatrine and matrine in rats after oral administration of radix Sophorae tonkinensis extract and oxymatrine by sensitive and robust UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 3. researchhub.com [researchhub.com]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. broadpharm.com [broadpharm.com]
The Alkaloid Ammothamnine: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammothamnine, a quinolizidine alkaloid identical to Oxymatrine, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical document provides an in-depth overview of the natural sources of this compound, focusing on its principal plant origins. It details quantitative data on its prevalence in these sources, presents comprehensive experimental protocols for its extraction and isolation, and elucidates its known biological signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Sophora genus of the Fabaceae family. While its name suggests a potential presence in the Ammothamnus genus, the most extensively documented and quantified source is Sophora flavescens.
Principal Botanical Source: Sophora flavescens
Sophora flavescens, a perennial shrub native to East Asia, is the primary and most commercially viable source of this compound (Oxymatrine).[1] The roots of this plant have a long history of use in traditional Chinese medicine for a variety of ailments.[1] Modern phytochemical analysis has identified a rich concentration of quinolizidine alkaloids, with matrine and its N-oxide, this compound (Oxymatrine), being the most prominent.[2][3]
Other Potential Sources
While Sophora flavescens is the most well-documented source, this compound (Oxymatrine) has also been reported in other Sophora species, including Sophora macrocarpa and Sophora chrysophylla.[4] However, quantitative data on the yield of this compound from these species are less readily available in the current body of scientific literature.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound in its natural sources can vary depending on the plant part, geographical location, and the extraction method employed. The following table summarizes the reported yield of this compound from Sophora flavescens.
| Plant Source | Plant Part | Extraction Method | This compound (Oxymatrine) Yield | Reference |
| Sophora flavescens | Root | Microwave-Assisted Extraction (MAE) | 14.37 mg/g | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of this compound from Sophora flavescens.
Microwave-Assisted Extraction (MAE) of this compound
This protocol is adapted from a study optimizing the extraction of Oxymatrine from the roots of Sophora flavescens.[5][6]
3.1.1. Materials and Equipment
-
Dried and powdered roots of Sophora flavescens
-
60% Ethanol
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
3.1.2. Procedure
-
Sample Preparation: Weigh a precise amount of powdered Sophora flavescens root.
-
Solvent Addition: Add 60% ethanol to the plant material at a liquid-to-material ratio of 20:1 (v/w).
-
Microwave Extraction: Place the mixture in the microwave extraction system. Irradiate at a power of 500 W for 10 minutes at a controlled temperature of 50°C.
-
Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
Quantification: Analyze the resulting crude extract using HPLC to determine the yield of this compound (Oxymatrine).[5][6]
Isolation and Purification by Column Chromatography
This is a general protocol for the isolation and purification of this compound (Oxymatrine) from the crude extract.[7]
3.2.1. Materials and Equipment
-
Crude this compound extract
-
Silica gel for column chromatography
-
D101 resin
-
Solvents: Water, Ethanol (20% and 70%)
-
Glass chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Preparative HPLC system
3.2.2. Procedure
-
Initial Purification: Dissolve the crude extract in water and pass it through a D101 resin column.
-
Elution from Resin Column: Elute the column sequentially with three column volumes of water, followed by 20% ethanol, and then 70% ethanol. Collect the 70% ethanol eluent, which will contain the alkaloids.
-
Solvent Removal: Concentrate the 70% ethanol eluent to dryness.
-
Silica Gel Chromatography: Mix the dried concentrate with a small amount of silica gel and apply it to the top of a silica gel column packed with an appropriate solvent system.
-
Fraction Collection: Elute the column with a suitable solvent gradient, collecting fractions. Monitor the separation using TLC.
-
Final Purification: Combine the fractions containing this compound (as determined by TLC) and further purify using a preparative HPLC system to obtain the compound with high purity (e.g., >98%).[7]
Biological Signaling Pathways of this compound (Oxymatrine)
This compound (Oxymatrine) exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate some of the well-documented pathways.
Inhibition of PI3K/AKT/mTOR and NF-κB Signaling Pathways
This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR and NF-κB signaling pathways.[8][9] This inhibition leads to the downregulation of proteins involved in cell survival and proliferation and the upregulation of pro-apoptotic proteins.
Modulation of the STING/TBK1/IRF3 Signaling Pathway
In the context of autoimmune diseases, this compound has been found to activate the STING/TBK1/IRF3 pathway in microglia, leading to the production of anti-inflammatory interferon-β (IFN-β).[10]
Inhibition of the TGF-β/Smad Signaling Pathway
This compound has demonstrated anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway, which plays a crucial role in the pathogenesis of fibrosis.[11]
Conclusion
This compound (Oxymatrine), primarily sourced from the roots of Sophora flavescens, stands out as a promising natural compound with a wide spectrum of biological activities. The established protocols for its extraction and isolation, coupled with a growing understanding of its molecular mechanisms of action, provide a solid foundation for further research and development. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for scientists and researchers aiming to unlock its full therapeutic potential. Further investigations into its biosynthesis, pharmacological profiling, and clinical efficacy are warranted to translate this natural alkaloid into novel therapeutic applications.
References
- 1. Sophora flavescens Ait.: Traditional usage, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bfr.bund.de [bfr.bund.de]
- 3. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H24N2O2 | CID 114850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Extraction of Oxymatrine from Sophora flavescens [mdpi.com]
- 6. Microwave-assisted extraction of oxymatrine from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxymatrine induces nasopharyngeal cancer cell death through inhibition of PI3K/AKT and NF‑κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxymatrine regulates microglia to produce IFN-β by activating the STING/TBK1/IRF3 pathway against experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Ammothamnine in Sophora flavescens
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sophora flavescens (Kushen) is a medicinal plant renowned for its rich profile of bioactive quinolizidine alkaloids (QAs), which are central to its therapeutic applications. Among these, ammothamnine, also known as oxymatrine or matrine N-oxide, is a principal component with significant pharmacological interest. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, consolidating current knowledge from metabolomic, transcriptomic, and genomic studies. We present detailed enzymatic steps, relevant quantitative data, key experimental protocols, and visual diagrams of the pathway and associated research workflows. This document serves as an in-depth resource for professionals engaged in natural product chemistry, metabolic engineering, and drug discovery centered on the alkaloids of Sophora flavescens.
Introduction to this compound and Quinolizidine Alkaloids
This compound is a tetracyclic quinolizidine alkaloid found in high concentrations in the roots of Sophora flavescens. It is structurally the N-oxide derivative of matrine, another abundant QA in the plant.[1] Quinolizidine alkaloids are a class of lysine-derived secondary metabolites primarily found in the Leguminosae family, including the Sophora genus.[2][3] These compounds are recognized for their diverse and potent biological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[4][5][6] The biosynthesis of these complex molecules originates from the primary amino acid L-lysine, which undergoes a series of enzymatic transformations to form the characteristic ring structures.[2][7] Understanding this pathway is critical for the metabolic engineering of S. flavescens to enhance the production of target compounds like this compound for pharmaceutical use.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid L-lysine and culminates in the oxidation of matrine. The pathway can be divided into three main stages:
-
Formation of the key intermediate, Δ¹-piperideine.
-
Assembly of the tetracyclic matrine core.
-
Final oxidation to yield this compound.
Stage 1: Formation of Δ¹-piperideine from L-Lysine
This initial and best-characterized part of the pathway involves two enzymatic steps:
-
Step 1: Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme Lysine/ornithine decarboxylase (LDC) .[8][9] This is considered the first committed step in QA biosynthesis.[2][7]
-
Step 2: Oxidative Deamination of Cadaverine: The resulting cadaverine undergoes oxidative deamination, catalyzed by Copper amine oxidase (CuAO) , to form 5-aminopentanal.[8][9] This intermediate is unstable and spontaneously cyclizes via an intramolecular Schiff base reaction to form Δ¹-piperideine , the fundamental heterocyclic precursor for a wide range of piperidine and quinolizidine alkaloids.[2][10]
Stage 2: Putative Assembly of the Matrine Core
The steps leading from Δ¹-piperideine to the complex tetracyclic structure of matrine are not yet fully elucidated and remain a frontier in QA biosynthesis research. It is hypothesized that the matrine skeleton is formed from three molecules of Δ¹-piperideine.[11] This process likely involves a series of condensation, cyclization, and reduction/oxidation reactions, possibly involving intermediates such as a diiminium cation, to assemble the four-ring system.[3] The specific enzymes catalyzing these skeletal formations in S. flavescens have not been definitively characterized.
Stage 3: Oxidation of Matrine to this compound
The final step in the pathway is the conversion of matrine to this compound (oxymatrine).
-
Step 3: N-oxidation of Matrine: This transformation is an oxidation reaction where an oxygen atom is added to the tertiary nitrogen atom of the matrine molecule. This conversion is likely catalyzed by an oxidoreductase , such as a cytochrome P450 monooxygenase or a flavin-containing monooxygenase, which are commonly involved in the late-stage modification of alkaloid scaffolds.[12]
The complete proposed biosynthetic pathway is illustrated below.
Caption: Proposed Biosynthesis Pathway of this compound in Sophora flavescens.
Quantitative Data
Metabolomic and transcriptomic analyses of S. flavescens root tissues have provided valuable quantitative insights into the biosynthesis of this compound (oxymatrine) and its precursor, matrine. The distribution of these alkaloids is not uniform across the root, and their accumulation is correlated with the expression levels of specific biosynthetic genes.
Table 1: Distribution of Key Alkaloids in Sophora flavescens Root Tissues
| Compound | Periderm (µg/g) | Phloem (µg/g) | Xylem (µg/g) |
| Matrine | 1004.87 ± 152.34 | 10697.53 ± 1031.11 | 2064.90 ± 298.76 |
| This compound (Oxymatrine) | 335.63 ± 49.81 | 2839.20 ± 276.53 | 625.13 ± 90.45 |
| Sophoridine | 240.17 ± 35.67 | 2087.67 ± 211.09 | 412.83 ± 61.22 |
Data synthesized from metabolomic studies.[2][4] Values are presented as mean ± standard deviation. The highest concentration for each compound is highlighted in bold.
Table 2: Correlation of Gene Expression with Total Alkaloid Content
| Transcript ID | Putative Annotation | Correlation Coefficient (R) | P-value |
| LYSA1 | Lysine Decarboxylase | > 0.8 | < 0.05 |
| LYSA2 | Lysine Decarboxylase | > 0.8 | < 0.05 |
| AO2 | Amine Oxidase | > 0.8 | < 0.05 |
| AO6 | Amine Oxidase | > 0.8 | < 0.05 |
| PMT1 | Putrescine N-methyltransferase-like | > 0.8 | < 0.05 |
| PMT17 | Putrescine N-methyltransferase-like | > 0.8 | < 0.05 |
| PMT34 | Putrescine N-methyltransferase-like | > 0.8 | < 0.05 |
| PMT35 | Putrescine N-methyltransferase-like | > 0.8 | < 0.05 |
Data derived from combined transcriptome and metabolome correlation analysis.[2][4] Transcripts showing a high positive correlation (R > 0.8) with the total content of key alkaloids (matrine, oxymatrine, sophoridine) are listed.
Experimental Protocols
The elucidation of the this compound pathway relies on a combination of analytical chemistry and molecular biology techniques. Below are representative protocols for metabolite quantification and gene expression analysis.
Protocol: Quantification of this compound via UHPLC-Q-TOF/MS
This protocol describes the extraction and analysis of alkaloids from S. flavescens root tissue.
-
Sample Preparation and Extraction:
-
Harvest fresh root tissues and separate them into periderm, phloem, and xylem.
-
Lyophilize the tissues and grind them into a fine powder.
-
Accurately weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (v/v) containing 0.1% formic acid.
-
Vortex the mixture for 5 minutes, then sonicate in an ice-water bath for 30 minutes.
-
Centrifuge the mixture at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm microporous membrane into an HPLC vial.
-
-
Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF/MS).
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient optimized for alkaloid separation (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 450°C.
-
Scan Range: m/z 50-1200.
-
Data Acquisition: Perform MS/MS analysis on selected precursor ions to confirm identity based on characteristic fragment ions.
-
-
Quantification:
-
Prepare a series of standard solutions of authentic this compound (oxymatrine) and matrine.
-
Generate a calibration curve by plotting peak area against concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol: Transcriptome Analysis for Gene Discovery
This protocol outlines the workflow for identifying candidate genes involved in the this compound biosynthetic pathway.
-
RNA Extraction and Library Preparation:
-
Extract total RNA from the different root tissues (periderm, phloem, xylem) using a plant-specific RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using random hexamer primers, followed by second-strand synthesis.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR to create the final cDNA library.
-
-
Sequencing and Assembly:
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq) with a paired-end 150 bp read length.
-
Filter the raw reads to remove low-quality reads, adapters, and ambiguous reads to obtain clean reads.
-
Perform de novo assembly of the clean reads using software like Trinity to construct a reference transcriptome.
-
-
Gene Annotation and Expression Analysis:
-
Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., Nr, Nt, Swiss-Prot, KEGG, GO).
-
Map the clean reads from each sample back to the reference transcriptome to calculate gene expression levels, typically as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Identify differentially expressed genes (DEGs) between tissues with high and low alkaloid content.
-
-
Candidate Gene Identification:
-
Search the annotated transcriptome for unigenes homologous to known alkaloid biosynthesis enzymes (e.g., LDC, CuAO, oxidoreductases).
-
Perform a correlation analysis (e.g., Pearson correlation) between the expression profiles (FPKM values) of candidate genes and the measured concentrations of this compound and related alkaloids across the different tissues. Genes with high positive correlation are strong candidates for involvement in the pathway.
-
General Experimental Workflow
The following diagram illustrates the integrated workflow for investigating the this compound biosynthetic pathway.
Caption: Integrated Workflow for Biosynthesis Pathway Elucidation.
Conclusion and Future Outlook
The biosynthetic pathway of this compound (oxymatrine) in Sophora flavescens is understood to proceed from L-lysine through the key intermediates cadaverine and Δ¹-piperideine, leading to the formation of the matrine skeleton, which is finally oxidized to yield the end product. While the initial steps are well-established, the enzymes responsible for the assembly of the complex tetracyclic matrine core and the final N-oxidation step remain to be functionally characterized.
Future research should focus on:
-
Functional Characterization: Heterologous expression and in vitro enzymatic assays of candidate cyclases and oxidases identified through transcriptomic studies are necessary to confirm their roles in the pathway.
-
Regulatory Mechanisms: Investigating the transcription factors and signaling pathways that regulate the expression of biosynthetic genes will provide deeper insights into how alkaloid production is controlled in the plant.
-
Metabolic Engineering: With a complete understanding of the pathway, targeted genetic modification of S. flavescens or heterologous reconstruction of the pathway in microbial hosts could be employed to enhance the sustainable production of this compound for pharmaceutical applications.
This guide provides a solid foundation for these future endeavors, consolidating the current data and methodologies for the scientific community.
References
- 1. This compound | C15H24N2O2 | CID 114850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]
- 4. Alkaloids from the roots of Sophora flavescens and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro anti-tumour activities of quinolizidine alkaloids derived from Sophora flavescens Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. Five New Alkaloids from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Ammothamnine (Oxymatrine): A Comprehensive Technical Guide
An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammothamnine, more commonly known as Oxymatrine, is a quinolizidine alkaloid extracted from the root of Sophora flavescens and other related plants. It has a long history of use in traditional Chinese medicine and is gaining significant attention in modern pharmacological research due to its diverse therapeutic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of Oxymatrine, details on experimental methodologies for their determination, and an exploration of its interaction with key biological signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action and analysis.
Core Physical and Chemical Properties
Oxymatrine presents as a white to off-white crystalline powder.[1][2][3] It is characterized by the following physical and chemical parameters, which are crucial for its handling, formulation, and development as a therapeutic agent.
Identification and General Properties
| Property | Value | Source(s) |
| Common Names | Oxymatrine, this compound, Matrine N-oxide | [4][5] |
| CAS Number | 16837-52-8 | [4][6][7][8][9] |
| Molecular Formula | C₁₅H₂₄N₂O₂ | [1][4][6][7][9] |
| Appearance | White to off-white powder or crystalline powder | [1][2][3][10] |
| Odor | No odor to slight amber aroma | [1][11] |
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 264.36 g/mol | [1][7][9] |
| Melting Point | 199 - 208 °C | [1][7][9][12] |
| Boiling Point | 572.8 °C (Predicted) | [7] |
| pKa | 6.5 (Experimentally determined for the related compound Oxysophocarpine using RP-HPLC) | [13] |
| Topological Polar Surface Area | 38.4 Ų | [1][5] |
Solubility Profile
Oxymatrine is known to be soluble in water.[1] Its solubility in various solvents is a critical factor for its formulation and delivery.
| Solvent | Solubility | Source(s) |
| Water | Soluble, 10 mg/mL, 53 mg/mL | [1][2][14][15] |
| Ethanol | 25 mg/mL, 33.3 mg/mL, 53 mg/mL | [2][8][14][15] |
| Methanol | Soluble, 53 mg/mL | [2][12][14] |
| DMSO | 10 mg/mL, 53 mg/mL | [2][8][14][15] |
| DMF | 10 mg/mL | [2][8] |
| Chloroform | Soluble | [11][12] |
| Benzene | Soluble | [11] |
| Acetone | Readily soluble | [11] |
| Petroleum Ether | Insoluble/Difficult to dissolve | [11][12] |
Stability and Storage
Proper storage is essential to maintain the integrity of Oxymatrine. It should be stored in a dry place, protected from light and moisture.[2][7] For long-term storage, a temperature of +4°C or between 2°C - 8°C is recommended.[2][7][12] Under these conditions, it is stable for at least two years.[2] In solution, it should be stored at -20°C for up to one month or -80°C for up to six months.[14][15] Environmental stability studies have shown that in an aquatic environment, the half-life of oxymatrine is estimated to be over 200 days, while in dry soil, the half-life is significantly shorter, ranging from 5.4 to 8.6 days.[12][16]
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of Oxymatrine are fundamental for quality control and research purposes. While specific, proprietary methods used by manufacturers are not publicly available, this section outlines the standard methodologies employed for such analyses.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.[4]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry Oxymatrine is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[15]
-
Apparatus: A melting point apparatus, such as a Mel-Temp or Thiele tube, is used. The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4][15][16]
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute near the expected melting point.[4]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[4][16]
Determination of Solubility
The "shake-flask" method is the traditional and most common technique for determining the equilibrium solubility of a compound.[10]
Methodology: Shake-Flask Solubility Method
-
Preparation of Saturated Solution: An excess amount of Oxymatrine is added to a specific volume of the solvent (e.g., water, ethanol) in a sealed container.[10][17]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[10][14]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[14]
-
Quantification: The concentration of Oxymatrine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14] A standard calibration curve is used for accurate quantification.
Analytical Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the identification, quantification, and purity assessment of Oxymatrine.
General HPLC Protocol for Oxymatrine Analysis
-
Column: A reversed-phase C18 column is commonly used.[18][19]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or a solution of an ion-pairing agent like sodium heptanesulfonate) and an organic modifier like methanol or acetonitrile.[18][19][20] The pH of the aqueous phase is often adjusted to optimize separation.[19]
-
Flow Rate: A flow rate of around 1.0 mL/min is generally employed.[19]
-
Detection: UV detection is performed at a wavelength where Oxymatrine exhibits significant absorbance, typically around 210 nm or 220 nm.[18][19]
-
Quantification: The concentration of Oxymatrine is determined by comparing the peak area of the sample to that of a known standard.[18]
Stability Testing
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for Oxymatrine. These studies evaluate how the quality of the substance varies over time under the influence of environmental factors such as temperature and humidity.
Methodology: ICH Guideline-Based Stability Study
-
Batch Selection: Stability studies are performed on multiple batches of the substance to ensure consistency.
-
Storage Conditions: Samples are stored under various conditions as per ICH guidelines, including long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[21][22]
-
Testing Frequency: Samples are pulled at specific time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies) and tested for relevant quality attributes.[21][22]
-
Analytical Tests: The testing includes assays for potency (e.g., by HPLC), purity (to detect and quantify degradation products), and physical characteristics (e.g., appearance, moisture content).[21]
-
Data Evaluation: The data are evaluated to establish a re-test period or shelf life for the substance. A "significant change" is defined as a failure to meet the established specifications.[21]
Biological Activity and Signaling Pathways
Oxymatrine exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-fibrotic, anti-viral, and anti-cancer effects.[23][24][25] These effects are mediated through its interaction with various cellular signaling pathways. This section focuses on two well-documented pathways modulated by Oxymatrine: the Transforming Growth Factor-β (TGF-β) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.
Modulation of the TGF-β Signaling Pathway
The TGF-β signaling pathway plays a critical role in cellular processes such as proliferation, differentiation, and extracellular matrix production. Its dysregulation is often implicated in fibrosis. Oxymatrine has been shown to inhibit TGF-β1-induced fibrotic processes.[2][8]
Mechanism of Action:
-
TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).
-
The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.
-
Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (Co-Smad), Smad4.
-
This Smad complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis, such as collagen.[6]
-
Oxymatrine can interfere with this pathway by down-regulating the expression of TGF-β1, TβRI, and inhibiting the phosphorylation of Smad2 and Smad3.[2][25] It has also been shown to upregulate the inhibitory Smad, Smad7, which promotes the degradation of the TβRI and prevents R-Smad phosphorylation.[5][6]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Oxymatrine has demonstrated potent anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[9][11]
Mechanism of Action:
-
In its inactive state, NF-κB (a heterodimer typically of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.
-
Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.
-
The IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.
-
The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.
-
In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[7]
-
Oxymatrine can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[11] It may also act further upstream by inhibiting TLR4 signaling.[9]
Conclusion
This compound (Oxymatrine) is a multifaceted alkaloid with well-defined physical and chemical properties that are conducive to its development as a pharmaceutical agent. Its solubility in various solvents allows for diverse formulation strategies. The established analytical methods, particularly HPLC, provide robust means for its quality control. Furthermore, its ability to modulate key signaling pathways like TGF-β and NF-κB provides a molecular basis for its observed anti-fibrotic and anti-inflammatory effects, making it a compelling candidate for further research and clinical investigation in a variety of disease contexts. This guide serves as a foundational resource for professionals engaged in the exploration and development of this promising natural compound.
References
- 1. Oxymatrine Inhibits Transforming Growth Factor β1 (TGF-β1)-Induced Cardiac Fibroblast-to-Myofibroblast Transformation (FMT) by Mediating the Notch Signaling Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potential Signaling Pathways Involved in the Clinical Application of Oxymatrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Effect of Oxymatrine on the TGFbeta-Smad signaling pathway in rats with CCl4-induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Oxymatrine on the TGFbeta-Smad signaling pathway in rats with CCl4-induced hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of oxymatrine in the treatment of cryptosporidiosis through TNF/NF-κB signaling pathway based on network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of oxymatrine on TGF-β1-induced proliferation and abnormal differentiation in rat cardiac fibroblasts via the p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxymatrine Inhibits Influenza A Virus Replication and Inflammation via TLR4, p38 MAPK and NF-κB Pathways [mdpi.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor-kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Matrine and Oxymatrine from the Biopesticide from Sophora flavescens under Aquatic and Soil Environment -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 13. pKa determination of oxysophocarpine by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. m.youtube.com [m.youtube.com]
- 18. [Determination of oxymatrine content and its related substances in oxymatrine capsule by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of oxymatrine concentrations in plasma by RP-HPLC with solid phase extraction method and study on its bioequivalent [manu41.magtech.com.cn]
- 20. researchgate.net [researchgate.net]
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- 22. edaegypt.gov.eg [edaegypt.gov.eg]
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- 24. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 25. researchgate.net [researchgate.net]
Pharmacological Profile of Ammothamnine (Oxymatrine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammothamnine, a quinolizidine alkaloid commonly known as Oxymatrine, is a natural compound extracted from the roots of plants from the Sophora species. It has been the subject of extensive pharmacological research due to its diverse therapeutic effects, including anti-inflammatory, anti-cancer, anti-fibrotic, and neuroprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its quantitative receptor binding affinities, enzyme inhibition, pharmacokinetic properties, and modulation of key signaling pathways. Detailed experimental methodologies for key assays are also provided to facilitate further research and drug development efforts.
Introduction
This compound, chemically identified as Oxymatrine, has a long history of use in traditional Chinese medicine. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic benefits. This document aims to consolidate the available quantitative data and experimental protocols to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.
Receptor and Enzyme Interactions
While comprehensive screening of this compound against a wide array of receptors and enzymes is not extensively documented in publicly available literature, some key interactions have been identified.
Enzyme Inhibition
This compound has been shown to inhibit certain enzymes involved in inflammation and cell proliferation.
Table 1: Enzyme Inhibition Profile of this compound (Oxymatrine)
| Enzyme | IC50 | Cell Line/System | Reference |
| Cyclooxygenase-1 (COX-1) | 52.5 µg/mL | in vitro | [1] |
| Cyclooxygenase-2 (COX-2) | 102.2 µg/mL | in vitro | [1] |
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of this compound have been primarily studied in rats.
In Vivo Pharmacokinetic Parameters
Table 2: Pharmacokinetic Parameters of this compound (Oxymatrine) in Rats
| Parameter | Value | Route of Administration | Reference |
| Absolute Oral Bioavailability | 26.43% | Oral | [2][3] |
| Cmax (Maximum Concentration) | 605.5 ng/mL | Oral | [2][3] |
| Tmax (Time to Maximum Concentration) | 0.75 h | Oral | [2][3] |
| t1/2 (Half-life) | 4.181 h | Oral | [2][3] |
| t1/2 (Half-life) | 4.9 ± 3.4 h | Intravenous (2 mg/kg) | [4] |
Metabolism
This compound is metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic reaction is the reduction of the N-oxide group to form matrine.
Table 3: In Vitro Metabolism Kinetics of this compound (Oxymatrine)
| Enzyme System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human Liver Microsomes (HLMs) | Biphasic Kinetics | - | [5] |
| Human Intestinal Microsomes (HIMs) | Biphasic Kinetics | - | [5] |
| Recombinant Human CYP3A4 | Biphasic Kinetics | - | [5] |
Note: The metabolism of Oxymatrine in HLMs, HIMs, and by CYP3A4 followed biphasic kinetics, and therefore single Km and Vmax values were not reported.
Table 4: Inhibition of this compound (Oxymatrine) Metabolism by CYP450 Inhibitors
| CYP Isoform Inhibitor | Inhibition of Matrine Formation | Reference |
| Ketoconazole (CYP3A) | Strong Inhibition | [6] |
| Fluvoxamine maleate (CYP1A2) | Significant Inhibition | [6] |
| Amiodarone hydrochloride (CYP2C9) | Significant Inhibition | [6] |
| Omeprazole (CYP2C19) | Significant Inhibition | [6] |
| Diethyldithiocarbamic acid (CYP2E1) | Significant Inhibition | [6] |
| Gemfibrozil (CYP2C8) | Weak Inhibition | [6] |
| Quinidine (CYP2D6) | Weak Inhibition | [6] |
Key Signaling Pathways and Pharmacological Effects
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.
Anti-Cancer Activity
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Table 5: IC50 Values of this compound (Oxymatrine) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | Reference |
| MCF-7 | Breast Cancer | ~32 mg/mL | <16 mg/mL | [7] |
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation in many cancers. This inhibition leads to decreased phosphorylation of Akt and downstream targets, ultimately promoting apoptosis.[8][9][10]
Figure 1: this compound's inhibition of the PI3K/Akt pathway.
Anti-Fibrotic Activity
This compound has been demonstrated to attenuate fibrosis by modulating the TGF-β/Smad signaling pathway. It can inhibit the expression of Smad3 and CREB-binding protein (CBP) while promoting the expression of the inhibitory Smad7.[11] This leads to a reduction in the deposition of collagen and other extracellular matrix components.
Figure 2: Modulation of the TGF-β/Smad pathway by this compound.
Neuroprotective Effects
This compound has been shown to exert neuroprotective effects against excitotoxicity, in part by down-regulating the expression of the NR2B subunit of the NMDA receptor.[12] This can reduce excessive calcium influx and subsequent neuronal damage.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on cancer cells.[7][13]
Figure 3: Workflow for the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for PI3K/Akt Pathway
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of Akt.[8][9][10]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt.
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a compound.[2][14]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Apical to Basolateral (A-B): Add this compound to the apical side of the monolayer and collect samples from the basolateral side at various time points.
-
Basolateral to Apical (B-A): Add this compound to the basolateral side and collect samples from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.
Conclusion
This compound (Oxymatrine) presents a complex and promising pharmacological profile with therapeutic potential in a range of diseases. Its mechanisms of action involve the modulation of key signaling pathways related to inflammation, cell proliferation, and fibrosis. While significant progress has been made in understanding its pharmacokinetic properties and qualitative effects, a more comprehensive quantitative analysis of its interactions with a wider range of molecular targets is warranted. The experimental protocols provided in this guide offer a foundation for further investigation into the pharmacological properties of this multifaceted natural compound. Future research should focus on detailed receptor binding and enzyme inhibition screening to fully elucidate its mechanism of action and to identify potential novel therapeutic applications.
References
- 1. Oxymatrine inhibits neuroinflammation byRegulating M1/M2 polarization in N9 microglia through the TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biopharmaceutical and Pharmacokinetic Activities of Oxymatrine Determined by a Sensitive UHPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biopharmaceutical and Pharmacokinetic Activities of Oxymatrine Determined by a Sensitive UHPLC-MS/MS Method | Bentham Science [benthamscience.com]
- 4. latamjpharm.org [latamjpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive metabolism of oxymatrine is catalyzed by microsomal CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxymatrine protects against DSS-induced colitis via inhibiting the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxymatrine induces apoptosis and inhibits invasion in Gallbladder carcinoma via PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxymatrine induces nasopharyngeal cancer cell death through inhibition of PI3K/AKT and NF‑κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Oxymatrine on the TGFbeta-Smad signaling pathway in rats with CCl4-induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. researchgate.net [researchgate.net]
The Molecular Labyrinth: Unraveling the Action of Ammothamnine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Ammothamnine, a quinolizidine alkaloid also identified in chemical databases as Matrine oxide or Oxymatrine, has garnered significant interest within the scientific community for its diverse pharmacological activities, particularly its potent anti-cancer properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its effects on cell signaling pathways, apoptosis, and cell cycle regulation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Core Molecular Mechanisms of this compound
This compound exerts its biological effects through a multi-pronged approach at the molecular level, primarily culminating in the induction of apoptosis and arrest of the cell cycle in cancerous cells. These effects are orchestrated through the modulation of a complex network of signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, the process of programmed cell death, in various cancer cell lines.[2][3][4] This is a critical mechanism for its anti-tumor activity, as it selectively eliminates malignant cells. The apoptotic cascade initiated by this compound involves both intrinsic (mitochondrial) and extrinsic pathways.
A key target in this process is the regulation of the Bcl-2 family of proteins. This compound has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[5]
Furthermore, in human cervical cancer cells, this compound has been found to induce apoptosis by depleting intracellular guanosine 5'-triphosphate (GTP) levels through the inhibition of inosine monophosphate dehydrogenase type II (IMPDH2).[2]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at various phases. Evidence suggests that this compound can induce G2/M phase arrest in ovarian cancer cells by interfering with microtubule dynamics.[6] It has also been observed to cause cell cycle arrest in other cancer cell lines, preventing them from proceeding through the necessary checkpoints for division and proliferation.[7][8][9] This effect is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[6][7]
Modulation of Signaling Pathways
The pro-apoptotic and cell cycle inhibitory effects of this compound are underpinned by its ability to modulate a multitude of intracellular signaling pathways. A review of the literature indicates the involvement of several key pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, thereby promoting apoptosis and inhibiting cell proliferation.[10]
-
TGF-β/Smad Pathway: The transforming growth factor-beta (TGF-β) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound can modulate this pathway, contributing to its anti-cancer effects.[10][11]
-
NF-κB Pathway: The nuclear factor kappa B (NF-κB) signaling pathway plays a significant role in inflammation and cancer. This compound has been reported to inhibit the activation of NF-κB, which can lead to the downregulation of genes involved in cell survival and proliferation.[10]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cellular proliferation, differentiation, and apoptosis. This compound has been found to influence this pathway.[10][11]
The intricate interplay of these signaling pathways culminates in the observed anti-cancer effects of this compound.
Quantitative Data
The inhibitory effects of this compound (Oxymatrine) on the proliferation of various cancer cell lines have been quantified using IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| MCF-7 | Breast Cancer | ~32 mg/mL | 24 h | [3] |
| MCF-7 | Breast Cancer | <16 mg/mL | 48 h | [3] |
| A549 | Lung Cancer | Not specified (dose-dependent inhibition from 2-15 mmol/L) | 12-48 h | [4] |
| Jurkat | T-cell leukemia | 1.04 µM (for Montanine, a related alkaloid) | Not specified | [5] |
| A549 | Lung Cancer | 1.09 µM (for Montanine, a related alkaloid) | Not specified | [5] |
| SW480 | Colon Cancer | 0.63 to 13 µM (for a dispiropiperazine derivative) | Not specified | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and cultured for 24 hours.[4]
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 2, 4, 8, 15 mmol/L) and a positive control (e.g., 5-fluorouracil) for different time intervals (e.g., 12, 24, 36, 48 hours).[4] A negative control group receives only the vehicle.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Calculation: The cell inhibition rate is calculated using the formula: Inhibition rate (%) = (1 - (OD of experimental group / OD of control group)) x 100%. The IC50 value is then determined from the dose-response curve.[12]
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Methodology:
-
Cell Treatment: Cells are treated with a specific concentration of this compound (e.g., 8 mmol/L) for a defined period (e.g., 24 hours).[4]
-
Cell Harvesting: The cells are harvested by trypsinization and washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in 1X binding buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specific duration (e.g., 48 hours).[6]
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Methodology:
-
Protein Extraction: Cells treated with this compound are lysed using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Cyclin B1, phospho-histone H3) overnight at 4°C.[4][9]
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows associated with the mechanism of action of this compound.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Caption: Standard experimental workflow for Western Blot analysis.
Conclusion
This compound presents a compelling case as a potential anti-cancer therapeutic agent due to its multifaceted molecular mechanism of action. Its ability to induce apoptosis through the modulation of the Bcl-2 protein family and GTP depletion, coupled with its capacity to arrest the cell cycle by interfering with microtubule dynamics and regulating key cell cycle proteins, highlights its potential for targeted cancer therapy. The modulation of critical signaling pathways such as PI3K/Akt/mTOR, TGF-β/Smad, NF-κB, and JAK/STAT further underscores its complex and potent biological activity. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the treatment of various malignancies. This guide provides a foundational understanding for researchers to build upon in their future investigations into this promising natural compound.
References
- 1. This compound | C15H24N2O2 | CID 114850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxymatrine induces apoptosis in human cervical cancer cells through guanine nucleotide depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxymatrine inhibited cell proliferation by inducing apoptosis in human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity and apoptosis-inducing mechanism of Amaryllidaceae alkaloid montanine on A549 and MOLT-4 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic injury is associated with cell cycle arrest and apoptosis with alteration of cyclin A and D1 in ammonium chloride-induced hyperammonemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrine Exerts Pharmacological Effects Through Multiple Signaling Pathways: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Signaling Pathways Involved in the Clinical Application of Oxymatrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Anti-inflammatory Effects of Ammothamnine (Oxymatrine): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Executive Summary
Ammothamnine, more commonly known in scientific literature as Oxymatrine, is a quinolizidine alkaloid extracted from the root of Sophora flavescens. This document provides a comprehensive technical overview of the anti-inflammatory properties of Oxymatrine, summarizing key findings from in vivo and in vitro studies. Extensive research has demonstrated that Oxymatrine exerts its anti-inflammatory effects through the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. This guide presents quantitative data in structured tables for comparative analysis, details key experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of Oxymatrine's mechanism of action as a potential therapeutic agent for inflammatory diseases.
In Vitro Anti-inflammatory Activity
Oxymatrine has been shown to significantly inhibit the production of key pro-inflammatory mediators in various cell-based assays. The following tables summarize the quantitative data from studies on lipopolysaccharide (LPS)-stimulated murine microglial cells (BV2) and macrophages (RAW 264.7), as well as phorbol-12-myristate-13-acetate (PMA) and LPS-stimulated human monocytic cells (THP-1).
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-stimulated BV2 Microglia
| Inflammatory Mediator | Oxymatrine Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | 1, 10, 20 µg/mL | Dose-dependent decrease | [1][2] |
| Prostaglandin E2 (PGE2) | 1, 10, 20 µg/mL | Dose-dependent decrease | [1][2] |
| TNF-α | 1, 10, 20 µg/mL | Dose-dependent decrease | [1][2] |
| IL-1β | 1, 10, 20 µg/mL | Dose-dependent decrease | [1][2] |
| IL-6 | 1, 10, 20 µg/mL | Dose-dependent decrease | [1][2] |
| iNOS mRNA | 1, 10, 20 µg/mL | Dose-dependent attenuation | [1][2] |
| COX-2 mRNA | 1, 10, 20 µg/mL | Dose-dependent attenuation | [1][2] |
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Oxymatrine Concentration | % Inhibition / Effect | Reference |
| TNF-α | 12.5, 25, 50, 100, 200 mg/L | Dose-dependent inhibition of secretion | [3] |
Table 3: Inhibition of Pro-inflammatory Mediators in PMA and LPS-stimulated THP-1 Macrophages
| Inflammatory Mediator | Oxymatrine Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | Low, Medium, High | Dose-dependent reduction in secretion | [4] |
| TNF-α | Low, Medium, High | Dose-dependent reduction in secretion | [4] |
| IL-1β | Low, Medium, High | Dose-dependent reduction in secretion | [4] |
In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of Oxymatrine has been validated in several animal models of inflammation. The subsequent tables present quantitative data from studies on dextran sulfate sodium (DSS)-induced colitis in mice and carrageenan-induced paw edema in rats.
Table 4: Effects of Oxymatrine on DSS-Induced Colitis in Mice
| Parameter | Oxymatrine Dosage | Effect | Reference |
| Disease Activity Index (DAI) | 25, 50, 100 mg/kg | Significant improvement with medium and high doses | [5] |
| Colon Length | 25, 50, 100 mg/kg | Significant improvement with medium and high doses | [5] |
| Myeloperoxidase (MPO) Activity | 25, 50, 100 mg/kg | Effective inhibition | [5] |
| Histopathological Score | Not specified | Noticeable improvement | [5] |
Core Mechanistic Pathways
Oxymatrine's anti-inflammatory effects are primarily attributed to its ability to interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes.
Inhibition of NF-κB and MAPK Signaling Pathways
Oxymatrine has been demonstrated to inhibit the activation of NF-κB and the phosphorylation of MAPK family members (p38, ERK1/2, and JNK) in LPS-stimulated microglial cells.[1][2][6][7] This dual inhibition leads to a significant reduction in the production of a wide array of inflammatory mediators.
Inhibition of the NLRP3 Inflammasome
Recent studies suggest that Oxymatrine can also suppress inflammation by inhibiting the activation of the NLRP3 inflammasome.[4][8][9] This multi-protein complex is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory disorders. Oxymatrine has been shown to reduce the expression of NLRP3, ASC, and Caspase-1, leading to decreased maturation and secretion of IL-1β.[4][10]
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of Oxymatrine.
In Vitro: LPS-Stimulated BV2 Microglia Assay
This protocol outlines the general procedure for assessing the anti-inflammatory effects of Oxymatrine on LPS-stimulated BV2 microglial cells.
Methodology:
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Cells are seeded into multi-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of Oxymatrine (e.g., 1, 10, 20 µg/mL) for 30 minutes.[2]
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium for a specified duration (e.g., 30 minutes to 6 hours).[2]
-
Sample Collection: The cell culture supernatant is collected for analysis of secreted inflammatory mediators. The cells are harvested for RNA or protein extraction.
-
Analysis:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the supernatant is quantified using the Griess assay.
-
Cytokine and PGE2 Measurement: Levels of TNF-α, IL-1β, IL-6, and PGE2 in the supernatant are measured by enzyme-linked immunosorbent assay (ELISA).
-
mRNA Expression Analysis: Total RNA is extracted from the cells, and the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by reverse transcription-polymerase chain reaction (RT-PCR).
-
Protein Expression and Phosphorylation Analysis: Cellular protein lysates are subjected to Western blot analysis to determine the levels of total and phosphorylated IκBα, NF-κB p65, and MAPK family members (ERK1/2, p38, JNK).
-
In Vivo: DSS-Induced Colitis Model in Mice
This protocol provides a general outline for inducing colitis in mice using dextran sulfate sodium (DSS) and evaluating the therapeutic effects of Oxymatrine.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 3% DSS in the drinking water for 7 consecutive days.[5]
-
Oxymatrine Administration: Mice are treated with Oxymatrine (e.g., 25, 50, 100 mg/kg) via intraperitoneal injection daily.[5]
-
Monitoring: The severity of colitis is monitored daily by calculating the Disease Activity Index (DAI), which is a composite score of body weight loss, stool consistency, and rectal bleeding.
-
Sample Collection: At the end of the experimental period, mice are euthanized, and the colons are excised. The length of the colon is measured, and tissue samples are collected for histological analysis and measurement of myeloperoxidase (MPO) activity.
-
Analysis:
-
Macroscopic Evaluation: The colon length is measured as an indicator of inflammation.
-
Histological Analysis: Colon tissue sections are stained with hematoxylin and eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue is measured as an indicator of neutrophil infiltration.
-
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the potent anti-inflammatory properties of this compound (Oxymatrine). Its ability to modulate multiple key inflammatory pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores its potential as a multi-target therapeutic agent for a range of inflammatory conditions. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of Oxymatrine as a novel anti-inflammatory drug. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles in more detail, as well as exploring its efficacy in other chronic inflammatory disease models.
References
- 1. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor-kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxymatrine blocks the NLRP3 inflammasome pathway, partly downregulating the inflammatory responses of M1 macrophages differentiated from THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of oxymatrine against DSS-induced acute intestinal inflammation in mice via blocking the RhoA/ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxymatrine exhibits anti-neuroinflammatory effects on Aβ1-42-induced primary microglia cells by inhibiting NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxymatrine suppresses colorectal cancer progression by inhibiting NLRP3 inflammasome activation through mitophagy induction in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Neuroprotective Potential of Ammothamnine: A Review of Current Scientific Evidence
Ammothamnine, a quinolizidine alkaloid primarily isolated from plants of the Sophora genus, has been noted in phytochemical studies. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the direct investigation of its neuroprotective properties. While the broader extracts of plants containing this compound, such as Sophora flavescens, have demonstrated neuroprotective effects, these activities are predominantly attributed to other well-studied alkaloids, namely Matrine and Oxymatrine.
Currently, there is a lack of specific in-depth research, quantitative data, and detailed experimental protocols focusing on the neuroprotective mechanisms of this compound. Therefore, creating a detailed technical guide on its core neuroprotective properties, as requested, is not feasible based on the current body of scientific evidence.
This document aims to provide a contextual overview by summarizing the known neuroprotective activities of related compounds from Sophora flavescens and to highlight the areas where future research on this compound could be directed.
Neuroprotective Landscape of Sophora flavescens Alkaloids
Research into the medicinal properties of Sophora flavescens has identified several compounds with significant biological activity in the central nervous system. The primary focus of these studies has been on Matrine and Oxymatrine.
Matrine and Oxymatrine: The Major Players
Numerous studies have demonstrated that both Matrine and Oxymatrine possess neuroprotective capabilities. For instance, these compounds have been shown to promote axonal extension even in the presence of inhibitory molecules like chondroitin sulfate proteoglycans (CSPGs), suggesting a potential role in neural repair after injury.[1] Their therapeutic potential is being explored for a range of neurological disorders.[2]
One of the identified mechanisms of action for Oxymatrine involves the modulation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3] By influencing this pathway, Oxymatrine may protect neurons from hypoxic-ischemic damage.
Emerging Evidence for Other Alkaloid Derivatives
Recent research has also shed light on other matrine-derived alkaloids from Sophora flavescens. Compounds referred to as sophflarines B-E have exhibited anti-neuroinflammatory activity.[4] Specifically, sophflarine E is suggested to exert its neuroprotective effect by activating the Keap1-Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.[4]
It is important to note that even an alkaloid-free ethyl acetate extract of Sophora flavescens has been found to possess neuroprotective properties, indicating that other classes of compounds, such as flavonoids, also contribute to the overall neuroprotective profile of the plant.[5]
The Unexplored Potential of this compound
While this compound is a known constituent of Sophora flavescens, its specific contribution to the plant's neuroprotective effects remains uninvestigated. There is no available data on its ability to mitigate oxidative stress, reduce neuroinflammation, prevent excitotoxicity, or modulate key signaling pathways involved in neuronal survival.
The following diagram illustrates a hypothetical workflow for future investigation into the neuroprotective properties of this compound, based on standard preclinical drug discovery processes.
Conclusion and Future Directions
To establish the neuroprotective potential of this compound, future research should focus on:
-
In vitro studies: Utilizing neuronal cell lines and primary neuron cultures to assess the ability of this compound to protect against various neurotoxic insults, including oxidative stress, excitotoxicity, and inflammation.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound, such as the Nrf2, NF-κB, and PI3K/Akt pathways.
-
In vivo studies: Employing animal models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) and ischemic stroke to evaluate the therapeutic efficacy of this compound.
Such studies are essential to generate the necessary quantitative data and detailed protocols to build a comprehensive understanding of this compound's potential as a neuroprotective agent. Until such research is conducted, any claims regarding its neuroprotective properties would be purely speculative.
References
- 1. Frontiers | The Extract of Roots of Sophora flavescens Enhances the Recovery of Motor Function by Axonal Growth in Mice with a Spinal Cord Injury [frontiersin.org]
- 2. Matrine exerts its neuroprotective effects by modulating multiple neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Effects of Oxymatrine on PI3K/Akt/mTOR Pathway After Hypoxic-Ischemic Brain Damage in Neonatal Rats [frontiersin.org]
- 4. Sophflarines B-E, four distinctive matrine alkaloids from Sophora flavescens with potential neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of an alkaloid-free ethyl acetate extract from the root of Sophora flavescens Ait. against focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ammothamnine (Oxymatrine): A Technical Guide on its Antiviral Activity Against Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammothamnine, more commonly known as Oxymatrine, is a quinolizidine alkaloid extracted from the roots of plants belonging to the Sophora genus, notably Sophora flavescens[1][2][3][4][5][6]. It is a natural compound that has garnered significant interest for its diverse pharmacological activities, including potent antiviral effects against the Hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the current understanding of this compound's anti-HBV activity, focusing on quantitative data, experimental methodologies, and the molecular pathways it modulates. This compound and Oxymatrine are synonyms for the same chemical entity, identified by the CAS number 16837-52-8[3][7][8][9][10][11][12][13].
Antiviral Efficacy of this compound Against HBV
This compound has demonstrated significant inhibitory effects on HBV replication both in vitro and in vivo. Its antiviral activity is characterized by a reduction in viral antigens (HBsAg and HBeAg) and HBV DNA levels.
Quantitative Data Summary
The following table summarizes the key quantitative data on the anti-HBV efficacy of this compound from various studies.
| Cell Line | Treatment Duration | This compound Concentration | HBsAg Inhibition (%) | HBeAg Inhibition (%) | HBV DNA Inhibition (%) | Reference |
| HepG2.2.15 | 2 days | 500 µg/mL | 22.67 | 55.34 | 40.75 | [14] |
| HepG2.2.15 | 5 days | 500 µg/mL | 22.39 | 43.97 | 75.32 | [14] |
| HepG2.2.15 | 8 days | 1.0 mg/ml | Not Reported | 78.4 | 70.3 | [15] |
| HepG2.2.15 | 8 days | 0.5 mg/ml | Not Reported | 59.2 | 58.2 | [15] |
| HepG2.2.15 | 8 days | 0.25 mg/ml | Not Reported | 29.6 | 31.4 | [15] |
Mechanism of Action
This compound exerts its anti-HBV effects through a multi-targeted mechanism that involves the modulation of host signaling pathways and direct interference with the viral life cycle.
Inhibition of HBV Replication and Gene Expression
In vitro studies using the HepG2.2.15 cell line, which stably expresses HBV, have shown that this compound significantly reduces the levels of extracellular HBV DNA and viral antigens (HBsAg and HBeAg) in a dose- and time-dependent manner[14][15]. Furthermore, this compound has been observed to decrease intracellular HBV cccDNA, the persistent form of the viral genome, and rcDNA[14].
Modulation of Host Signaling Pathways
This compound has been shown to modulate host cellular pathways to suppress HBV replication. One of the key pathways identified is the NF-κB signaling pathway. By interfering with this pathway, this compound can downregulate viral gene expression and subsequent DNA replication.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the anti-HBV activity of this compound.
Cell Culture and Drug Treatment
-
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that contains integrated HBV DNA and constitutively produces HBV particles.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain the selection pressure for HBV-producing cells. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: For antiviral assays, HepG2.2.15 cells are seeded in multi-well plates. After cell attachment, the culture medium is replaced with a medium containing various concentrations of this compound. The treatment duration can vary from 2 to 8 days, with the medium being replaced every 2-3 days with fresh drug-containing medium.
Quantification of HBV Antigens (HBsAg and HBeAg)
-
Method: Enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Collect cell culture supernatants at specified time points after this compound treatment.
-
Use commercially available HBsAg and HBeAg ELISA kits.
-
Follow the manufacturer's instructions to measure the concentration of HBsAg and HBeAg in the supernatants.
-
The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The inhibition rate is calculated by comparing the antigen levels in the treated groups to the untreated control group.
-
Quantification of HBV DNA
-
Method: Real-time quantitative PCR (qPCR).
-
Procedure for Extracellular HBV DNA:
-
Collect cell culture supernatants.
-
Viral DNA is extracted from the supernatant using a viral DNA extraction kit.
-
The extracted DNA is then subjected to qPCR analysis using primers and probes specific for the HBV genome.
-
A standard curve is generated using a plasmid containing the HBV genome to quantify the HBV DNA copy number.
-
-
Procedure for Intracellular HBV DNA (cccDNA and rcDNA):
-
Harvest the cells and extract total intracellular DNA.
-
To specifically quantify cccDNA, the extracted DNA is treated with a plasmid-safe ATP-dependent DNase to digest linear and relaxed circular DNA, leaving the covalently closed circular DNA intact.
-
Quantify the levels of cccDNA and total intracellular HBV DNA (representing rcDNA and other forms) using specific primers and probes in a qPCR reaction.
-
Visualizations
Experimental Workflow for Assessing Anti-HBV Activity
Caption: Workflow for evaluating the anti-HBV activity of this compound.
Proposed Signaling Pathway for this compound's Anti-HBV Action
Caption: Proposed mechanism of this compound's anti-HBV activity.
Conclusion
This compound (Oxymatrine) presents a promising natural compound for the treatment of chronic hepatitis B. Its ability to inhibit HBV replication and reduce viral antigen levels, coupled with its modulatory effects on host signaling pathways, makes it a valuable candidate for further preclinical and clinical investigation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a resource for researchers dedicated to the development of novel anti-HBV therapeutics. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its potential in combination therapies with existing antiviral agents.
References
- 1. Oxymatrine - Wikipedia [en.wikipedia.org]
- 2. Pure-Oxymatrine™ (98%, from Sophora Flavescens Root Extract) [myskinrecipes.com]
- 3. This compound CAS#: 16837-52-8 [m.chemicalbook.com]
- 4. Oxymatrine | 16837-52-8 | FO32704 | Biosynth [biosynth.com]
- 5. Oxymatrine: medicinal herb for treating hepatitis C & B [natap.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C15H24N2O2 | CID 114850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 16837-52-8 Wholesale & Bulk Supplier Manufacturer, Oxymatrine this compound For Sale | Fortuna [fortunachem.com]
- 9. Matrine oxide | C15H24N2O2 | CID 86572672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. molnova.com [molnova.com]
- 12. scbt.com [scbt.com]
- 13. greenwaybiochem.com [greenwaybiochem.com]
- 14. Effect of oxymatrine on the replication cycle of hepatitis B virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mednexus.org [mednexus.org]
In Vitro Anti-Cancer Properties of Ammothamnine (Oxymatrine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammothamnine, a quinolizidine alkaloid identified as a synonym for Oxymatrine, has demonstrated significant anti-cancer properties across a range of cancer cell lines in vitro. This technical guide provides a comprehensive overview of its cytotoxic and anti-proliferative effects, detailing its mechanisms of action, including the induction of apoptosis and cell cycle arrest. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of the implicated signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Introduction
This compound, chemically identical to Oxymatrine, is a natural alkaloid extracted from the root of plants from the Sophora genus, which has been used in traditional Chinese medicine.[1] Emerging evidence has highlighted its potential as an anti-neoplastic agent. In vitro studies have shown that this compound exerts potent anti-proliferative and cytotoxic effects on various cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).[2][3] This guide synthesizes the current in vitro research on this compound, focusing on its quantitative effects, the molecular pathways it modulates, and the experimental methodologies used to elucidate these properties.
Cytotoxic and Anti-Proliferative Effects
This compound has been shown to inhibit the proliferation of a variety of cancer cells in a dose- and time-dependent manner.[3][4] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for this compound in several cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (mg/mL) | Citation |
| T24 | Bladder Cancer | 24 | >10.00 | |
| T24 | Bladder Cancer | 48 | ~5.00 | [3] |
| T24 | Bladder Cancer | 72 | ~2.50 | [3] |
| MCF-7 | Breast Cancer | 24 | ~32 | [5] |
| MCF-7 | Breast Cancer | 48 | <16 | [5] |
| MCF-7 | Breast Cancer | 72 | <16 | [5] |
| GBC-SD | Gallbladder Carcinoma | 48 | ~2.0 | [6] |
| SGC-996 | Gallbladder Carcinoma | 48 | ~1.5 | [6] |
| U251MG | Glioblastoma | 48 | ~2.0 | [2] |
| A549 | Non-Small Cell Lung Cancer | 48 | ~1.5 | |
| H1975 | Non-Small Cell Lung Cancer | 48 | ~1.0 | [7] |
| HCC827 | Non-Small Cell Lung Cancer | 48 | ~0.75 | [7] |
| PC-3 | Prostate Cancer | 48 | ~2.0 | [8] |
| DU145 | Prostate Cancer | 48 | ~2.5 | [8] |
Mechanism of Action: Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[3] The pro-apoptotic effects of this compound are mediated through the regulation of key apoptosis-related proteins.
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
| Cancer Cell Line | This compound Conc. (mg/mL) | Incubation Time (h) | Apoptosis Rate (%) | Citation |
| T24 | 1.25 | 72 | 5.37 | [3] |
| T24 | 2.50 | 72 | 10.12 | [3] |
| GBC-SD | 2.0 | 48 | ~35 | [6] |
| SGC-996 | 1.5 | 48 | ~40 | [6] |
| U251MG | 2.0 | 48 | ~25 | [2] |
| MGC-803 | 1.0 | 48 | Significantly higher than control | [9] |
| MGC-803 | 2.0 | 48 | Significantly higher than control | [9] |
This compound modulates the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. It has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[6][8][9] Furthermore, this compound activates the caspase cascade, leading to the cleavage and activation of executioner caspases like caspase-3 and caspase-9, which are responsible for the biochemical and morphological changes associated with apoptosis.[6][10]
Mechanism of Action: Cell Cycle Arrest
In addition to inducing apoptosis, this compound can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. The specific phase of cell cycle arrest can be cell-type dependent.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cancer Cell Line | This compound Conc. (mg/mL) | Incubation Time (h) | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Citation |
| T24 | 1.25 | 72 | G0/G1 | 54.52 | [3] |
| T24 | 2.50 | 72 | G0/G1 | 52.41 | [3] |
| U251MG | 2.0 | 48 | G0/G1 | Not specified | [2] |
| HCC827 | 0.75 | 24 | G0/G1 | ~60 | [11] |
| MCF-7 | 4.0 | 48 | S | Increased from ~25% to ~40% | [10][12] |
| MDA-MB-231 | 4.0 | 48 | S | Increased from ~12% to ~25% | [10][12] |
This compound-induced G0/G1 arrest is often associated with the downregulation of key G1 phase regulatory proteins, such as cyclin D1, CDK4, and CDK6.[2]
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are attributed to its ability to modulate several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
EGFR/PI3K/Akt/mTOR Pathway
The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway are frequently hyperactivated in cancer, promoting cell proliferation and survival. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of key components like EGFR, Akt, and mTOR.[1][2][4]
Figure 1: this compound's inhibition of the EGFR/PI3K/Akt/mTOR pathway.
JAK2/STAT3 Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial signaling cascade for cancer cell proliferation and survival. This compound has been found to suppress the activation of this pathway by inhibiting the phosphorylation of JAK2 and STAT3.[2][13]
Figure 2: this compound's inhibitory effect on the JAK2/STAT3 pathway.
p53-Bax Apoptotic Pathway
This compound can also induce apoptosis through the p53-Bax signaling pathway. It has been shown to increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to the initiation of the apoptotic cascade.[3][8]
Figure 3: this compound's induction of apoptosis via the p53-Bax pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the in vitro studies of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 4: Workflow for the MTT cell viability assay.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells to remove the ethanol and resuspend them in PBS containing RNase A and propidium iodide.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, p-Akt, Bcl-2, Bax, cleaved caspase-3, Cyclin D1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound (Oxymatrine) exhibits significant anti-cancer activity in vitro through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. Its ability to target multiple oncogenic signaling pathways, including the EGFR/PI3K/Akt/mTOR and JAK2/STAT3 pathways, underscores its potential as a promising candidate for further pre-clinical and clinical investigation in cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this natural compound.
References
- 1. Oxymatrine inhibits non-small cell lung cancer via suppression of EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxymatrine exhibits anti-tumor activity in gastric cancer through inhibition of IL-21R-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxymatrine inhibits proliferation of human bladder cancer T24 cells by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxymatrine induces cell cycle arrest and apoptosis and suppresses the invasion of human glioblastoma cells through the EGFR/PI3K/Akt/mTOR signaling pathway and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of oxymatrine on the apoptosis and proliferation of gallbladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxymatrine inhibits non–small cell lung cancer via suppression of EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxymatrine inhibits the proliferation of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxymatrine Promotes S-Phase Arrest and Inhibits Cell Proliferation of Human Breast Cancer Cells in Vitro through Mitochondria-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oxymatrine exhibits anti-tumor activity in gastric cancer through inhibition of IL-21R-mediated JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Alkaloids Oxymatrine and Matrine: Potent Regulators of Apoptosis in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
Note: Initial inquiries for "Ammothamnine" in the context of apoptosis regulation did not yield specific findings. The scientific literature consistently points towards the related alkaloids, Oxymatrine and Matrine, as extensively studied regulators of apoptosis. This guide focuses on the significant body of research available for these two compounds.
Introduction
Oxymatrine and Matrine are quinolizidine alkaloids extracted from the roots of the Sophora flavescens plant, a traditional Chinese herb. These compounds have garnered substantial interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer properties. A significant component of their anti-neoplastic activity is their ability to induce and regulate apoptosis, or programmed cell death, in various cancer cell types. This technical guide provides an in-depth overview of the current understanding of Oxymatrine and Matrine's role in apoptosis, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data on Apoptosis Induction
The pro-apoptotic effects of Oxymatrine and Matrine have been quantified across numerous cancer cell lines. The following tables summarize key findings, presenting the data in a structured format for comparative analysis.
Table 1: Effects of Oxymatrine on Cancer Cell Apoptosis
| Cell Line | Cancer Type | Concentration | Treatment Duration | Apoptotic Rate (%) | Key Molecular Changes | Reference |
| PANC-1 | Pancreatic Cancer | 1 mg/mL | 48 h | Increased (dose-dependent) | ↑ Bax/Bcl-2 ratio (~5-fold) | [1] |
| PANC-1 | Pancreatic Cancer | 2 mg/mL | 48 h | Increased (dose-dependent) | ↑ Bax/Bcl-2 ratio (~9-fold) | [1] |
| SMMC-7721 | Hepatoma | 1.0 mg/mL | 48 h | ~60% | ↓ Bcl-2, ↑ p53 | [2] |
| U251 & A172 | Glioblastoma | 10⁻⁵ M | 24 h | Statistically significant increase | ↑ Bax, ↑ Caspase-3, ↓ Bcl-2 | [3] |
| MCF-7 | Breast Cancer | 16 mg/mL | 48 h | Increased (dose-dependent) | ↑ miRNA-140-5p | [4] |
| GBC-SD | Gallbladder Carcinoma | Dose-dependent | - | Increased | ↓ p-AKT, ↓ MMP-2, ↓ MMP-9, ↓ Bcl-2/Bax, ↑ PTEN | [5] |
Table 2: Effects of Matrine on Cancer Cell Apoptosis
| Cell Line | Cancer Type | Concentration | Treatment Duration | Apoptotic Rate (%) | Key Molecular Changes | Reference |
| D341 | Medulloblastoma | 0.5-2.0 mg/mL | 24, 48, 72 h | Increased (dose-dependent) | ↑ Bax, ↑ Caspase-3, ↑ Caspase-9, ↓ Bcl-2 | [6] |
| Caco-2 | Colon Cancer | 4-16 mg/mL | - | Increased | ↓ Bcl-2/Bax ratio, ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9 | [7] |
| PC-3 | Prostate Cancer | Dose-dependent | - | Significant dose-dependent increase | ↑ Caspase-3, ↑ Bax, ↓ Bcl-2 | [8] |
| SO-Rb50/VCR | Retinoblastoma (Vincristine-resistant) | IC₅₀ (0.97 mg/mL) | 48 h | 28.8% | ↑ Bax, ↓ Bcl-2, ↓ Cyclin D1 | [9] |
| A549/DDP | Lung Cancer (Cisplatin-resistant) | 2.0 mg/mL | 48 h | Significant increase | ↑ BAX, ↑ Cleaved Caspase-3/Caspase-3, ↓ Bcl-2 | [10] |
| CAOV-3 | Ovarian Cancer | - | 48 h | Significantly increased | ↑ Caspase-8, ↑ Fas, ↓ Bcl-2, ↓ Bcl-xl, ↑ Caspase-9, ↑ Cytochrome c | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the pro-apoptotic effects of Oxymatrine and Matrine.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is designed to determine the concentration-dependent cytotoxic effect of the compounds on cancer cells.[12]
-
Materials:
-
Cancer cell lines (e.g., PANC-1, D341)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Oxymatrine or Matrine stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of Oxymatrine or Matrine in complete growth medium. The final solvent concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plates for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Double Staining and Flow Cytometry
This protocol quantifies the induction of apoptosis by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][6]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in six-well plates and treat with various concentrations of Oxymatrine or Matrine for the desired time.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.[3][6][10]
-
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, AKT, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways in Apoptosis Regulation
Oxymatrine and Matrine modulate a complex network of signaling pathways to exert their pro-apoptotic effects. The primary mechanisms involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Intrinsic (Mitochondrial) Pathway
Both Oxymatrine and Matrine have been shown to regulate the balance of the Bcl-2 family of proteins. They typically downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1][3][6][8] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
References
- 1. Oxymatrine induces human pancreatic cancer PANC-1 cells apoptosis via regulating expression of Bcl-2 and IAP families, and releasing of cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxymatrine Inhibits Proliferation and Migration While Inducing Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxymatrine induces apoptosis and inhibits invasion in Gallbladder carcinoma via PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of matrine on the proliferation and apoptosis of human medulloblastoma cell line D341 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. urotoday.com [urotoday.com]
- 9. Effects of matrine on the proliferation and apoptosis of vincristine-resistant retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrine alkaloids modulating DNA damage repair in chemoresistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrine inhibits ovarian cancer cell viability and promotes apoptosis by regulating the ERK/JNK signaling pathway via p38MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Immunomodulatory Landscape of Ammothamnine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the immunomodulatory effects of Ammothamnine, a quinolizidine alkaloid also known as Oxymatrine. Synthesizing current in vitro and in vivo research, this document details the compound's mechanisms of action, presents quantitative data on its anti-inflammatory properties, and outlines key experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory agents.
Core Immunomodulatory Mechanisms
This compound exerts its immunomodulatory effects primarily through the inhibition of key pro-inflammatory signaling pathways. Evidence strongly suggests its action on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Inhibition of NF-κB Signaling
This compound has been shown to suppress the activation of NF-κB, a pivotal regulator of inflammatory gene expression. In lipopolysaccharide (LPS)-stimulated microglia, this compound prevents the phosphorylation of IκBα, the inhibitory protein of NF-κB.[1] This action blocks the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[1] This inhibitory effect leads to a downstream reduction in the production of various inflammatory mediators.[1]
Suppression of MAPK Pathways
The anti-inflammatory activity of this compound is also attributed to its ability to modulate MAPK signaling cascades, including the extracellular-signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[1] In LPS-activated BV2 microglial cells, this compound has been observed to block the phosphorylation of ERK, p38, and JNK in a dose-dependent manner.[2] By inhibiting these pathways, this compound effectively curtails the cellular inflammatory response.
Attenuation of JAK/STAT Signaling
This compound demonstrates a protective effect against myocardial injury in septic shock models through the inhibition of the JAK/STAT signaling pathway.[3] Specifically, treatment with this compound significantly inhibits the activation of JAK2 and STAT3 in myocardial tissue.[3] This leads to a reduction in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[3]
Quantitative Analysis of Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies, illustrating the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated BV2 Microglia
| This compound Concentration (μg/mL) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| 1 | Data not available | Data not available | Data not available |
| 10 | Significant | Significant | Significant |
| 20 | Significant | Significant | Significant |
Source: Data synthesized from studies on LPS-stimulated BV2 microglia.[1][2] "Significant" indicates a statistically significant reduction compared to LPS-stimulated cells without this compound treatment.
Table 2: Effect of this compound on Inflammatory Mediator Production in LPS-stimulated BV2 Microglia
| This compound Concentration (μg/mL) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) | iNOS mRNA Attenuation | COX-2 mRNA Attenuation |
| 1 | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| 10 | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| 20 | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
Source: Data synthesized from studies on LPS-stimulated BV2 microglia.[1][2] this compound demonstrated a dose-dependent inhibition of these inflammatory markers.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to investigate the immunomodulatory effects of this compound.
In Vitro Anti-inflammatory Assay in BV2 Microglia
-
Cell Culture: BV2 microglial cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 1, 10, and 20 μg/mL) for 30 minutes.[2]
-
Stimulation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 μg/mL).[2]
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2): Supernatants are collected, and concentrations are measured using Griess reagent and ELISA kits, respectively.[2]
-
Cytokines (TNF-α, IL-1β, IL-6): Levels in the supernatant are quantified by ELISA.[2]
-
mRNA Expression (iNOS, COX-2): Total RNA is extracted, and mRNA levels are determined by RT-PCR.[2]
-
-
Western Blot Analysis:
In Vivo Sepsis-Induced Myocardial Injury Model
-
Animal Model: Sepsis is induced in rats via cecal ligation and puncture (CLP).
-
Treatment: this compound is administered to the treatment group.
-
Assessment of Cardiac Function: Hemodynamic parameters are monitored to evaluate heart function and myocardial contractility.[3]
-
Histopathological Analysis: Myocardial tissue is collected for pathological and ultrastructural examination to assess injury.[3]
-
Western Blot Analysis:
-
JAK/STAT Pathway: The activation of JAK2 and STAT3 in myocardial tissue is assessed by measuring their phosphorylation levels.[3]
-
-
Cytokine Analysis: The expression of pro-inflammatory cytokines (IL-1β, TNF-α) in the myocardial tissue is quantified.[3]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Figure 1: this compound's inhibition of NF-κB and MAPK signaling pathways.
Figure 2: General experimental workflow for assessing this compound's effects.
Conclusion
This compound presents a compelling profile as a multi-pathway immunomodulatory agent. Its ability to concurrently inhibit the NF-κB, MAPK, and JAK/STAT signaling pathways underscores its potential for therapeutic applications in a range of inflammatory conditions. Further research is warranted to fully elucidate its clinical utility and to explore its efficacy in various disease models. This guide serves as a foundational resource for scientists dedicated to advancing the understanding and application of this promising natural compound.
References
- 1. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H24N2O2 | CID 114850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxymatrine protects against myocardial injury via inhibition of JAK2/STAT3 signaling in rat septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Oxymatrine from Sophora Root
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymatrine, a quinolizidine alkaloid extracted from the root of Sophora flavescens (Kushen), has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, antiviral, anti-fibrotic, and anti-cancer properties.[1][2] The therapeutic potential of oxymatrine is attributed to its ability to modulate various signaling pathways, making it a promising candidate for drug development. This document provides detailed protocols for the isolation and purification of oxymatrine from Sophora root, along with an overview of its known mechanisms of action.
I. Isolation and Purification of Oxymatrine
Several methods have been developed for the extraction and purification of oxymatrine from Sophora flavescens. The choice of method often depends on the desired scale, efficiency, and purity. Below are protocols for conventional solvent extraction, microwave-assisted extraction, and a combined resin chromatography approach.
A. Conventional Solvent Extraction and Column Chromatography
This traditional method is widely used and effective for laboratory-scale isolation.
Experimental Protocol:
-
Plant Material Preparation:
-
Extraction:
-
Purification:
-
Macroporous Resin Column Chromatography:
-
Silica Gel Column Chromatography:
-
Preparative HPLC:
-
B. Microwave-Assisted Extraction (MAE)
MAE is a more rapid and efficient alternative to conventional solvent extraction.
Experimental Protocol:
-
Plant Material Preparation:
-
Prepare dried and powdered Sophora flavescens root as described in the conventional method.
-
-
Extraction:
-
Purification:
-
The crude extract can be purified using the same column chromatography and preparative HPLC steps as described in the conventional method.
-
C. Cation Exchange and Macroporous Resin Chromatography
This method is effective for separating matrine and oxymatrine and achieving high purity.
Experimental Protocol:
-
Crude Extract Preparation:
-
Prepare a crude extract from Sophora flavescens root using a suitable solvent extraction method.
-
-
Cation Exchange Chromatography:
-
Use a 001x732 cation exchange resin to adsorb the target alkaloids from the crude extract, which helps in removing a significant portion of impurities.[7]
-
-
Macroporous Resin Chromatography:
-
Further purify the alkaloids using a BS-65 macroporous resin.[7]
-
Another study suggests using H103 macroporous resin, which shows high adsorption and desorption capacity for oxymatrine.[8] The optimal parameters for this resin include a height-to-diameter ratio of the column of 33:1 and elution with a mixture of 30% ethanol and 25% NH4OH (115:1, v/v) at a flow rate of 2.0 mL/min.[8]
-
II. Quantitative Data Summary
The following tables summarize the quantitative data from various isolation and purification methods.
| Extraction Method | Solvent | Liquid:Material Ratio | Temperature | Time | Yield of Oxymatrine | Reference |
| Conventional Solvent Extraction | 60% Ethanol | 6:1 (v/w) | Room Temperature | 24 hours | 0.66 mg(g·h)⁻¹ | [4] |
| Microwave-Assisted Extraction | 60% Ethanol | 20:1 (v/v) | 50 °C | 10 minutes | 14.37 mg/g | [5][6] |
| Laser Extraction | 60% Ethanol | 6:1 (v/w) | Room Temperature | 1 minute | 936.80 mg(g·h)⁻¹ | [3][4] |
| Purification Method | Initial Purity (Crude Extract) | Final Purity | Recovery Rate | Reference |
| Cation Exchange + Macroporous Resin | 2.2% | 66.8% | 86.9% | [7] |
| H103 Macroporous Resin | Not Specified | 91.53% | 78.19% | [8] |
| Silica Gel + Preparative Column | Not Specified | 98% | Not Specified | [3][4] |
| Silica Gel Column + Recrystallization | Not Specified | >98% | Not Specified | [9] |
III. Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for the isolation and purification of oxymatrine from Sophora root.
Signaling Pathways Modulated by Oxymatrine
Oxymatrine exerts its pharmacological effects by interacting with multiple intracellular signaling pathways.
Caption: Key signaling pathways modulated by oxymatrine.
Mechanism of Action Overview:
-
Anti-inflammatory Effects: Oxymatrine inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, largely through the inhibition of the NF-κB signaling pathway.[1] It has also been shown to exert neuroprotective effects by inhibiting microglial activation via the HSP60/TLR4/MYD88/NF-κB signaling pathway.[10]
-
Anti-cancer Properties: Oxymatrine induces apoptosis and inhibits the proliferation of cancer cells by acting on various signaling pathways, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.[1] It can also suppress the EGFR signaling pathway in non-small cell lung cancer.[11]
-
Anti-fibrotic Effects: The anti-fibrotic mechanism of oxymatrine involves the downregulation of transforming growth factor-beta (TGF-β) signaling, which is a key promoter of fibrosis.[1]
-
Neuroprotective Effects: Studies have shown that oxymatrine can play a neuroprotective role by activating the PI3K/AKT/mTOR signaling pathway.[12]
Conclusion
The protocols and data presented provide a comprehensive guide for the isolation and purification of oxymatrine from Sophora root. The selection of the most appropriate method will depend on the specific research or developmental goals, including desired purity, yield, and scalability. A thorough understanding of the compound's mechanism of action through the modulation of key signaling pathways is crucial for its development as a therapeutic agent.
References
- 1. What is the mechanism of Oxymatrine? [synapse.patsnap.com]
- 2. Matrine, oxymatrine, and compound Kushen injection from the roots of Sophora flavescens: an overview of their anticancer activities [jcps.bjmu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ultrafast and Highly Efficient Laser Extraction of Matrine and Oxymatrine from Sophora flavescens for the Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of Oxymatrine from Alkaloids of Sophora Flavescens Ait. by H103 Macroporous Resin | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxymatrine inhibits microglia activation via HSP60-TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Neuroprotective Effects of Oxymatrine on PI3K/Akt/mTOR Pathway After Hypoxic-Ischemic Brain Damage in Neonatal Rats [frontiersin.org]
Total Synthesis of Ammothamnine (Matrine Oxide): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammothamnine, also known as Matrine oxide or Oxymatrine, is a tetracyclic quinolizidine alkaloid naturally found in plants of the Sophora genus.[1][2] It is the N-oxide derivative of Matrine and exhibits a range of pharmacological activities, including anti-inflammatory, anti-viral, anti-fibrotic, and anti-cancer effects.[3][4] Notably, this compound often displays lower toxicity compared to its precursor, Matrine. The unique biological profile of this compound makes it a compelling target for synthetic chemists and drug development professionals. This document provides a comprehensive overview of the total synthesis of this compound, focusing on a representative synthetic strategy for its precursor, Matrine, followed by a detailed protocol for its oxidation to the final product.
Synthetic Strategy Overview
The total synthesis of this compound is predicated on the successful synthesis of its immediate precursor, Matrine. Numerous synthetic routes to Matrine have been developed, often involving elegant strategies to construct the complex tetracyclic core. A common approach involves the sequential construction of the ring systems, culminating in the formation of the characteristic lactam moiety.
The final step in the synthesis of this compound is the selective oxidation of the tertiary amine in the Matrine core to the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide being a common and effective choice.
Experimental Protocols
This section details a representative protocol for the total synthesis of this compound, beginning with the synthesis of the Matrine core, followed by its oxidation.
Part 1: Total Synthesis of (±)-Matrine
The following protocol is a representative synthesis of the Matrine core. Specific details and yields for each step can vary based on the chosen synthetic route. The presented strategy is a conceptual outline based on established synthetic methodologies.
Key Reaction Steps:
-
Ring A and B Formation: Construction of the initial quinolizidine ring system.
-
Ring C Formation: Annulation to form the third six-membered ring.
-
Ring D Formation and Lactamization: Cyclization and subsequent lactam formation to complete the tetracyclic core of Matrine.
Detailed Protocol:
Due to the complexity and variation in multi-step total syntheses of Matrine, a single, universally adopted protocol is not feasible to detail here. Researchers are encouraged to consult the primary literature for specific, step-by-step procedures. A notable recent approach was published in the Journal of the American Chemical Society in 2022, which describes an 8-step synthesis of Matrine diastereomers.
Part 2: Oxidation of (±)-Matrine to (±)-Ammothamnine (Matrine oxide)
This protocol is based on a patented method for the preparation of Oxymatrine from Matrine.
Materials:
-
(±)-Matrine
-
30% Hydrogen peroxide (H₂O₂)
-
20% Sodium hydroxide (NaOH) solution
-
Water (deionized)
-
Ethylene dichloride
-
Toluene
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and equipment (reaction flask, condenser, heating mantle, rotary evaporator, etc.)
Procedure:
-
Dissolution: Dissolve the Matrine crystals in water in a suitable reaction flask.
-
Oxidation: Add 30% hydrogen peroxide to the solution. The weight ratio of Matrine to 30% hydrogen peroxide should be in the range of 1:3 to 1:4.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 30°C and 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the Matrine spot is no longer visible.
-
pH Adjustment: After the reaction is complete, carefully adjust the pH of the solution to 7.2-7.8 using a 20% sodium hydroxide solution.
-
Work-up and Extraction:
-
Concentrate the reaction mixture under reduced pressure.
-
Perform a distillation with ethylene dichloride to remove water.
-
-
Purification:
-
Recrystallize the crude product from toluene to obtain pure, white crystals of this compound.
-
Dry the crystals under vacuum.
-
Data Presentation
The following table summarizes the key quantitative data for the final oxidation step. Yields for the multi-step synthesis of Matrine will vary depending on the specific route employed.
| Parameter | Value | Reference |
| Reactants | ||
| Matrine | 1 part (by weight) | |
| 30% Hydrogen Peroxide | 3-4 parts (by weight) | |
| Reaction Conditions | ||
| Temperature | 30-80 °C | |
| pH | 7.2-7.8 | |
| Product | ||
| This compound (Matrine oxide) | White crystalline solid | |
| Yield | Not explicitly stated in the patent, but the process is described as effective. |
Visualizations
Logical Workflow for the Total Synthesis of this compound
Caption: Overall workflow for the total synthesis of this compound.
Experimental Workflow for the Oxidation of Matrine
References
Application Note: Quantitative Analysis of Ammothamnine (Oxymatrine) by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammothamnine, also known as Oxymatrine or Matrine oxide, is a quinolizidine alkaloid extracted from plants of the Sophora genus. It has garnered significant interest in pharmaceutical research due to its wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. Accurate and precise quantification of this compound in various samples is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.
Chromatographic Conditions
A summary of established HPLC-UV methods for the quantification of this compound (Oxymatrine) is presented below. Method 1 is recommended for general applications due to its simplicity and demonstrated robustness.
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Column | ODS-C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | Agilent Zorbax Extend-C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (60:40 v/v), pH 7.0 | Methanol:3% Phosphoric Acid in Water (80:20 v/v) | Acetonitrile:0.05 M Phosphoric Acid in Water (10:90 v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 20 µL | 10 µL |
| Detection Wavelength | 205 nm[1][4] | 220 nm | 210 nm |
| Column Temperature | Ambient | 30°C | 27°C |
| Run Time | Approx. 10 min | Approx. 15 min | Approx. 12 min |
Quantitative Method Validation Summary
The following tables summarize the validation parameters for the recommended HPLC-UV method (Method 1).
Table 1: Linearity and Range [1]
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 70 | > 0.999 |
Table 2: Accuracy (Recovery) [1]
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 20.0 | 99.43 | 0.20 |
| 40.0 | 98.74 | 0.15 |
| 70.0 | 99.12 | 0.05 |
Table 3: Precision [1]
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | < 2% | < 3% |
Table 4: Limits of Detection and Quantification [1]
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.025 |
| Limit of Quantification (LOQ) | 0.082 |
Experimental Protocols
Reagents and Materials
-
This compound (Oxymatrine) reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric Acid (analytical grade)
-
Water (HPLC grade or deionized)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 1, 5, 10, 25, 50, and 70 µg/mL).
Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a known amount of the homogenized sample powder.
-
Add a suitable volume of methanol and sonicate for 30 minutes to extract the this compound.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the this compound concentration within the calibration range.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in "Method 1".
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow the chromatogram to run for the specified time to ensure the elution of this compound and any other components.
Data Analysis and Quantification
-
Identify the this compound peak in the chromatograms based on the retention time obtained from the standard solutions.
-
Integrate the peak area of the this compound peak in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account any dilution factors.
Visualized Workflow and Relationships
Caption: Experimental workflow for HPLC-UV quantification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak | - Incorrect injection volume- Detector not turned on- Sample concentration too low | - Check syringe and injection settings- Ensure detector lamp is on- Concentrate the sample or inject a larger volume |
| Broad or split peaks | - Column contamination- Column degradation- Incompatible sample solvent | - Flush the column with a strong solvent- Replace the column- Ensure the sample is dissolved in the mobile phase |
| Shifting retention times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Air bubbles in the pump | - Prepare fresh mobile phase and degas thoroughly- Use a column oven for temperature control- Purge the pump |
| Baseline noise or drift | - Contaminated mobile phase- Air bubbles in the system- Detector lamp aging | - Use fresh, high-purity solvents- Degas the mobile phase and purge the system- Replace the detector lamp |
Conclusion
The described HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound. This application note provides a comprehensive protocol and the necessary validation data to support its implementation in a research or quality control laboratory setting. The provided workflow and troubleshooting guide will further assist in the successful application of this method.
References
Application Notes and Protocols for the Structural Elucidation of Ammothamnine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammothamnine, also known as Oxymatrine or Matrine N-oxide, is a quinolizidine alkaloid predominantly isolated from plants of the Sophora genus. It has garnered significant interest in the scientific and pharmaceutical communities due to its wide range of pharmacological activities, including anti-inflammatory, antiviral, anti-fibrotic, and anti-cancer properties. The structural elucidation of this compound is a critical step in understanding its mechanism of action and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its complex tetracyclic structure.
This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of NMR techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy.
Structural Information
-
Molecular Formula: C₁₅H₂₄N₂O₂
-
Molecular Weight: 264.36 g/mol
-
Structure:
Image Source: PubChem CID 114850[1]
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, assigned based on 1D and 2D NMR experiments.[2][3]
Table 1: ¹H NMR Chemical Shift Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 2α | 3.15 | d | 12.5 |
| 2β | 4.45 | d | 12.5 |
| 3α | 2.15 | m | |
| 3β | 2.35 | m | |
| 4α | 1.95 | m | |
| 4β | 2.05 | m | |
| 5α | 2.95 | m | |
| 6β | 4.15 | dd | 13.0, 4.0 |
| 7α | 2.55 | m | |
| 8α | 1.60 | m | |
| 8β | 1.80 | m | |
| 9α | 1.90 | m | |
| 9β | 2.00 | m | |
| 10α | 3.05 | d | 12.0 |
| 10β | 3.85 | d | 12.0 |
| 11 | 2.85 | m | |
| 12α | 1.50 | m | |
| 12β | 1.70 | m | |
| 13α | 1.40 | m | |
| 13β | 1.65 | m | |
| 14α | 1.45 | m | |
| 14β | 1.55 | m | |
| 17α | 2.25 | m | |
| 17β | 2.45 | m |
Table 2: ¹³C NMR Chemical Shift Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 68.1 |
| 3 | 25.4 |
| 4 | 18.2 |
| 5 | 35.8 |
| 6 | 58.6 |
| 7 | 42.1 |
| 8 | 26.5 |
| 9 | 18.2 |
| 10 | 65.9 |
| 11 | 54.3 |
| 12 | 28.7 |
| 13 | 21.0 |
| 14 | 26.5 |
| 15 | 171.2 |
| 17 | 38.4 |
Table 3: Key 2D NMR Correlations (COSY and HMBC) for this compound
Note: The following correlations are predicted based on the known structure of this compound and are essential for its structural confirmation.
| Proton(s) (δH) | COSY Correlations (δH) | HMBC Correlations (δC) |
| H-2 (3.15, 4.45) | H-3 (2.15, 2.35) | C-3, C-4, C-10, C-11 |
| H-3 (2.15, 2.35) | H-2 (3.15, 4.45), H-4 (1.95, 2.05) | C-2, C-4, C-5 |
| H-4 (1.95, 2.05) | H-3 (2.15, 2.35), H-5 (2.95) | C-3, C-5, C-6 |
| H-5 (2.95) | H-4 (1.95, 2.05), H-6 (4.15) | C-4, C-6, C-7, C-11 |
| H-6 (4.15) | H-5 (2.95), H-7 (2.55) | C-5, C-7, C-8 |
| H-7 (2.55) | H-6 (4.15), H-8 (1.60, 1.80) | C-5, C-6, C-8, C-11 |
| H-8 (1.60, 1.80) | H-7 (2.55), H-9 (1.90, 2.00) | C-6, C-7, C-9, C-10 |
| H-9 (1.90, 2.00) | H-8 (1.60, 1.80), H-10 (3.05, 3.85) | C-8, C-10, C-11 |
| H-10 (3.05, 3.85) | H-9 (1.90, 2.00) | C-2, C-8, C-9, C-11 |
| H-11 (2.85) | H-5, H-7, H-12, H-17 | C-5, C-6, C-7, C-9, C-10, C-12, C-17 |
| H-12 (1.50, 1.70) | H-11, H-13 | C-11, C-13, C-14, C-17 |
| H-13 (1.40, 1.65) | H-12, H-14 | C-12, C-14, C-15 |
| H-14 (1.45, 1.55) | H-13 | C-12, C-13, C-15 |
| H-17 (2.25, 2.45) | H-11 | C-11, C-12, C-15 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution, ensure the solvent is of high purity (≥99.8% D).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
a. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
b. ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
c. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: A gradient-enhanced COSY experiment (e.g., 'cosygpmf' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width (F1 and F2): 12-15 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
d. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A gradient-enhanced, sensitivity-improved HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments) to show CH, CH₂, and CH₃ groups with different phases.
-
Temperature: 298 K.
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-32.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
e. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
Long-Range Coupling Delay: Optimized for a long-range C-H coupling of 8-10 Hz to observe 2- and 3-bond correlations.
Data Processing and Interpretation
-
Processing: Process all spectra using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
¹H NMR: Analyze the chemical shifts, multiplicities, and coupling constants to identify the types of protons and their neighboring environments.
-
¹³C NMR: Determine the number of unique carbon atoms and their types (quaternary, CH, CH₂, CH₃) with the aid of a DEPT or an edited HSQC experiment.
-
HSQC: Correlate each proton signal to its directly attached carbon atom.
-
COSY: Establish proton-proton coupling networks, identifying adjacent protons within the spin systems of the molecule.
-
HMBC: Connect the different spin systems by observing long-range correlations (typically ²JCH and ³JCH) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton.
Visualization of Experimental Workflow and Structural Correlations
Caption: Experimental workflow for this compound structural elucidation.
References
Application Notes & Protocols: Quantitative Analysis of Ammothamnine in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammothamnine, also known as Matrine oxide, is a quinolizidine alkaloid found in plants of the Sophora genus.[1] As with other alkaloids in its class, this compound is of significant interest for its potential pharmacological activities. To accurately assess its pharmacokinetic (PK), toxicokinetic (TK), bioavailability, and bioequivalence properties, a sensitive, selective, and robust bioanalytical method is essential.[2][3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[4][5]
This document provides a detailed protocol for the determination of this compound in biological samples (e.g., plasma, urine) using LC-MS/MS. The methodologies are based on established principles for the analysis of structurally related alkaloids, such as Oxymatrine and Matrine.[6][7]
Bioanalytical Method: Principle and Application
This method employs Liquid-Liquid Extraction (LLE) for sample purification, followed by chromatographic separation using a C18 reverse-phase column. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source. This approach ensures high selectivity by monitoring a specific precursor ion and its characteristic product ion for this compound and the internal standard (IS).[8][9]
Experimental Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)
This protocol is designed for the efficient extraction of this compound from a plasma matrix.
Materials:
-
Biological matrix (e.g., human or rat plasma)
-
This compound standard stock solution
-
Internal Standard (IS) working solution (e.g., Oxymatrine-d5 or a structurally similar compound)
-
Methanol (HPLC grade)[10]
-
Methyl tert-butyl ether (MTBE) or a 1:1 mixture of chloroform and acetone[9][11]
-
Ammonia solution (2% in ethyl acetate)[11]
-
Microcentrifuge tubes (1.5 or 2.0 mL)
-
Vortex mixer and Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard (IS) working solution to all samples, calibration standards, and quality control (QC) samples, except for the blank matrix.
-
Vortex mix for 30 seconds.
-
To precipitate proteins, add 200 µL of methanol and vortex for 1 minute.[8]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of the extraction solvent (e.g., MTBE or chloroform/acetone mixture).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 60:40 Methanol:Water with 10 mmol/L ammonium acetate) and vortex for 30 seconds.[6]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrumental Analysis
The following conditions are a recommended starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
|---|---|
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., ZORBAX Eclipse XDB-C18, 2.1x150mm, 3.5μm)[8] |
| Mobile Phase A | 10 mmol/L Ammonium Acetate in Water with 0.1% Formic Acid[8][10] |
| Mobile Phase B | Methanol |
| Gradient | Isocratic (e.g., 60% B) or a suitable gradient for optimal separation |
| Flow Rate | 0.8 mL/min[6] |
| Column Temperature | 25°C[7] |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
|---|---|
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6430, TSQ Fortis)[11][12] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | See Table 3 below |
Table 3: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 265.2 | 247.2 / 148.1 | 200 | Optimize (e.g., 15-30) |
| Internal Standard | Analyte-specific | Analyte-specific | 200 | Optimize |
(Note: Precursor ion [M+H]⁺ for this compound (C₁₅H₂₄N₂O₂) is calculated as 265.2. Product ions are hypothetical and must be optimized experimentally by infusing a standard solution.)[1]
Protocol 3: Bioanalytical Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., EMA, FDA) to ensure its reliability.[13][14] Key validation parameters are summarized below.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Linearity & Range | A minimum of six non-zero concentration points covering the expected range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal value; Precision (CV%) ≤ 20%. |
| Accuracy & Precision | Determined at LLOQ, Low, Medium, and High QC levels (n≥5). | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).[14] Precision: CV% ≤ 15% (≤ 20% at LLOQ).[14] |
| Recovery | The extraction efficiency of the analytical method. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (Freeze-thaw, short-term, long-term, post-preparative). | Mean concentration should be within ±15% of the nominal concentration. |
Data Presentation
Quantitative Performance
The following tables represent example data that should be generated during method validation.
Table 5: Example Calibration Curve Data for this compound
| Concentration (ng/mL) | Response (Area Ratio) | Accuracy (%) |
|---|---|---|
| 2 (LLOQ) | 0.015 | 108.5 |
| 5 | 0.038 | 102.1 |
| 20 | 0.155 | 98.7 |
| 100 | 0.780 | 99.2 |
| 500 | 3.950 | 101.3 |
| 1000 | 7.980 | 100.5 |
| 2000 | 15.650 | 99.8 |
Table 6: Example Inter-day Accuracy and Precision Data (n=3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| LLOQ | 2 | 2.1 | 105.0 | 11.2 |
| Low QC | 6 | 5.8 | 96.7 | 8.5 |
| Mid QC | 150 | 155.1 | 103.4 | 6.1 |
| High QC | 1500 | 1489.5 | 99.3 | 4.7 |
Reference Pharmacokinetic Data
No specific pharmacokinetic data for this compound was found. The following data for the structurally similar alkaloid, Oxymatrine, is provided for reference.
Table 7: Pharmacokinetic Parameters of Oxymatrine in Beagle Dogs after Oral Administration [7]
| Parameter | Value (Mean ± SD) |
|---|---|
| Tmax (h) | 1.0 ± 0.30 |
| Cmax (ng/mL) | 2418.3 ± 970.78 |
| T₁/₂ (h) | 5.5 ± 1.58 |
| AUC₀₋₂₄ (ng·h/mL) | 5797.4 ± 908.16 |
| MRT (h) | 3.2 ± 0.64 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound in a biological sample.
References
- 1. This compound | C15H24N2O2 | CID 114850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of oxymatrine in human plasma by LC-MS and study on its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetics of oxymatrine and its metabolite in beagle dogs by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS determination and comparative pharmacokinetics of strychnine, brucine and their metabolites in rat plasma after intragastric administration of each monomer and the total alkaloids from Semen Strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. wsp.wa.gov [wsp.wa.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. hpst.cz [hpst.cz]
- 13. anivet.au.dk [anivet.au.dk]
- 14. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Ammothamnine (Oxymatrine) in In Vivo Animal Models of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammothamnine, more commonly known as Oxymatrine (OM), is a quinolizidine alkaloid extracted from the herb Sophorae Flavescentis Radix. It has been traditionally used in Chinese medicine for various ailments, including viral hepatitis.[1][2] Recent preclinical research has focused on its anti-fibrotic properties, particularly in the context of liver fibrosis.[3] In vivo animal models have been instrumental in elucidating the mechanisms by which Oxymatrine attenuates liver fibrosis, primarily through the modulation of key signaling pathways involved in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.[1][4]
These application notes provide a comprehensive overview of the use of Oxymatrine in established animal models of liver fibrosis, detailing experimental protocols, summarizing key quantitative outcomes, and visualizing the underlying molecular mechanisms.
Key Mechanisms of Action
Oxymatrine exerts its anti-fibrotic effects through several interconnected pathways:
-
Inhibition of the TGF-β/Smad Signaling Pathway: Transforming Growth Factor-β1 (TGF-β1) is a potent pro-fibrotic cytokine that activates HSCs.[4][5] Oxymatrine has been shown to interfere with this pathway by upregulating the inhibitory Smad7 and downregulating the pro-fibrotic Smad3, thereby reducing collagen production.[5][6][7]
-
Downregulation of miR-195: MicroRNA-195 is implicated in the activation of HSCs. Oxymatrine can down-regulate miR-195, which in turn leads to an increase in Smad7 expression, further inhibiting the TGF-β1 signaling cascade.[4][8]
-
Reduction of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1): TIMP-1 inhibits the degradation of the extracellular matrix. Oxymatrine has been demonstrated to decrease the expression of TIMP-1, which may facilitate the resolution of fibrosis.[1][2]
-
Suppression of Endoplasmic Reticulum (ER) Stress: Chronic ER stress can contribute to liver injury and fibrosis. Oxymatrine has been shown to alleviate ER stress in animal models of liver fibrosis, thereby protecting liver cells and reducing the fibrotic response.[9]
In Vivo Animal Models and Experimental Protocols
Carbon tetrachloride (CCl4) and sodium arsenite (NaAsO2) are commonly used chemical inducers to establish liver fibrosis models in rodents.[9][10][11] The following protocols are derived from published studies and provide a framework for investigating the anti-fibrotic effects of Oxymatrine.
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This is a widely used and reproducible model for studying liver fibrosis.[11]
Materials:
-
Male Sprague-Dawley (SD) rats (190-230 g)[1]
-
Carbon tetrachloride (CCl4)[1]
-
Liquid paraffin or olive oil[6]
-
Oxymatrine (OM)[1]
-
Saline solution
-
Gavage needles
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Group Allocation (Example):
-
Induction of Liver Fibrosis:
-
Oxymatrine Administration:
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
-
Histopathological Analysis: Fix liver tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess liver architecture and collagen deposition.[6]
-
Immunohistochemistry: Detect the expression of α-Smooth Muscle Actin (α-SMA) and TIMP-1 in liver sections.[1][2]
-
Biochemical Analysis: Measure serum levels of TGF-β1 using ELISA.[6]
-
Gene Expression Analysis: Analyze the mRNA expression of Smad3 and Smad7 in liver tissue using in situ hybridization or RT-qPCR.[6]
-
Protocol 2: Sodium Arsenite (NaAsO2)-Induced Liver Fibrosis in Rats
This model is relevant for studying fibrosis induced by environmental toxins.[9]
Materials:
-
Male Sprague-Dawley (SD) rats
-
Sodium arsenite (NaAsO2)
-
Oxymatrine (OM)
-
Saline solution
-
Gavage needles
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Group Allocation (Example):
-
Group 1: Normal Control: No treatment.
-
Group 2: NaAsO2 Model: NaAsO2 administration.
-
Group 3: NaAsO2 + Low-dose Oxymatrine: NaAsO2 and low-dose OM co-administration.
-
Group 4: NaAsO2 + High-dose Oxymatrine: NaAsO2 and high-dose OM co-administration.[9]
-
-
Induction of Liver Fibrosis:
-
Administer NaAsO2 through drinking water. The concentration should be determined based on pilot studies to induce fibrosis without causing excessive toxicity.[9]
-
-
Oxymatrine Administration:
-
Administer Oxymatrine via oral gavage at different doses (e.g., low and high doses) for a specified period (e.g., 8 weeks).[9]
-
-
Sample Collection and Analysis:
Quantitative Data Summary
The following tables summarize the quantitative findings from various in vivo studies on the effects of Oxymatrine on liver fibrosis.
Table 1: Effects of Oxymatrine on Histological and Collagen Deposition in CCl4-Induced Liver Fibrosis in Rats
| Parameter | CCl4 Model Group | CCl4 + Oxymatrine Group | P-value | Reference |
| Histological Score (µm²) | 3.76 ± 0.68 | 2.43 ± 0.47 | < 0.05 | [6][7] |
| Average Area of Collagen (µm²) | 290.86 ± 89.37 | 94.41 ± 37.26 | < 0.05 | [6][7] |
Table 2: Effects of Oxymatrine on Key Signaling Molecules in CCl4-Induced Liver Fibrosis in Rats
| Parameter | CCl4 Model Group | CCl4 + Oxymatrine Group | P-value | Reference |
| Smad3 mRNA (A value) | 0.167 ± 0.092 | 0.034 ± 0.090 | < 0.05 | [6][7] |
| Smad7 mRNA (A value) | 0.074 ± 0.012 | 0.175 ± 0.065 | < 0.05 | [6][7] |
| CBP mRNA (A value) | 0.235 ± 0.025 | 0.065 ± 0.049 | < 0.001 | [7] |
| TIMP-1 Expression | Strong | Significantly Inhibited | < 0.05 | [2] |
| α-SMA Expression | Strong | No Significant Change | > 0.05 | [2] |
Table 3: Effects of Oxymatrine on Fibrosis Markers in NaAsO2-Induced Liver Fibrosis in Rats
| Parameter | NaAsO2 Model Group | NaAsO2 + Oxymatrine Group | P-value | Reference |
| Liver TGF-β1 Expression | Upregulated | Reversed | < 0.05 | [9] |
| Liver Hyaluronic Acid (HA) Expression | Upregulated | Reversed | < 0.05 | [9] |
| Liver Collagen Type IV (COL-IV) Expression | Upregulated | Reversed | < 0.05 | [9] |
| Liver α-SMA Upregulation | Upregulated | Alleviated | < 0.05 | [9] |
| Liver GRP78 Upregulation | Upregulated | Alleviated | < 0.05 | [9] |
Visualizing the Mechanisms
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Oxymatrine and a typical experimental workflow for its in vivo evaluation.
Caption: Oxymatrine's modulation of the TGF-β/Smad signaling pathway.
Caption: General experimental workflow for in vivo studies of Oxymatrine.
Conclusion
Oxymatrine has demonstrated significant anti-fibrotic effects in various in vivo animal models of liver fibrosis.[6][9] Its ability to modulate the TGF-β/Smad signaling pathway, reduce the expression of pro-fibrotic mediators, and alleviate cellular stress highlights its potential as a therapeutic agent for liver fibrosis.[4][5][9] The protocols and data presented here provide a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic utility of Oxymatrine and other natural compounds in the context of chronic liver disease. Further large-scale, well-controlled clinical trials are warranted to translate these promising preclinical findings into clinical practice.[3]
References
- 1. Effects of oxymatrine on experimental hepatic fibrosis and its mechanism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway | springermedizin.de [springermedizin.de]
- 5. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Effect of Oxymatrine on the TGFbeta-Smad signaling pathway in rats with CCl4-induced hepatic fibrosis. | Semantic Scholar [semanticscholar.org]
- 7. Effect of Oxymatrine on the TGFbeta-Smad signaling pathway in rats with CCl4-induced hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxymatrine exerts anti-fibrotic effects in a rat model of hepatic fibrosis by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating Ammothamnine in a Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes are provided for research and informational purposes only. The protocols described herein are based on established methodologies for inducing and evaluating colitis in murine models and investigating potential therapeutic agents. As of the date of this document, there is a lack of specific published data on the use of Ammothamnine in murine models of colitis. The proposed mechanisms of action are extrapolated from studies on structurally similar alkaloids, such as Oxymatrine, which have demonstrated anti-inflammatory properties through modulation of the NF-κB and NLRP3 inflammasome signaling pathways. Researchers should conduct a thorough literature review and perform initial dose-response and toxicity studies before commencing efficacy studies with this compound.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract.[1] Murine models of colitis are indispensable tools for understanding the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic candidates.[2] The dextran sulfate sodium (DSS)-induced colitis model is widely used due to its simplicity, reproducibility, and its ability to mimic many of the clinical and histological features of human UC, including weight loss, diarrhea, bloody stools, and mucosal ulceration.[3][4]
This compound is a quinolizidine alkaloid whose therapeutic potential in inflammatory conditions is yet to be fully elucidated. Based on the known anti-inflammatory effects of similar alkaloids, it is hypothesized that this compound may ameliorate colitis by inhibiting key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[5][6] These pathways are central to the production of pro-inflammatory cytokines that drive the pathogenesis of colitis.[7][8]
These application notes provide a comprehensive set of protocols for evaluating the therapeutic efficacy of this compound in a DSS-induced murine model of acute colitis.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables provide a structured format for presenting quantitative data that should be collected during the study.
Table 1: Daily Disease Activity Index (DAI) Score
| Group | Day 0 | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 | Day 7 | Day 8 |
| Control (Vehicle) | |||||||||
| DSS + Vehicle | |||||||||
| DSS + this compound (Low Dose) | |||||||||
| DSS + this compound (High Dose) |
DAI is calculated based on weight loss, stool consistency, and rectal bleeding.
Table 2: Macroscopic and Histological Scoring at Day 8
| Group | Colon Length (cm) | Spleen Weight (mg) | Histological Score |
| Control (Vehicle) | |||
| DSS + Vehicle | |||
| DSS + this compound (Low Dose) | |||
| DSS + this compound (High Dose) |
Histological score is based on the severity of inflammation, crypt damage, and ulceration.
Table 3: Colonic Myeloperoxidase (MPO) Activity
| Group | MPO Activity (U/mg protein) |
| Control (Vehicle) | |
| DSS + Vehicle | |
| DSS + this compound (Low Dose) | |
| DSS + this compound (High Dose) |
MPO activity is an indicator of neutrophil infiltration.
Table 4: Colonic Pro-inflammatory Cytokine Levels (pg/mg protein)
| Group | TNF-α | IL-6 | IL-1β |
| Control (Vehicle) | |||
| DSS + Vehicle | |||
| DSS + this compound (Low Dose) | |||
| DSS + this compound (High Dose) |
Cytokine levels are measured by ELISA.
Table 5: Colonic Gene Expression (Fold Change vs. Control)
| Group | Tnf | Il6 | Il1b | Nlrp3 |
| DSS + Vehicle | ||||
| DSS + this compound (Low Dose) | ||||
| DSS + this compound (High Dose) |
Gene expression is measured by RT-qPCR.
Table 6: Protein Expression of Key Signaling Molecules (Relative Density)
| Group | p-p65/p65 | p-IκBα/IκBα | NLRP3 | Cleaved Caspase-1 |
| Control (Vehicle) | ||||
| DSS + Vehicle | ||||
| DSS + this compound (Low Dose) | ||||
| DSS + this compound (High Dose) |
Protein expression is measured by Western Blot.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in DSS-induced colitis.
Experimental Protocols
Induction of DSS Colitis and this compound Treatment
This protocol describes the induction of acute colitis in mice using DSS.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), MW 36-50 kDa (MP Biomedicals)
-
This compound (purity >98%)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Standard laboratory animal diet and autoclaved drinking water
-
Animal caging and husbandry supplies
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.[1]
-
Grouping: Randomly divide mice into experimental groups (n=8-10 mice per group):
-
Group 1: Control (Vehicle only, standard drinking water)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (Low Dose, e.g., 25 mg/kg)
-
Group 4: DSS + this compound (High Dose, e.g., 50 mg/kg)
-
-
DSS Induction (Day 0): Prepare a 2.5-3% (w/v) DSS solution in autoclaved drinking water. The optimal concentration may vary between lots and should be predetermined. Replace the regular drinking water with the DSS solution for all groups except the control group. Provide this solution ad libitum for 7 consecutive days.[1]
-
This compound Administration (Day 0 to Day 7): Begin daily administration of this compound or vehicle to the respective groups via oral gavage.
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.[3] Calculate the Disease Activity Index (DAI) score based on the parameters in Table 7.
-
Termination (Day 8): On day 8, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[1]
Table 7: Disease Activity Index (DAI) Scoring Criteria
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Sample Collection and Macroscopic Evaluation
Procedure:
-
Immediately after euthanasia, perform a laparotomy and carefully excise the entire colon from the cecum to the anus.
-
Gently remove any adhering mesenteric and fatty tissue.
-
Measure the length of the colon from the ileocecal junction to the proximal rectum.[3]
-
Excise and weigh the spleen.
-
Open the colon longitudinally and gently rinse with ice-cold phosphate-buffered saline (PBS) to remove fecal matter.
-
Collect sections of the distal colon for histology, MPO assay, ELISA, RT-qPCR, and Western blot analysis. Flash-freeze tissues for molecular analyses in liquid nitrogen and store at -80°C.
Histological Analysis
Procedure:
-
Fix distal colon segments in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope by a blinded observer.
-
Score the sections for severity of inflammation (0-3), crypt damage (0-4), and ulceration (0-3), based on established scoring systems.
Myeloperoxidase (MPO) Assay
This assay measures neutrophil infiltration in the colonic tissue.
Procedure:
-
Homogenize a pre-weighed frozen colon sample in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Subject the homogenate to freeze-thaw cycles and sonication.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measure the change in absorbance at 450 nm over time using a microplate reader.
-
Express MPO activity as units per milligram of total protein.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This protocol measures the levels of pro-inflammatory cytokines in colon tissue homogenates.[1]
Procedure:
-
Homogenize a pre-weighed frozen colon sample in a lysis buffer containing protease inhibitors.[1]
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.[1]
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
Use commercially available ELISA kits (e.g., from R&D Systems or BioLegend) to measure the concentrations of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content of the sample.
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
Procedure:
-
Extract total RNA from frozen colon tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform RT-qPCR using a SYBR Green-based master mix and primers for target genes (Tnf, Il6, Il1b, Nlrp3) and a housekeeping gene (e.g., Gapdh or Actb).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Protein Extraction and Western Blotting
Procedure:
-
Extract total protein from frozen colon tissue using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, NLRP3, Caspase-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band densities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Signaling Pathway Diagrams
Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound
References
- 1. Frontiers | Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oxymatrine prevents NF-κB nuclear translocation and ameliorates acute intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ammothamnine Treatment in Cell Culture
Ammothamnine is a quinolizidine alkaloid, and its biological activities in cell culture are of significant interest to researchers in oncology and drug development. These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed experimental protocols and data presentation. The methodologies outlined below are based on studies of structurally related and well-documented alkaloids, such as Oxymatrine and Matrine, and serve as a robust starting point for investigating this compound's effects.
Data Presentation
The efficacy of this compound and its related compounds varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this effect. While specific IC50 values for this compound are not widely published, Table 1 provides representative data for the related alkaloid Oxymatrine to guide initial concentration selection.
| Cell Line | Cancer Type | IC50 (µg/mL) after 48h | Reference Compound |
| SMMC-7721 | Human Hepatoma | ~1000 | Oxymatrine |
| U251MG | Human Glioblastoma | Not specified (viability reduced dose-dependently) | Oxymatrine |
Note: Researchers should perform their own dose-response experiments to determine the precise IC50 of this compound in their specific cell line of interest.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be a starting point and may require optimization for specific cell types and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest treated with this compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry.
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cells of interest treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Cyclin D1, CDK4, Bcl-2, p53)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound, based on data from related compounds.
Application Notes and Protocols for In Vitro Dose-Response Studies of Ammothamnine (Oxymatrine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro dose-response studies on Ammothamnine, a natural alkaloid compound also known as Oxymatrine, extracted from the root of Sophora flavescens.[1] It has demonstrated a variety of pharmacological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer properties.[2][3][4] This document outlines the cytotoxic and apoptotic effects of Oxymatrine on various cell lines, summarizes key quantitative data, provides detailed experimental protocols for replication, and visualizes the associated signaling pathways.
Summary of Quantitative Data
The inhibitory effects of Oxymatrine have been quantified across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other dose-dependent effects observed in published in vitro studies.
Table 1: IC50 Values of Oxymatrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Assay Method |
| MCF-7 | Breast Cancer | ~32 mg/mL | 24 | CCK-8 |
| MCF-7 | Breast Cancer | <16 mg/mL | 48 | CCK-8 |
| K562/A02 | Chronic Myelogenous Leukemia | 135 µg/mL (low-cytotoxic dose) | Not Specified | Not Specified |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified (Sustained release nanoparticles showed cytotoxic activity) | Not Specified | Not Specified |
| DU145 | Prostate Cancer | Dose-dependent inhibition observed | 24, 48, 72 | MTT |
| PC-3 | Prostate Cancer | Dose-dependent inhibition observed | 24, 48, 72 | MTT |
| HCT-116 | Colorectal Cancer | Dose-dependent inhibition (0-40 µM) | 48 | MTS |
| HT-29 | Colorectal Cancer | Dose-dependent inhibition (0-40 µM) | 48 | MTS |
Table 2: Dose-Dependent Effects of Oxymatrine on Cellular Processes
| Cell Line | Process Affected | Effective Concentrations | Observations |
| MCF-7 | Apoptosis Induction | 4, 8, 16 mg/mL | Dose-dependent increase in apoptosis.[5] |
| MCF-7 | miRNA-140-5P Expression | 4, 8, 16 mg/mL | Dose-dependent up-regulation of miRNA-140-5P.[5] |
| MG-63 | Apoptosis Induction | Dose- and time-dependent | Increased cleaved caspases-3 and -9, and decreased Bax/Bcl-2 ratio.[6] |
| Primary Microglia | Inhibition of Neuroinflammation | Dose-dependent | Decreased TNF-α, IL-1β, and NO levels; down-regulated iNOS and COX-2.[7] |
| A549 | Apoptosis Induction | 1.5 mg/mL | Time-dependent induction of apoptosis. |
| PC-3 & DU145 | Apoptosis Induction | Dose-dependent | Increased expression of p53 and Bax, and decreased expression of Bcl-2.[3][4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate study replication and further research.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8/MTS Assay)
This protocol is used to determine the effect of Oxymatrine on cell proliferation and viability.
Materials:
-
Target cancer cell lines (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Oxymatrine stock solution (dissolved in a suitable solvent like DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CCK-8 (Cell Counting Kit-8), or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS solution for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3x10⁴ to 1x10⁴ cells/well in 100 µL of complete growth medium.[3][8] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Oxymatrine in complete growth medium. After 24 hours, remove the medium and add 100 µL of the various concentrations of Oxymatrine (e.g., 0, 1, 2, 4, 6, 8, 16, 32 mg/mL) to the wells.[5] Include a vehicle control (medium with the same concentration of solvent used for Oxymatrine).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[5]
-
Reagent Addition:
-
Measurement:
-
For MTT: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
For CCK-8/MTS: The formazan product is soluble, so no solubilization step is needed.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[8][9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by Oxymatrine.
Materials:
-
Target cancer cell lines
-
Oxymatrine
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2.5x10⁵ cells/mL) into 6-well plates and allow them to adhere.[5] Treat the cells with various concentrations of Oxymatrine for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 3-5 µL of Annexin V-FITC and 2-5 µL of PI.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[10]
Western Blot Analysis
This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways affected by Oxymatrine.
Materials:
-
Target cancer cell lines
-
Oxymatrine
-
6-well plates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against TGFBR1, FGF9, p53, Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, PI3K, Akt, p-PI3K, p-Akt)[3][4][5][11][12]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with Oxymatrine, wash the cells with cold PBS and lyse them with protein lysis buffer on ice for 10-30 minutes.[5]
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 12,000 x g) at 4°C for 10-15 minutes.[5] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in loading buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Oxymatrine and a typical experimental workflow for its in vitro evaluation.
In Vitro Experimental Workflow for Oxymatrine Dose-Response Studies.
Oxymatrine-Induced Mitochondrial Apoptosis Pathway.
Oxymatrine Attenuation of TGF-β1-Induced Apoptosis via PI3K/Akt Pathway.
These notes and protocols are intended to serve as a guide for the in vitro investigation of this compound (Oxymatrine). Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions.
References
- 1. What is the mechanism of Oxymatrine? [synapse.patsnap.com]
- 2. Oxymatrine exerts organ- and tissue-protective effects by regulating inflammation, oxidative stress, apoptosis, and fibrosis: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Oxymatrine inhibits the proliferation of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxymatrine extracted from Sophora flavescens inhibited cell growth and induced apoptosis in human osteosarcoma MG-63 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxymatrine exhibits anti-neuroinflammatory effects on Aβ1-42-induced primary microglia cells by inhibiting NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Oxymatrine Promotes S-Phase Arrest and Inhibits Cell Proliferation of Human Breast Cancer Cells in Vitro through Mitochondria-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxymatrine inhibits TGF‑β1‑mediated mitochondrial apoptotic signaling in alveolar epithelial cells via activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of Ammothamnine on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammothamnine, an alkaloid compound often referred to as Oxymatrine, has demonstrated significant potential in modulating various cellular processes through its influence on gene expression. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on gene expression, with a focus on its anti-cancer and anti-inflammatory properties. The information compiled herein is intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms of this compound.
Introduction
This compound is a quinolizidine alkaloid extracted from plants of the Sophora genus. It has been a subject of extensive research due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, anti-fibrotic, and antiviral effects.[1][2] These biological activities are largely attributed to its ability to modulate key signaling pathways and regulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. Understanding the precise molecular targets and the impact on gene expression is crucial for the development of this compound as a potential therapeutic agent.
Data Presentation: Quantitative Effects of this compound (Oxymatrine)
The following tables summarize the quantitative data on the effects of this compound (Oxymatrine) on cell viability and gene/protein expression from various studies.
Table 1: Cytotoxicity of this compound (Oxymatrine) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Reference |
| MCF-7 | Breast Cancer | ~32 mg/mL | 24 | [1] |
| MCF-7 | Breast Cancer | <16 mg/mL | 48 | [1] |
| HSC-T6 | Hepatic Stellate Cells | 539 µg/mL | 24 | [3] |
| HSC-T6 | Hepatic Stellate Cells | 454 µg/mL | 48 | [3] |
| HSC-T6 | Hepatic Stellate Cells | 387 µg/mL | 72 | [3] |
Table 2: Modulation of Gene and Protein Expression by this compound (Oxymatrine)
| Target Gene/Protein | Cell Line/Model | Effect | Method | Reference |
| miRNA-140-5P | MCF-7 | Upregulation | Not Specified | [1] |
| TGFbR1 | MCF-7 | Decreased protein expression | Not Specified | [1] |
| FGF9 | MCF-7 | Decreased protein expression | Not Specified | [1] |
| MYC | Melanoma cells | Inhibited expression | qRT-PCR, Western Blot | [4] |
| PD-L1 | Melanoma cells | Inhibited expression | qRT-PCR, Western Blot | [4] |
| E-cadherin | RKO (Colorectal Cancer) | Modulated expression | Western Blot | [5] |
| Snail | RKO (Colorectal Cancer) | Modulated expression | Western Blot | [5] |
| N-cadherin | RKO (Colorectal Cancer) | Modulated expression | Western Blot | [5] |
| p65 (NF-κB) | RKO (Colorectal Cancer) | Reduced expression | Western Blot | [5] |
| iNOS mRNA | BV2 Microglia | Attenuated levels | Not Specified | [6] |
| COX-2 mRNA | BV2 Microglia | Attenuated levels | Not Specified | [6] |
| FoxO3a mRNA | Rat Liver | Decreased expression | RT-qPCR | [7] |
| Bim mRNA | Rat Liver | Decreased expression | RT-qPCR | [7] |
| Bax/Bcl-2 mRNA ratio | Rat Liver | Decreased ratio | RT-qPCR | [8] |
| Caspase-3 mRNA | Rat Liver | Decreased expression | RT-qPCR | [8] |
| miR-195 | HSC-T6 | Downregulation (P < 0.01) | qRT-PCR | [3] |
| α-SMA | HSC-T6 | Downregulation (P < 0.01) | qRT-PCR, Western Blot | [3] |
| Smad7 | HSC-T6 | Upregulation (P < 0.05) | qRT-PCR, Western Blot | [3] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways involved in cancer and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and apoptosis. This compound has been demonstrated to inhibit this pathway, leading to anti-tumor effects in breast cancer cells.[9][10] Inhibition of the PI3K/Akt pathway by this compound results in the dephosphorylation of PI3K and Akt, which in turn modulates the expression of downstream targets like Bcl-2, Bax, and caspases.[9]
PI3K/Akt signaling pathway inhibition by this compound.
TGF-β/Smad Signaling Pathway
The TGF-β/Smad pathway plays a crucial role in fibrosis and cancer progression. This compound has been shown to inhibit this pathway, thereby attenuating hepatic and renal fibrosis.[11][12] It achieves this by downregulating the expression of TGF-β1 and modulating the phosphorylation of Smad proteins.[12][13] In hepatic stellate cells, this compound inhibits activation by down-regulating miR-195 and up-regulating the inhibitory Smad7.[3][14]
TGF-β/Smad signaling pathway modulation by this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central mediator of inflammation. This compound exerts anti-inflammatory effects by inhibiting the activation of NF-κB.[6][15] It can prevent the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory genes like TNFα, IL6, iNOS, and COX-2.[6][15]
NF-κB signaling pathway inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on gene expression.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Oxymatrine) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[16]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental workflow for the MTT cell viability assay.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the changes in mRNA levels of target genes upon this compound treatment.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (forward and reverse)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells treated with this compound and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to calculate the fold change in gene expression in this compound-treated samples relative to the control.[18]
Experimental workflow for qPCR analysis.
Western Blot Analysis for Protein Expression
This protocol is for detecting changes in the expression levels of specific proteins in response to this compound treatment.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.[20]
-
Sample Preparation: Normalize protein samples to the same concentration, add Laemmli buffer, and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.[19]
-
Data Analysis: Perform densitometric analysis of the protein bands to quantify the relative protein expression levels.
Experimental workflow for Western blot analysis.
Conclusion
This compound presents a promising avenue for therapeutic development due to its multifaceted effects on gene expression and cellular signaling. The protocols and data presented in this document provide a comprehensive resource for researchers to further investigate its mechanisms of action. By employing these methodologies, the scientific community can continue to unravel the full therapeutic potential of this natural compound.
References
- 1. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of oxymatrine are mediated through multiple molecular mechanism(s) in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxymatrine inhibits melanoma development by modulating the immune microenvironment and targeting the MYC/PD-L1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxymatrine inhibits epithelial-mesenchymal transition through regulation of NF-κB signaling in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor-kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effects and Mechanism of Oxymatrine Combined with Compound Yinchen Granules on the Apoptosis of Hepatocytes through the Akt/FoxO3a/Bim Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxymatrine Inhibits the Proliferation and Invasion of Breast Cancer Cells via the PI3K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxymatrine Inhibits the Proliferation and Invasion of Breast Cancer Cells via the PI3K Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxymatrine inhibits renal fibrosis of obstructive nephropathy by downregulating the TGF-β1-Smad3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of oxymatrine on TGF-β1-induced proliferation and abnormal differentiation in rat cardiac fibroblasts via the p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. dovepress.com [dovepress.com]
- 17. broadpharm.com [broadpharm.com]
- 18. oaepublish.com [oaepublish.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Ammothamnine in Xenograft Models of Human Cancers: A Review of Available Preclinical Data
Currently, there is a notable absence of publicly available scientific literature detailing the use of Ammothamnine in xenograft models of human cancers. Extensive searches of scholarly databases have not yielded any studies that investigate the anti-tumor efficacy, mechanism of action, or established protocols for this compound in this preclinical setting.
This lack of data prevents the creation of detailed application notes and protocols as requested. The core requirements, including the summarization of quantitative data into structured tables, the provision of detailed experimental methodologies, and the visualization of signaling pathways and experimental workflows with Graphviz, cannot be fulfilled without foundational research on the topic.
For researchers, scientists, and drug development professionals interested in the potential anti-cancer properties of this compound, this represents an unexplored area of investigation. Future preclinical studies would first need to establish the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. Positive in vitro results would then warrant the development of in vivo studies using xenograft models.
General Principles for Future Xenograft Studies with Novel Compounds
Should research on this compound progress to the in vivo stage, the following general principles and experimental workflows would be applicable.
Experimental Workflow for a Xenograft Study
A typical experimental workflow for evaluating a novel compound like this compound in a xenograft model is outlined below.
Caption: A generalized workflow for a preclinical xenograft study.
Potential Signaling Pathways to Investigate
The mechanism of action for novel anti-cancer compounds often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on the mechanisms of other natural product-derived anti-cancer agents, initial investigations for this compound could focus on pathways such as:
-
PI3K/Akt/mTOR Pathway: Central to cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: Crucial for regulating cell division and differentiation.
-
NF-κB Pathway: Involved in inflammation, immunity, and cell survival.
-
Apoptosis Pathways (Intrinsic and Extrinsic): Key to programmed cell death.
The diagram below illustrates a simplified representation of a generic apoptosis signaling pathway that could be investigated.
Caption: A hypothetical intrinsic apoptosis pathway modulated by this compound.
Conclusion
While the topic of this compound in human cancer xenograft models is of interest, the current lack of published research prevents a detailed analysis and the creation of specific protocols. The information provided here serves as a general guide for how such research could be structured, based on established practices in preclinical oncology. Further investigation into the basic anti-cancer properties of this compound is a necessary prerequisite for any future xenograft studies.
Ammothamnine: A Potent Modulator of the PI3K/Akt Signaling Pathway for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammothamnine, also known as Oxymatrine, is a quinolizidine alkaloid extracted from the root of Sophora flavescens. It has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. A growing body of evidence highlights this compound's role as a potent modulator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers and other diseases. These application notes provide a comprehensive overview of Ammothoraxnine's effects on the PI3K/Akt pathway, along with detailed protocols for its use in relevant in vitro assays.
Introduction
The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and motility. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated. Activated Akt, in turn, phosphorylates a wide array of downstream targets, orchestrating the cellular response.
This compound has been shown to exert its biological effects, in part, by inhibiting the PI3K/Akt signaling cascade. This inhibition leads to decreased phosphorylation of Akt and its downstream effectors, ultimately resulting in reduced cell viability and induction of apoptosis in various cancer cell lines. These characteristics make this compound a valuable tool for studying the intricacies of the PI3K/Akt pathway and a promising candidate for further drug development.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and apoptosis in different cancer cell lines, as well as its impact on key proteins within the PI3K/Akt signaling pathway.
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) after 48h |
| MCF-7 | Breast Cancer | Not explicitly stated, but significant dose-dependent reduction in viability observed.[1] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but significant dose-dependent reduction in viability observed.[1] |
| GBC-SD | Gallbladder Carcinoma | Not explicitly stated, but dose-dependent inhibition of cell viability observed.[2] |
| SGC-996 | Gallbladder Carcinoma | Not explicitly stated, but dose-dependent inhibition of cell viability observed.[2] |
| HCT-116 | Colorectal Cancer | Significant inhibition at 10-40 µM.[3] |
| HT-29 | Colorectal Cancer | Significant inhibition at 10-40 µM.[3] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Concentration (µM) | Observation |
| MCF-7 | 10 | 1.36% apoptotic cells.[1] |
| MCF-7 | 30 | 7.63% apoptotic cells.[1] |
Table 3: Effect of this compound on PI3K/Akt Pathway Protein Expression and Phosphorylation
| Cell Line | Treatment | Protein | Change |
| MCF-7 | This compound | p-Akt (Thr308) | Decreased.[1] |
| GBC-SD | This compound | p-Akt | Decreased.[2] |
| GBC-SD | This compound | PTEN | Increased.[2] |
| Breast Cancer Cells | This compound | p-PI3K | Decreased.[4] |
| Breast Cancer Cells | This compound | p-Akt | Decreased.[4] |
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Oxymatrine) stock solution (dissolved in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0-100 µg/mL.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM and 30 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.[1]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blotting for PI3K/Akt Pathway Proteins
This protocol is used to analyze the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-PTEN, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the PI3K/Akt signaling pathway. Its inhibitory effects on this critical cellular cascade provide a basis for its observed anti-cancer properties. The protocols outlined in these application notes offer a framework for researchers to explore the mechanism of action of this compound and to assess its potential as a therapeutic agent in various disease models. Further investigation into the precise molecular interactions of this compound with components of the PI3K/Akt pathway will be crucial for its future development and clinical application.
References
- 1. Oxymatrine Inhibits the Proliferation and Invasion of Breast Cancer Cells via the PI3K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxymatrine induces apoptosis and inhibits invasion in Gallbladder carcinoma via PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Oxymatrine reverses epithelial-mesenchymal transition in breast cancer cells by depressing αⅤβ3 integrin/FAK/PI3K/Akt signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Ammothamnine's Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammothamnine, a quinolizidine alkaloid, is a subject of growing interest for its potential pharmacological activities. Evaluating its antioxidant capacity is a critical step in elucidating its mechanism of action and therapeutic potential. Antioxidants can neutralize harmful reactive oxygen species (ROS), which are implicated in a multitude of disease states, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This document provides detailed protocols for common in vitro assays to assess the antioxidant capacity of this compound.
Note on Data Availability: As of the compilation of this document, specific quantitative data on the antioxidant capacity of this compound from in vitro assays such as DPPH, ABTS, or FRAP is not available in the peer-reviewed scientific literature. The tables provided below are templates for researchers to populate with their experimental data.
Data Presentation: Quantitative Antioxidant Capacity of this compound
The following tables are designed for the clear and structured presentation of quantitative data obtained from the in vitro antioxidant assays.
Table 1: Radical Scavenging Activity of this compound (IC50 Values)
| Assay | This compound IC50 (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL or µM) |
| DPPH | Experimental Data | Experimental Data |
| ABTS | Experimental Data | Experimental Data |
IC50 (Inhibitory Concentration 50%) is the concentration of the test compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[2]
Table 2: Total Antioxidant Capacity of this compound (Trolox Equivalent)
| Assay | This compound (µM TE/mg) | Positive Control (e.g., Quercetin) (µM TE/mg) |
| FRAP | Experimental Data | Experimental Data |
| ABTS | Experimental Data | Experimental Data |
TEAC (Trolox Equivalent Antioxidant Capacity) expresses the antioxidant capacity of a compound in terms of Trolox equivalents. A higher TEAC value signifies a greater antioxidant capacity.[3]
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[4] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[5]
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to prevent degradation.[6]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound solution to the wells.
-
For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% scavenging of the DPPH radical, determined by interpolation from the graph.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity.[7]
Materials:
-
This compound sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[8]
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[7]
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound solution to the wells.
-
Use Trolox as a standard for creating a calibration curve.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes in the dark.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Antioxidant Capacity:
-
Calculate the percentage of inhibition of absorbance for each concentration of this compound.
-
The antioxidant capacity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample with that of the Trolox standard.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.[8] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.
Materials:
-
This compound sample
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8]
-
Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Standard Curve: Prepare a standard curve using a known concentration of FeSO₄ or Trolox.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the this compound solution or standard to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.[8]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of Reducing Power:
-
The antioxidant capacity is determined from the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Mandatory Visualizations
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation scavenging assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
References
- 1. media.neliti.com [media.neliti.com]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 4. Potential in-vitro antioxidant and anti-inflammatory activity of Martynia annua extract mediated Phytosynthesis of MnO2 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Ammothamnine (Oxymatrine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Ammothamnine, also known as Oxymatrine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound (Oxymatrine)?
A1: The primary challenges hindering the oral bioavailability of this compound (Oxymatrine) are its poor membrane permeability and extensive presystemic metabolism.[1] this compound is a water-soluble compound, which limits its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes. Furthermore, it undergoes significant first-pass metabolism in the intestine and liver, where it is rapidly converted to its metabolite, matrine. This extensive metabolism significantly reduces the amount of active drug that reaches systemic circulation.
Q2: What are the most common formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound. These include:
-
Lipid-based formulations: Encapsulating this compound in lipid-based carriers like liposomes or forming phospholipid complexes can improve its lipophilicity, thereby enhancing its absorption across the intestinal membrane.
-
Co-amorphous systems: Forming a co-amorphous mixture with another small molecule can increase the solubility and dissolution rate of this compound.
-
Solid dispersions: Dispersing this compound in a polymeric carrier can enhance its dissolution rate and absorption.
Q3: How do lipid-based formulations, such as liposomes and phospholipid complexes, improve the bioavailability of this compound?
A3: Lipid-based formulations improve the bioavailability of the hydrophilic drug this compound primarily by increasing its lipophilicity. This enhanced lipophilicity facilitates its transport across the intestinal epithelial barrier. Additionally, these formulations can protect the drug from enzymatic degradation in the gastrointestinal tract and may utilize lymphatic transport pathways, bypassing the first-pass metabolism in the liver to some extent.
Q4: What is the mechanism behind the enhanced bioavailability of this compound in co-amorphous systems?
A4: Co-amorphous systems enhance the bioavailability of this compound by preventing its crystallization and maintaining it in a high-energy amorphous state. This amorphous form has a higher apparent solubility and faster dissolution rate compared to the crystalline form. The co-former in the mixture can also form intermolecular interactions, such as hydrogen bonds, with this compound, further stabilizing the amorphous state and preventing recrystallization during dissolution.[2]
Troubleshooting Guides
Formulation & Preparation
Problem: Low encapsulation efficiency in liposomes.
-
Possible Cause 1: Inappropriate lipid composition. The choice of phospholipids and the inclusion of cholesterol can significantly impact the stability and drug-loading capacity of the liposomes.
-
Solution: Experiment with different phospholipid types (e.g., soy phosphatidylcholine, egg phosphatidylcholine) and vary the molar ratio of phospholipid to cholesterol. A common starting point is a 2:1 or 3:1 molar ratio.
-
-
Possible Cause 2: Suboptimal pH gradient for remote loading. For weakly basic drugs like this compound, a pH gradient between the interior and exterior of the liposomes is crucial for efficient loading.
-
Solution: Ensure the internal aqueous phase of the liposomes has an acidic pH (e.g., pH 4.0-5.5) while the external buffer is at a neutral pH (e.g., pH 7.4). This gradient drives the uncharged drug across the lipid bilayer, where it becomes charged and is trapped inside.
-
-
Possible Cause 3: Inefficient hydration of the lipid film. Incomplete hydration can lead to the formation of large, multilamellar vesicles with low encapsulation volumes.
-
Solution: Ensure the lipid film is thin and evenly distributed in the round-bottom flask. Hydrate the film with the aqueous buffer at a temperature above the phase transition temperature of the lipids used, and agitate gently but thoroughly.
-
Problem: Aggregation of nanoparticles during preparation or storage.
-
Possible Cause 1: Insufficient surface charge. Nanoparticles with a low zeta potential are prone to aggregation due to van der Waals forces.
-
Solution: Incorporate charged lipids (e.g., phosphatidylserine, phosphatidylglycerol) into the formulation to increase the surface charge and electrostatic repulsion between particles. Aim for a zeta potential of at least ±20 mV for good stability.
-
-
Possible Cause 2: Inadequate steric stabilization.
-
Solution: Include a PEGylated lipid (e.g., DSPE-mPEG2000) in the formulation. The polyethylene glycol (PEG) chains provide a steric barrier that prevents particle aggregation.
-
-
Possible Cause 3: Improper storage conditions.
-
Solution: Store nanoparticle suspensions at 4°C and avoid freezing, which can disrupt the lipid bilayer and cause aggregation.
-
Problem: Difficulty in forming a stable co-amorphous mixture.
-
Possible Cause 1: Immiscibility between this compound and the co-former.
-
Solution: Select a co-former that has the potential for strong intermolecular interactions (e.g., hydrogen bonding) with this compound. Co-formers with carboxylic acid or hydroxyl groups are often good candidates.
-
-
Possible Cause 2: Recrystallization during preparation or storage.
-
Solution: Use a rapid solvent evaporation technique to quickly remove the solvent and "freeze" the mixture in its amorphous state. Store the final product in a desiccator at low humidity to prevent moisture-induced recrystallization.
-
Characterization & Analysis
Problem: Inconsistent particle size measurements.
-
Possible Cause 1: Presence of aggregates or dust in the sample.
-
Solution: Filter the sample through a syringe filter (e.g., 0.45 µm) before measurement by Dynamic Light Scattering (DLS). Ensure the cuvette is clean and free of dust.
-
-
Possible Cause 2: Inappropriate concentration of the sample.
-
Solution: Optimize the sample concentration for DLS analysis. Highly concentrated samples can cause multiple scattering events, while very dilute samples may not provide a strong enough signal.
-
Problem: Low drug loading determination.
-
Possible Cause 1: Incomplete disruption of the nanoparticles before analysis.
-
Solution: Use a suitable solvent or surfactant to completely dissolve the nanoparticles and release the encapsulated drug before quantification by a validated analytical method like HPLC.
-
-
Possible Cause 2: Drug degradation during the analytical process.
-
Solution: Ensure the analytical method is validated for stability and that the sample processing steps do not cause degradation of this compound.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of this compound (Oxymatrine) and its Formulations in Rats after Oral Administration.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Solution | 100 | 164 | 1.71 | 2870 | 100 | [3] |
| Phospholipid Complex | 100 | 437 | 2.17 | 9430 | 328.6 | [3] |
| This compound Extract | 2 (OMT) | 43.24 ± 10.14 | - | 4730.30 ± 3503.8 (min·ng/mL) | - | [4] |
| Pure this compound | 2 | 61.64 ± 6.65 | - | 9894.48 ± 2234.99 (min·ng/mL) | - | [4] |
Note: Direct comparison between studies should be made with caution due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
-
Materials: this compound, Soy phosphatidylcholine (SPC), Cholesterol, Chloroform, Phosphate buffered saline (PBS, pH 7.4), Deionized water.
-
Equipment: Rotary evaporator, Sonicator (bath or probe), Extruder with polycarbonate membranes (e.g., 100 nm), Glass vials, Round-bottom flask.
-
Procedure:
-
Dissolve SPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an this compound solution in PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs) of a defined size, sonicate the MLV suspension in a bath sonicator or with a probe sonicator.
-
For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Protocol 2: Preparation of this compound-Phospholipid Complex
-
Materials: this compound, Phosphatidylcholine, Tetrahydrofuran (THF), n-Hexane.
-
Equipment: Round-bottom flask, Rotary evaporator, Magnetic stirrer, Vacuum desiccator.
-
Procedure:
-
Dissolve this compound and phosphatidylcholine (e.g., in a 1:2 molar ratio) in THF in a round-bottom flask.
-
Stir the solution at room temperature for a specified time (e.g., 2 hours).
-
Remove the THF under vacuum using a rotary evaporator to obtain a solid residue.
-
Wash the residue with n-hexane to remove any uncomplexed lipids.
-
Dry the resulting this compound-phospholipid complex under vacuum to remove any residual solvent.
-
Protocol 3: Caco-2 Cell Permeability Assay
-
Materials: Caco-2 cells, Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS).
-
Equipment: Cell culture incubator, 24-well plates, Liquid chromatography-mass spectrometry (LC-MS/MS).
-
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts in 24-well plates and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound solution (or formulation) to the apical (A) side of the inserts and fresh HBSS to the basolateral (B) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
To determine the efflux ratio, perform the transport study in the reverse direction (B to A).
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Protocol 4: Liver Microsomal Stability Assay
-
Materials: Rat liver microsomes (RLM), this compound, NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), Phosphate buffer (pH 7.4).
-
Equipment: Water bath or incubator, Centrifuge, LC-MS/MS.
-
Procedure:
-
Pre-warm a mixture of RLM and phosphate buffer to 37°C.
-
Add the this compound solution to the microsome mixture and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will be the elimination rate constant (k), and t1/2 = 0.693/k.
-
Signaling Pathways & Experimental Workflows
Caption: Experimental workflow for improving this compound bioavailability.
Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.
References
- 1. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sustained Release of Co-Amorphous Matrine-Type Alkaloids and Resveratrol with Anti-COVID-19 Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic characterization of oxymatrine and matrine in rats after oral administration of radix Sophorae tonkinensis extract and oxymatrine by sensitive and robust UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Ammothamnine (Oxymatrine) Solubility Technical Support Center
Welcome to the technical support center for Ammothamnine (Oxymatrine). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the solubility of Oxymatrine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of Oxymatrine in common laboratory solvents?
A1: Oxymatrine, a quinolizidine alkaloid, is generally considered to be water-soluble[1]. However, its solubility can vary depending on the solvent and conditions. The reported solubility values in common solvents are summarized below.
Table 1: Solubility of Oxymatrine in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Water | 10 mg/mL | [2] |
| Water | 53 mg/mL | [3][4] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 10 mg/mL | [5] |
| Ethanol | 25 mg/mL | [2] |
| Ethanol | 33.3 mg/mL | [5] |
| Ethanol | 53 mg/mL | [3][4] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [2][5] |
| DMSO | 53 mg/mL | [3][4] |
| Dimethylformamide (DMF) | 10 mg/mL |[2][5] |
Note: Solubility values can vary between suppliers and with the purity of the compound. It is recommended to perform solubility tests on your specific batch.
Q2: I am observing poor dissolution of Oxymatrine in my aqueous buffer despite it being reported as water-soluble. What could be the issue?
A2: Several factors can contribute to this issue. First, the pH of your buffer is critical. Oxymatrine is an alkaloid, and its solubility is pH-dependent[6]. In alkaline solutions (pH ≥ 10), it tends to exist in a non-ionic form, which can affect its interaction with aqueous media[6]. Conversely, at an acidic pH (pH ≤ 2), it is more likely to be in a cationic form, which can increase its solubility in water[6]. Secondly, ensure your solution is not already saturated. Refer to the solubility limits in Table 1. If you are trying to dissolve a concentration higher than its reported solubility, you will encounter difficulties. Finally, consider the temperature and mixing conditions, as these can also influence the rate of dissolution.
Below is a general troubleshooting workflow for addressing solubility challenges.
References
Technical Support Center: Liposomal Formulation of Ammothamnine for Drug Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful liposomal formulation of Ammothamnine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and characterization of this compound-loaded liposomes.
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency of this compound | Suboptimal lipid composition: The charge or fluidity of the lipid bilayer may not be ideal for retaining this compound. | - Vary lipid charge: Include charged lipids like DPPG (negatively charged) or DOTAP (positively charged) in the formulation to enhance electrostatic interactions with this compound.- Adjust membrane fluidity: Incorporate cholesterol to decrease membrane fluidity and reduce drug leakage.[1][2] Experiment with different molar ratios of phospholipids to cholesterol. |
| Inefficient hydration of the lipid film: A thick or uneven lipid film can lead to incomplete hydration and poor liposome formation.[3] | - Ensure the organic solvent is completely removed to form a thin, uniform lipid film.[3]- Hydrate the lipid film with a buffer containing this compound at a temperature above the phase transition temperature (Tc) of the lipids.[4][5] | |
| Drug-to-lipid ratio is too high: There is a saturation limit for the amount of drug that can be encapsulated.[3] | - Perform a dose-response experiment by varying the initial this compound-to-lipid ratio to determine the optimal loading concentration.[3] | |
| Liposome Aggregation and Precipitation | Low surface charge: Liposomes with a neutral or low surface charge are prone to aggregation.[3] | - Incorporate charged lipids into the formulation to increase electrostatic repulsion between liposomes. |
| Presence of unincorporated this compound: Free drug in the solution can lead to instability and precipitation.[3] | - Improve encapsulation efficiency using the methods described above.- Remove unincorporated this compound by size exclusion chromatography or dialysis. | |
| Inconsistent Liposome Size Distribution | Inadequate downsizing method: Sonication or extrusion parameters may not be optimized. | - Sonication: Perform sonication in a water bath above the lipid Tc for a consistent duration.[4]- Extrusion: Pass the liposome suspension through polycarbonate membranes with defined pore sizes multiple times to achieve a uniform size distribution.[5][6] Extrusion should be performed above the Tc of the lipids.[5] |
| Improper storage: Repeated freeze-thaw cycles can affect liposome size and integrity.[4] | - Store liposome suspensions at 4°C and avoid freezing. For long-term storage, lyophilization with a cryoprotectant may be considered. | |
| Chemical Instability and Drug Leakage During Storage | Lipid oxidation: Unsaturated phospholipids are susceptible to peroxidation, which can compromise membrane integrity.[] | - Use saturated phospholipids (e.g., DSPC, DPPC) to increase membrane rigidity and reduce oxidation.[]- Store formulations under an inert gas (e.g., argon or nitrogen) and protect from light. |
| Hydrolysis of phospholipids: Ester linkages in phospholipids can hydrolyze, leading to the formation of lysophospholipids and free fatty acids, which increases membrane permeability.[] | - Optimize the pH of the storage buffer to minimize hydrolysis.- Incorporate cholesterol to stabilize the bilayer.[2] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting lipid composition for this compound liposomes?
A common starting point for neutral liposomes is a mixture of a phosphatidylcholine (e.g., DSPC or DPPC) and cholesterol at a 2:1 molar ratio.[8] To enhance stability and circulation time, a small percentage (e.g., 5 mol%) of a PEGylated phospholipid (e.g., DSPE-PEG2000) can be included.[1][9] Depending on the desired interaction with this compound, charged lipids can be incorporated.
2. How can I determine the encapsulation efficiency of this compound?
To determine the encapsulation efficiency, you first need to separate the encapsulated this compound from the unencapsulated (free) drug. This can be achieved using techniques like size exclusion chromatography (e.g., with a Sephadex column) or dialysis.[3]
Once separated, the amount of encapsulated this compound can be quantified. This typically involves lysing the liposomes with a suitable solvent (e.g., methanol or a detergent) to release the drug.[3] The concentration of this compound in the lysate is then measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[3]
The encapsulation efficiency (EE%) is calculated as:
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
3. What is the ideal size for this compound liposomes for in vivo drug delivery?
For intravenous administration and passive targeting of tumors through the enhanced permeability and retention (EPR) effect, a liposome size of 80-200 nm is generally considered optimal. Liposomes in this size range can effectively circulate in the bloodstream and extravasate into tumor tissues.
4. Should I use a passive or active loading method for this compound?
The choice between passive and active loading depends on the physicochemical properties of this compound.
-
Passive Loading: In this method, the lipid film is hydrated with an aqueous solution containing this compound.[4] This is suitable if this compound is hydrophilic.
-
Active Loading: If this compound is a weak base, an active loading method using a pH gradient can be employed. This involves creating a lower pH inside the liposomes compared to the external medium. The uncharged this compound will cross the lipid bilayer and become protonated and trapped inside the acidic core of the liposome.
5. How does this compound exert its therapeutic effects?
This compound, also known as Oxymatrine, has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor effects.[10] Its mechanism of action involves the modulation of several signaling pathways, including the TGF-β/Smad, NF-κB, and JAK/STAT pathways.[10][11][12] More recently, it has been shown to activate the STING/TBK1/IRF3 pathway, leading to the production of IFN-β.[13]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 56:38:5) in an organic solvent such as chloroform or a chloroform:methanol mixture.[8][9]
-
Add the desired amount of this compound to the lipid solution if it is lipophilic.
-
In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). If this compound is hydrophilic, it should be dissolved in this buffer.[4]
-
The hydration should be performed at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65°C for DSPC).[5]
-
Agitate the flask by vortexing or gentle shaking until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[14]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder pre-heated to a temperature above the lipid Tc.
-
Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and then 100 nm).[5][14]
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis against the hydration buffer.
-
Protocol 2: Characterization of Liposomal this compound
| Parameter | Methodology | Instrumentation |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Zetasizer |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Zetasizer |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Electron Microscope |
| Encapsulation Efficiency | Separation of free drug (e.g., SEC) followed by quantification of encapsulated drug (e.g., HPLC) after liposome lysis. | HPLC system with UV detector, Size Exclusion Column |
Visualizations
Caption: Workflow for the formulation and characterization of this compound-loaded liposomes.
References
- 1. Liposomes â Challenges and Opportunities | Pfizer CentreOne [pfizercentreone.com]
- 2. Liposomal Formulations in Clinical Use Progress Challenges and Future Directions[v1] | Preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 5. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 6. Liposomal Formulations of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Signaling Pathways Involved in the Clinical Application of Oxymatrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxymatrine regulates microglia to produce IFN-β by activating the STING/TBK1/IRF3 pathway against experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting Ammothamnine precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammothamnine (also known as Oxymatrine). The focus of this guide is to address the common issue of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a solvent, precipitated immediately after I added it to my cell culture medium. What is the cause and how can I prevent this?
A1: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous-based cell culture medium. This is primarily due to the low aqueous solubility of the compound.[1] Here are several potential causes and solutions:
-
High Final Concentration: The final concentration of this compound in your media may be above its solubility limit.[2]
-
Solution: Lower the final working concentration of this compound. It is recommended to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[2]
-
-
Solvent Shock: Rapidly diluting a concentrated stock solution into a large volume of media can cause a sudden change in the solvent environment, leading to precipitation.
-
Media Temperature: Adding the compound to cold media can decrease its solubility.[2]
-
Solution: Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[2]
-
Q2: My cell culture medium containing this compound appeared fine initially, but I observed a precipitate after several hours or days in the incubator. What could be the reason?
A2: Delayed precipitation can occur due to several factors related to the stability of the compound and the culture conditions over time.
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Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[2]
-
Solution: If you suspect this is the issue, consider trying a different basal media formulation.[2]
-
-
Evaporation of Media: In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.[2]
-
Solution: Ensure your incubator is properly humidified. Using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes can also minimize evaporation.[2]
-
-
pH Changes: Cellular metabolism produces waste products that can alter the pH of the culture medium, which in turn can affect the solubility of this compound.[1]
-
Solution: Monitor the pH of your culture medium regularly, especially in dense cultures. More frequent media changes may be necessary to maintain a stable pH.[2]
-
-
Compound Stability: While this compound is generally stable, its stability in aqueous solutions at 37°C over extended periods should be considered.
-
Solution: For long-term experiments, it is advisable to prepare fresh media with this compound more frequently.[2]
-
Q3: Can I just filter out the precipitate and use the remaining solution?
A3: Filtering out the precipitate is generally not recommended. The formation of a precipitate means the actual concentration of dissolved this compound in your medium is unknown and lower than your intended concentration, which will lead to inaccurate and unreliable experimental results. It is always better to address the root cause of the precipitation.[1]
Data Presentation
Table 1: Solubility of this compound (Oxymatrine)
| Solvent | Concentration | Reference |
| Water | 53 mg/mL | [3] |
| PBS (pH 7.2) | 10 mg/mL | [4] |
| DMSO | 53 mg/mL | [3] |
| Ethanol | 33.3 mg/mL | [4] |
| DMF | 10 mg/mL | [4] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound (Oxymatrine) powder
-
100% DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), complete with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.[2]
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, you can prepare dilutions to achieve final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, etc. It is crucial to also include a vehicle control (medium with the same final concentration of DMSO without this compound).[1] Ensure the final DMSO concentration is below the level toxic to your cells (typically ≤ 0.5%).[1]
-
-
Visual and Microscopic Inspection:
-
Immediately after preparing the dilutions, visually inspect each for any signs of precipitation (cloudiness, particles).
-
Examine a small aliquot of each dilution under a microscope to look for crystalline structures or amorphous precipitates.[1]
-
-
Incubation:
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[2]
-
-
Final Inspection:
-
After the incubation period, repeat the visual and microscopic inspection for any delayed precipitation.[2]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate after incubation is the maximum soluble concentration of this compound under your specific experimental conditions.
-
Visualizations
Troubleshooting Workflow
Caption: A workflow to diagnose and resolve this compound precipitation.
Signaling Pathways Affected by this compound (Oxymatrine)
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and fibrosis.
1. PI3K/Akt Signaling Pathway
This compound can activate the PI3K/Akt pathway, which is involved in cell survival and inhibition of apoptosis.[1][2]
Caption: this compound activates the PI3K/Akt pathway, promoting cell survival.
2. NF-κB Signaling Pathway
This compound can inhibit the NF-κB pathway, which plays a central role in inflammation. It has been shown to suppress the phosphorylation of I-κBα and decrease the nuclear translocation of p65.[5][6]
Caption: this compound inhibits the NF-κB pathway, reducing inflammation.
3. JAK/STAT Signaling Pathway
This compound has been observed to inhibit the JAK/STAT signaling pathway, which is involved in immune responses and cell proliferation.[7][8]
Caption: this compound inhibits the JAK/STAT signaling pathway.
4. TGF-β/Smad Signaling Pathway
This compound can interfere with the TGF-β/Smad pathway, which is a key regulator of fibrosis.[9]
Caption: this compound interferes with the TGF-β/Smad pathway.
5. STING/TBK1/IRF3 Signaling Pathway
Recent studies suggest that this compound can activate the STING/TBK1/IRF3 pathway, leading to the production of Type I interferons (IFN-β).[10]
Caption: this compound activates the STING/TBK1/IRF3 pathway.
References
- 1. Oxymatrine inhibits TGF‑β1‑mediated mitochondrial apoptotic signaling in alveolar epithelial cells via activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxymatrine induces apoptosis and inhibits invasion in Gallbladder carcinoma via PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor-kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxymatrine Improves Intestinal Epithelial Barrier Function Involving NF-κB-Mediated Signaling Pathway in CCl4-Induced Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxymatrine ameliorates myocardial injury by inhibiting oxidative stress and apoptosis via the Nrf2/HO-1 and JAK/STAT pathways in type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Oxymatrine regulates microglia to produce IFN-β by activating the STING/TBK1/IRF3 pathway against experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ammothamnine Extraction Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Ammothamnine from plant material, primarily from species of the Sophora genus.
Troubleshooting Guide: Common Issues in this compound Extraction
Low yields and impure extracts are common hurdles in the extraction of this compound. The following table outlines potential problems, their causes, and actionable solutions to enhance your experimental outcomes.
| Problem | Potential Cause(s) | Solution(s) |
| Low Extraction Yield | Inadequate Plant Material Preparation: Large particle size of the plant material can limit solvent penetration and reduce extraction efficiency.[1] | Ensure the plant material is dried and finely ground to a uniform powder. This increases the surface area available for solvent interaction.[1] |
| Incorrect Solvent Choice or Concentration: The polarity and concentration of the solvent significantly impact the solubility and extraction of this compound. | This compound (Oxymatrine) is soluble in water, methanol, and ethanol.[2][3] For Microwave-Assisted Extraction (MAE), 60% ethanol has been identified as an optimal solvent.[4][5] | |
| Suboptimal pH of the Extraction Medium: As an alkaloid, the extraction of this compound is highly pH-dependent. Extraction under neutral or acidic conditions may result in lower yields when using organic solvents. | For extraction with organic solvents, maintain an alkaline environment (pH ~10) to ensure this compound is in its free base form, which is more soluble in such solvents.[1] This can be achieved by adding a weak base like ammonium hydroxide.[1][6] | |
| Insufficient Extraction Time or Temperature: Short extraction times or low temperatures may not be sufficient to extract the target compound fully. | Optimize extraction time and temperature based on the chosen method. For MAE, an optimal time of 10 minutes at 50°C has been reported.[5] For conventional reflux extraction, multiple cycles of 1.5-2 hours may be necessary.[6][7] | |
| Degradation of this compound: Exposure to excessive heat, light, or extreme pH can lead to the degradation of the alkaloid.[1] | Use a rotary evaporator under reduced pressure for solvent removal to avoid high temperatures.[1] Protect extracts from direct light by using amber glassware.[1] | |
| Impure Extract | Co-extraction of Unwanted Compounds: The solvent may extract other compounds from the plant matrix, such as pigments, fats, and waxes. | Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before the main alkaloid extraction.[8] An acid-base liquid-liquid extraction can be employed for further purification.[1] |
| Presence of Tannins: Tannins can precipitate alkaloids, leading to lower yields and impure final products.[9] | While not specifically documented for this compound, the addition of a small percentage of vegetable glycerin during extraction can sometimes prevent the precipitation of alkaloids by tannins.[9] | |
| Difficulty with Solvent Removal | High Boiling Point of Solvent: Some solvents with high boiling points can be difficult to remove completely without degrading the sample. | Choose a solvent with a relatively low boiling point that is also effective for extraction. Utilize a rotary evaporator to efficiently remove the solvent at a lower temperature.[1] |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary significantly depending on the plant's species, age, growing conditions, and time of harvest. | Use plant material from a consistent source and harvest time for reproducible results. |
| Lack of Method Optimization: Using a generic extraction protocol without optimizing for this compound and the specific plant material can lead to variability. | Systematically optimize key extraction parameters, including solvent type and concentration, pH, temperature, time, and solvent-to-solid ratio. |
Frequently Asked Questions (FAQs)
Extraction Protocols
Q1: What is a reliable starting protocol for this compound extraction from Sophora flavescens?
A1: A common and effective method is solvent extraction. Here is a general protocol:
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Preparation: Dry and grind the roots of Sophora flavescens into a fine powder.
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Defatting (Optional but Recommended): Macerate the powder in n-hexane at room temperature for 24 hours to remove lipids. Discard the hexane.
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Extraction: Extract the defatted plant material with 95% ethanol by refluxing for 1.5-2 hours. Repeat the extraction three times with fresh solvent.[6][7]
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Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification (Acid-Base Extraction):
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Dissolve the crude extract in a dilute acidic solution (e.g., 1% HCl).
-
Wash the acidic solution with a non-polar solvent (e.g., chloroform) to remove neutral impurities.
-
Adjust the pH of the aqueous layer to approximately 10 with a base (e.g., aqueous ammonia).[6]
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Extract the alkaline solution multiple times with an organic solvent like chloroform.
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Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the purified this compound-rich extract.[1]
-
Q2: Are there more advanced extraction techniques that can improve the yield and efficiency?
A2: Yes, modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can offer significant advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields.
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, leading to a more efficient extraction. Optimal conditions for MAE of Oxymatrine (this compound) from Sophora flavescens have been reported as:
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes the cavitation effect of ultrasonic waves to disrupt plant cell walls and enhance solvent penetration. For the extraction of alkaloids from Sophora flavescens, UAE with a hydrophobic ionic liquid has been shown to be effective.[10]
Data Presentation: Comparison of Extraction Parameters
The following table summarizes key parameters for different extraction methods to provide a comparative overview.
| Parameter | Conventional Solvent Extraction | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Typical Solvent | 95% Ethanol[6][7] | 60% Ethanol[5] | Ionic Liquids, Ethanol-water mixtures[10][11] |
| Temperature | Reflux temperature of the solvent | 50°C[5] | 56°C (with ionic liquid)[10] |
| Time | 3 x 1.5-2 hours[6][7] | 10 minutes[5] | 38 minutes (with ionic liquid)[10] |
| Solvent:Solid Ratio | Typically 8:1 to 10:1 (v/w) | 20:1 (v/w)[5] | 27:1 (v/w) (with ionic liquid)[10] |
| Reported Yield | Varies | 14.37 mg/g (Oxymatrine)[5] | Varies depending on specific conditions |
Quantification and Analysis
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of this compound.[12][13] A typical HPLC setup would involve:
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Column: A C18 reversed-phase column.[14]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic phase (e.g., methanol or acetonitrile).[15]
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Detection: A UV detector, typically set at around 210-220 nm. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols and Visualizations
The following diagram illustrates a typical workflow for the extraction and purification of this compound from plant material.
Caption: General workflow for this compound extraction and analysis.
This diagram outlines the key factors that can be optimized to maximize the yield of this compound.
Caption: Key factors influencing this compound extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Study on Isolation of Chemical Constituents from Sophora Flavescens Ait. and Their Anti-Glioma Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. blog.mountainroseherbs.com [blog.mountainroseherbs.com]
- 10. mdpi.com [mdpi.com]
- 11. Ultrasound-assisted extraction of neuroprotective antioxidants from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Matrine and Oxymatrine in Sophora flavescens Extract and Its Biopesticides by UPLC [scirp.org]
- 14. phcogres.com [phcogres.com]
- 15. Redirecting [linkinghub.elsevier.com]
Ammothamnine stability issues in aqueous solutions
Disclaimer: Specific stability data for Ammothamnine in aqueous solutions is not extensively available in publicly accessible literature. This technical support center provides guidance based on general principles of chemical stability for alkaloids and tertiary amine oxides, intended to help researchers design and troubleshoot their experiments. The provided data and protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound. What are the initial storage recommendations for the solid compound and its stock solutions?
A: For solid this compound, it is recommended to store it in a tightly sealed container at -20°C, protected from light and moisture. For stock solutions, prepare concentrated stocks in an appropriate organic solvent like DMSO or ethanol, which generally offer better stability than aqueous solutions. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q2: My this compound aqueous solution has changed color (e.g., turned yellow). What could be the cause?
A: Color changes in solutions can be an indicator of chemical degradation, often due to oxidation or other reactions. Exposure to light, elevated temperatures, or reactive species in the solution can promote these degradation pathways. It is advisable to prepare fresh solutions and minimize their exposure to harsh environmental conditions.
Q3: I am observing a precipitate forming in my this compound aqueous solution over time. What should I do?
A: Precipitation can occur for several reasons:
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Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous buffer, especially if the pH or temperature changes.
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Degradation: The precipitate could be a less soluble degradation product.
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Salting Out: High concentrations of salts in your buffer can reduce the solubility of organic molecules.
To troubleshoot, you can try to dissolve the precipitate by gentle warming or sonication. If it persists, it is likely a degradation product, and a fresh solution should be prepared. Consider preparing solutions at a lower concentration or adjusting the pH to improve solubility and stability.
Q4: What are the primary factors that could influence the stability of this compound in my aqueous experimental buffers?
A: The stability of this compound, a tertiary amine oxide, in aqueous solutions is likely influenced by:
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pH: Both acidic and alkaline conditions can catalyze the degradation of alkaloids. Hydrolysis is a common degradation pathway.
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Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.
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Light: Many organic molecules are sensitive to light, which can induce photolytic degradation.
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Oxidizing/Reducing Agents: The tertiary amine oxide functional group can be susceptible to reduction. The presence of oxidizing agents could also lead to degradation.
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Buffer Components: Some buffer components can catalyze degradation reactions.[1]
Q5: How can I perform a preliminary assessment of this compound's stability in my specific experimental conditions?
A: A simple approach is to perform a time-course experiment. Prepare your this compound solution in your experimental buffer and incubate it under the same conditions as your experiment (e.g., 37°C). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of this compound using a suitable analytical method like HPLC-UV. A significant decrease in concentration over time indicates instability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results in biological assays. | This compound is degrading in the assay medium during the incubation period. | 1. Prepare this compound solutions fresh before each experiment.2. Perform a time-course stability study in your specific assay medium (see FAQ Q5).3. If instability is confirmed, consider shorter incubation times or adding the compound at the last possible moment. |
| Loss of potency of stock solutions over time. | Improper storage conditions leading to degradation. | 1. Ensure stock solutions are stored at -80°C in single-use aliquots.2. Protect stock solutions from light by using amber vials or wrapping them in foil.3. Avoid repeated freeze-thaw cycles. |
| Appearance of new peaks in my analytical chromatogram (e.g., HPLC). | Degradation of this compound into one or more new products. | 1. This confirms instability. Try to identify the conditions (pH, temperature, light) that are causing the degradation.2. If you need to work under these conditions, characterize the degradation products to understand their potential interference with your experiments. |
| Difficulty in dissolving this compound in an aqueous buffer. | Poor aqueous solubility. | 1. First, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it into the aqueous buffer.2. Gently warm the solution or use a sonicator to aid dissolution.3. Adjust the pH of the buffer, as the solubility of alkaloids can be pH-dependent. |
Data Presentation
Table 1: Hypothetical Degradation Kinetics of a Model Tertiary Amine Oxide Alkaloid at 37°C
This table illustrates how pH can affect the stability of a compound like this compound. The degradation is assumed to follow first-order kinetics.
| pH of Buffer | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 3.0 | 0.085 | 8.15 |
| 5.0 | 0.021 | 33.01 |
| 7.4 (Physiological) | 0.045 | 15.40 |
| 9.0 | 0.112 | 6.19 |
Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Effect of Temperature on the Stability of a Model Tertiary Amine Oxide Alkaloid at pH 7.4
This table shows the acceleration of degradation at higher temperatures.
| Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 4 (Refrigerated) | 0.003 | 231.05 |
| 25 (Room Temp) | 0.018 | 38.51 |
| 37 (Incubation) | 0.045 | 15.40 |
| 50 | 0.150 | 4.62 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Protocol for this compound
This protocol is a general guideline to intentionally degrade the compound to identify potential degradation products and pathways.[2]
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 24 hours. Also, incubate a stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.
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Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stored at 4°C, protected from light), by a stability-indicating analytical method, such as HPLC-UV.
Protocol 2: General HPLC Method for Stability Analysis
This is a generic reverse-phase HPLC method that can be used as a starting point for analyzing this compound and its potential degradation products.[3][4]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm (or a wavelength determined by a UV scan of this compound).
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for assessing the stability of this compound in an aqueous solution.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Hypothetical degradation pathways for this compound in aqueous solutions.
References
Technical Support Center: Overcoming Oxymatrine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Oxymatrine in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is Oxymatrine and what is its primary anti-cancer mechanism?
Oxymatrine is a quinolizidine alkaloid extracted from the root of Sophora flavescens. Its anti-cancer effects are multifaceted and involve inducing apoptosis (programmed cell death), inhibiting cell proliferation and metastasis, and reversing multidrug resistance.[1][2][3] Oxymatrine has been shown to modulate several key oncogenic signaling pathways, including the PI3K/Akt, NF-κB, and EGFR pathways.[1]
Q2: My cancer cell line is showing reduced sensitivity to Oxymatrine. What are the potential mechanisms of resistance?
While specific research on acquired resistance to Oxymatrine is limited, potential mechanisms can be extrapolated from general cancer drug resistance principles and Oxymatrine's known targets:
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Alterations in Target Pathways: Cancer cells can develop resistance by upregulating pro-survival pathways that counteract the effects of Oxymatrine. For instance, constitutive activation of the PI3K/Akt pathway can promote cell survival and override the apoptotic signals induced by Oxymatrine.[4][5]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a common mechanism of multidrug resistance. These transporters can actively pump Oxymatrine out of the cell, reducing its intracellular concentration and efficacy.[6]
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Epithelial-Mesenchymal Transition (EMT): EMT has been linked to chemoresistance. Cells undergoing EMT may acquire a more resistant phenotype, and Oxymatrine has been shown to reverse 5-fluorouracil resistance by inhibiting EMT.[7][8]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A systematic approach is recommended:
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Western Blot Analysis: Probe for the expression levels of key proteins in the PI3K/Akt (p-Akt, PTEN), NF-κB (p-p65), and EGFR signaling pathways.[1][5][9] Compare the protein levels in your resistant cell line to the parental, sensitive cell line.
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Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure drug efflux activity via flow cytometry. Increased efflux in the resistant line would suggest this as a mechanism.
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EMT Marker Analysis: Assess the expression of EMT markers such as E-cadherin (epithelial) and Vimentin (mesenchymal) through western blotting or immunofluorescence.[7] A shift towards a mesenchymal phenotype in resistant cells could indicate EMT-mediated resistance.
Q4: Are there any known synergistic drug combinations with Oxymatrine to overcome resistance?
Yes, Oxymatrine has been shown to work synergistically with several conventional chemotherapy drugs, potentially overcoming pre-existing resistance to those agents:
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Doxorubicin: Combination with Oxymatrine enhances the anti-proliferative and apoptotic effects in colorectal cancer cells.[10][11]
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5-Fluorouracil (5-FU): Oxymatrine can reverse 5-FU resistance in colon cancer cells by inhibiting EMT and the NF-κB signaling pathway.[7][8]
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Cisplatin: Oxymatrine has been reported to synergistically enhance the anti-tumor effects of cisplatin in non-small cell lung cancer.[12]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for Oxymatrine in a typically sensitive cell line.
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | 1. Confirm the identity of your cell line via short tandem repeat (STR) profiling. 2. Check for mycoplasma contamination, which can alter cellular responses. |
| Drug Potency | 1. Verify the purity and stability of your Oxymatrine stock. 2. Prepare fresh dilutions for each experiment. |
| Assay Conditions | 1. Optimize cell seeding density to ensure logarithmic growth during the assay period. 2. Ensure consistent incubation times and conditions (temperature, CO2). |
| Development of Resistance | 1. If the cell line has been cultured for many passages, it may have developed spontaneous resistance. 2. Obtain a new, low-passage vial of the cell line from a reputable cell bank. |
Issue 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining) following Oxymatrine treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | 1. Perform a dose-response curve to determine the optimal apoptotic concentration of Oxymatrine for your specific cell line. 2. The IC50 for proliferation may not be the optimal concentration for inducing apoptosis. |
| Timing of Assay | 1. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the peak of the apoptotic response.[2] |
| Cell Handling | 1. Be gentle when harvesting cells to avoid mechanical induction of cell death. 2. Ensure proper compensation settings on the flow cytometer. |
| Apoptosis Pathway Alteration | 1. Analyze the expression of key apoptosis-related proteins like Bax and Bcl-2 via Western blot to confirm the engagement of the mitochondrial apoptosis pathway.[4][13][14] |
Data Presentation
Table 1: Reported IC50 Values of Oxymatrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| MCF-7 | Breast Cancer | <16 mg/mL | 48h | [2] |
| K562/A02 (Doxorubicin-resistant) | Leukemia | 13.3 ± 0.21 µg/mL (in combination with 50 µg/mL Oxymatrine) | Not Specified | [6] |
| HCT-8/5-FU (5-FU-resistant) | Colon Cancer | IC50 of 5-FU reduced from 78.77 to <10 µg/ml with 2 mg/ml Oxymatrine | 24h | [7][8] |
| HGC-27 | Gastric Cancer | 2.2 mg/mL | 48h | [15] |
| AGS | Gastric Cancer | 1.8 mg/mL | 48h | [15] |
| A549 | Lung Cancer | Inhibition observed at 2-15 mmol/L | 24-48h | [13] |
| PC-3 | Prostate Cancer | Significant inhibition in a dose-dependent manner | Not Specified | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of Oxymatrine (e.g., 0, 1, 2, 4, 8, 16, 32 mg/mL) for 24, 48, or 72 hours.[2] Include a vehicle control (e.g., PBS or DMSO).
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MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
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Cell Lysis: Treat cells with the desired concentration of Oxymatrine for the appropriate time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-p65, p65, E-cadherin, Vimentin, GAPDH) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Oxymatrine's inhibitory effects on key oncogenic signaling pathways.
Caption: Troubleshooting workflow for reduced Oxymatrine sensitivity.
References
- 1. Anti-cancer effects of oxymatrine are mediated through multiple molecular mechanism(s) in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor activities of matrine and oxymatrine: literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxymatrine inhibits TGF‑β1‑mediated mitochondrial apoptotic signaling in alveolar epithelial cells via activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxymatrine induces apoptosis and inhibits invasion in Gallbladder carcinoma via PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxymatrine reverses 5-fluorouracil resistance by inhibition of colon cancer cell epithelial-mesenchymal transition and NF-κB signaling in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxymatrine reverses 5-fluorouracil resistance by inhibition of colon cancer cell epithelial-mesenchymal transition and NF-κB signaling in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxymatrine Synergistically Enhances Doxorubicin Anticancer Effects in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxymatrine Inhibits Colorectal Cancer Metastasis via Attenuating PKM2-Mediated Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxymatrine inhibited cell proliferation by inducing apoptosis in human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxymatrine inhibits the proliferation of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxymatrine exhibits anti-tumor activity in gastric cancer through inhibition of IL-21R-mediated JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammothamnine (Oxymatrine) in various bioassays.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Results in a Cell-Based Assay
-
Question: My results with this compound vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. Firstly, ensure the solubility of this compound in your assay medium. Although soluble in DMSO and water, precipitation can occur upon dilution into aqueous buffers.[1][2][3] Visually inspect for any precipitate after adding this compound to the media. Secondly, the final concentration of the solvent (e.g., DMSO) should be kept low (typically <1%) and consistent across all wells, as it can be toxic to cells.[4] Lastly, reagent stability and consistent cell culture conditions (e.g., cell density, passage number) are crucial for reproducibility.[5]
Issue 2: Unexpected Cytotoxicity at Low Concentrations of this compound
-
Question: I am observing significant cell death even at what I believe to be therapeutic concentrations of this compound. What could be the issue?
-
Answer: Several factors could contribute to this. Different cell lines exhibit varying sensitivities to this compound. It is crucial to determine the IC50 value for your specific cell line. Additionally, ensure proper storage and handling of this compound as degradation can lead to cytotoxic byproducts. The chosen cytotoxicity assay itself may also be a source of interference. For example, the MTT assay's readout can be affected by compounds that interfere with cellular metabolic activity, potentially leading to a misinterpretation of cytotoxicity.[6]
Issue 3: Low or No Bioactivity Observed
-
Question: I am not observing any effect of this compound in my bioassay. What should I check?
-
Answer:
-
Compound Concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wider concentration range.
-
Solubility Issues: this compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.[4] Refer to the solubility troubleshooting steps in the FAQs.
-
Compound Stability: Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, light exposure).
-
Incorrect Assay Target: The chosen bioassay may not be appropriate for the compound's mechanism of action. This compound is known to modulate several pathways including NF-κB, PI3K/Akt, and STING.[7][8][9][10]
-
Assay Controls: Ensure your positive and negative controls are behaving as expected. This will help determine if the issue is with the compound or the assay itself.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its synonyms?
A1: this compound is a quinolizidine alkaloid.[11][12] It is also known as Oxymatrine, Matrine N-oxide, and Pachycarpidine.[1][2][11]
Q2: What is the solubility of this compound?
A2: this compound is soluble in water, ethanol, methanol, and DMSO.[1][3] The solubility in DMSO is approximately 10 mg/ml to 53 mg/mL, and in PBS (pH 7.2), it is about 10 mg/ml.[2][13] It is advisable to prepare fresh aqueous solutions daily.[2]
Q3: My this compound solution in DMSO appears cloudy when diluted in my aqueous assay buffer. What should I do?
A3: This indicates that the compound is precipitating out of solution, a common issue with compounds dissolved in DMSO when diluted into an aqueous buffer. To address this, you can try the following:
-
Increase the final DMSO concentration slightly , but be mindful of its potential toxicity to your cells (generally keep it below 1%).
-
Use a gentle vortex or sonication to aid dissolution after dilution.[4]
-
Prepare a lower concentration stock solution in DMSO to reduce the degree of supersaturation upon dilution.
-
Consider using other solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween 80), but be sure to test for their effects on the assay.[4]
Q4: I am seeing a high background signal in my absorbance-based assay (e.g., MTT, ELISA) when using this compound. How can I troubleshoot this?
A4: Natural products can sometimes interfere with the optical readout of an assay. To check for this:
-
Run a background control: Prepare a well containing the assay medium and this compound at the same concentration used in your experiment, but without cells or the target enzyme.
-
Measure the absorbance of this control well at the same wavelength as your assay.
-
Correct your data: Subtract the absorbance value of the background control from the readings of your experimental wells.[14]
Q5: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A5: While there is no widespread documentation of this compound as a PAIN, it is a valid concern for any natural product. PAINs are compounds that show activity in numerous assays through non-specific mechanisms. To mitigate this risk, it is crucial to perform counter-screens and orthogonal assays that use different detection technologies to confirm any observed bioactivity.[5]
Data Presentation
Table 1: Cytotoxicity of this compound (Oxymatrine) in Various Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 | Reference |
| MCF-7 (Breast Cancer) | CCK-8 | 24 | ~32 mg/mL | [6] |
| MCF-7 (Breast Cancer) | CCK-8 | 48 | <16 mg/mL | [6] |
| AML12 (Liver) | CCK-8 | 24 | >40 mM | [15] |
| SMMC-7721 (Hepatoma) | Not specified | 48 | Induces ~60% apoptosis at 1.0 mg/mL | [16] |
Table 2: Enzyme Inhibition by this compound (Oxymatrine)
| Enzyme | Inhibition Type | Ki (Inhibition Constant) | Reference |
| Tyrosinase | Reversible, Mixed-type | Not specified | [17] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cells in culture
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[18]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[18]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals. Incubate overnight at 37°C.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[19]
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Generic Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
This compound stock solution
-
Assay buffer (optimized for the specific enzyme)
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound at various concentrations (include a no-inhibitor control)
-
Enzyme solution
-
-
Pre-incubation: Pre-incubate the enzyme with this compound for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme.[20]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.[20]
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: Determine the initial reaction velocity (rate) for each concentration of this compound. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Visualizations
Caption: General experimental workflow for a cell-based bioassay.
Caption: Troubleshooting workflow for unexpected bioassay results.
Caption: this compound (Oxymatrine) activates the STING/TBK1/IRF3 pathway.[10][21]
Caption: this compound inhibits NF-κB and PI3K/Akt signaling pathways.[7][22][23]
References
- 1. apexbt.com [apexbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. adipogen.com [adipogen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Oxymatrine? [synapse.patsnap.com]
- 8. Oxymatrine exerts organ- and tissue-protective effects by regulating inflammation, oxidative stress, apoptosis, and fibrosis: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Oxymatrine used for? [synapse.patsnap.com]
- 10. Oxymatrine regulates microglia to produce IFN-β by activating the STING/TBK1/IRF3 pathway against experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C15H24N2O2 | CID 114850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Matrine oxide | C15H24N2O2 | CID 86572672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Oxymatrine and its metabolite matrine contribute to the hepatotoxicity induced by radix Sophorae tonkinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Kinetics and computational docking studies on the inhibition of tyrosinase induced by oxymatrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. researchgate.net [researchgate.net]
- 22. Oxymatrine inhibits TGF‑β1‑mediated mitochondrial apoptotic signaling in alveolar epithelial cells via activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oxymatrine Inhibits the Proliferation and Invasion of Breast Cancer Cells via the PI3K Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mycoplasma Contamination in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding Mycoplasma contamination in cell culture, with a focus on its potential impact on experiments involving Ammothamnine.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about Mycoplasma contamination.
Q1: What is Mycoplasma?
Mycoplasma is a genus of bacteria that are the smallest self-replicating organisms known.[1][2][3] They are a common and serious contaminant in cell cultures.[4][5] Key characteristics include:
-
Lack of a Cell Wall: This makes them resistant to common antibiotics like penicillin that target cell wall synthesis.[3][5][6][7]
-
Small Size: Typically 0.15-0.8 µm in diameter, allowing them to pass through standard 0.22 µm sterile filters.[1][2][8][9]
-
Slow Growth: Their growth is slow, and they often do not cause the turbidity or pH changes typically associated with other bacterial or fungal contaminations, making them difficult to detect visually.[1][7][10]
Q2: What are the primary sources of Mycoplasma contamination?
The most common sources of contamination in a laboratory setting include:
-
Cross-contamination from infected cell cultures: This is a major source of spreading within a lab.
-
Laboratory Personnel: Humans are a significant reservoir. Mycoplasmas can be spread through aerosols generated by talking, coughing, or sneezing.[11][12]
-
Contaminated Reagents: Components like fetal bovine serum (FBS), media, and other reagents can be initial sources of contamination.[11][12][13]
-
Laboratory Equipment: Contaminated incubators, water baths, and pipettes can harbor and spread Mycoplasma.[8][12]
Q3: How does Mycoplasma contamination affect cell cultures and experimental results?
Mycoplasma contamination can have profound and varied effects on cell physiology and metabolism, leading to unreliable and irreproducible research.[7][14] Documented effects include:
-
Altered Cell Growth: Inhibition of cell proliferation and stunted growth are common.[1][10]
-
Changes in Gene Expression: Contamination can significantly alter gene expression profiles in host cells.[11][15]
-
Metabolic Disruption: Mycoplasmas compete for essential nutrients like arginine, leading to nutrient deprivation and the production of acidic metabolites that can be harmful to cells.[1][10]
-
Induction of Chromosomal Aberrations: The presence of Mycoplasma can cause DNA damage and genomic instability.[1][11]
-
Interference with Signaling Pathways: Mycoplasmas are known to activate inflammatory pathways like NF-κB and inhibit pathways related to apoptosis and cell cycle control, such as p53.[16][17][18]
-
Reduced Transfection Efficiency: Contamination can negatively impact the success rate of DNA transfection experiments.[1]
Q4: How can Mycoplasma contamination specifically impact my this compound experiments?
While research directly linking Mycoplasma to this compound is scarce, the known effects of Mycoplasma on cellular pathways can significantly confound studies of this alkaloid. This compound is structurally related to Oxymatrine, which is known to influence cell growth, apoptosis, and inflammatory signaling (e.g., NF-κB and p53 pathways).[19]
Mycoplasma infection can independently modulate these same pathways.[16][17] This creates a critical issue:
-
Invalidating Results: Any data generated from a Mycoplasma-contaminated culture are considered compromised and unreliable.[5][7]
Section 2: Troubleshooting Guide
This section provides a step-by-step guide for handling suspected or confirmed contamination.
Q5: I suspect my cell culture is contaminated. What are the first steps?
If you observe subtle changes like reduced cell proliferation, altered morphology, or increased cell death, you should immediately act on the suspicion of Mycoplasma contamination.
-
Quarantine: Immediately isolate the suspected culture(s), along with any shared media and reagents, from your main cell stocks.[14][20][21] Move them to a designated quarantine incubator if possible.
-
Stop Distribution: Do not share the cells or any derived materials with other researchers.
-
Test Immediately: Use a reliable detection method to confirm the presence or absence of Mycoplasma. Do not wait for visible signs to worsen.[14]
Q6: My Mycoplasma test is positive. What are my options?
You have two primary options:
-
Discard the Culture (Recommended): The safest and most common recommendation is to discard the contaminated cell line, all related media, and reagents.[22] Thoroughly decontaminate the incubator, biosafety cabinet, and any equipment used with the culture.[20][21] This prevents the spread to other precious cultures.
-
Treat the Culture: If the cell line is irreplaceable or highly valuable, you may attempt to eliminate the contamination using specific anti-Mycoplasma antibiotics.[22] This should be done in strict quarantine.
Q7: I have decided to treat my culture. What should I do after the treatment is complete?
After completing the antibiotic regimen (e.g., 1-2 weeks with a product like Plasmocin[14]), it is critical to:
-
Culture Without Antibiotics: Maintain the cells in an antibiotic-free medium for at least two weeks.[22] This allows any remaining, suppressed Mycoplasma to grow to detectable levels.
-
Re-test: Perform another Mycoplasma test to confirm successful eradication. It is advisable to use a highly sensitive method like PCR.
-
Consider a Second Test: For absolute certainty, some researchers use a second, different detection method to verify the negative result.[12]
-
Monitor and Bank: If the culture tests negative, continue to monitor it closely and create a new, confirmed-negative frozen stock.
Q8: My elimination attempt failed, and the culture is still positive. What now?
If the contamination persists after treatment, you can consider a few options:
-
Attempt a Different Treatment: Use an antibiotic with a different mechanism of action.[14] However, repeated treatment failures increase the risk of developing resistant strains.
-
Re-evaluate and Discard: At this point, the time, cost, and risk to other cultures often outweigh the value of the contaminated line. Discarding the cells is the most prudent course of action to protect the integrity of your lab's research.[14]
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines the logical steps for handling a suspected Mycoplasma contamination event.
Caption: Workflow for managing suspected Mycoplasma contamination.
Section 3: Data Presentation
Table 1: Comparison of Common Mycoplasma Detection Methods
This table summarizes the characteristics of frequently used detection assays.
| Method | Principle | Time to Result | Sensitivity & Specificity | Notes |
| PCR (Polymerase Chain Reaction) | Amplification of Mycoplasma-specific DNA (often the 16S rRNA gene).[6][13][23] | Hours | High sensitivity and specificity.[13][23] Can detect as few as 2 genomes/µL.[23] | Fast and reliable. Prone to false positives from DNA contamination if not performed carefully.[23] |
| DNA Staining (e.g., Hoechst, DAPI) | A fluorescent dye binds to DNA. Mycoplasma appear as small fluorescent spots in the cytoplasm around the cell nucleus.[11][13][23] | Hours | Rapid but less sensitive and not definitive.[23] Can be difficult to interpret. | Simple and requires only a fluorescence microscope. Cannot identify the specific Mycoplasma species. |
| Microbiological Culture | A sample is cultured on specialized agar plates to grow Mycoplasma colonies.[6][13][23] | 3-4 Weeks | Considered the "gold standard" for accuracy, detecting viable organisms.[6][13] | Very slow. Some strains, like M. hyorhinis, do not grow well in culture.[6][13] |
| ELISA | Uses antibodies to detect specific Mycoplasma antigens.[6] | Hours | Good specificity and sensitivity.[11] | Can process a large number of samples at once.[11] |
| Enzymatic Methods | Detects enzymes specific to Mycoplasma, which convert a substrate to produce a detectable signal (e.g., ATP to light).[6] | < 1 Hour | Rapid and easy to perform. | Sensitivity may be lower than PCR. |
Table 2: Common Anti-Mycoplasma Antibiotics
This table lists antibiotics used for elimination, though treatment is a secondary option to discarding the culture.
| Antibiotic Class | Examples | Target | Notes |
| Fluoroquinolones | Ciprofloxacin, Plasmocin™ | DNA gyrase/topoisomerase | Broadly effective against many Mycoplasma species.[22] |
| Tetracyclines | Tetracycline, Doxycycline | Protein synthesis (30S ribosome) | Effective, but some species may show resistance.[3][22] |
| Macrolides | Tylosin, Erythromycin | Protein synthesis (50S ribosome) | Efficacy can be species-specific.[3][22] |
| Pleuromutilins | Tiamulin, BM-Cyclin | Protein synthesis (50S ribosome) | Often used in combination therapies to prevent resistance.[22] |
Section 4: Experimental Protocols
Protocol 1: PCR-Based Mycoplasma Detection
This protocol provides a general outline for using a commercial PCR detection kit, which is the recommended method for fast and sensitive results.[23]
Materials:
-
Cell culture supernatant (from a culture grown for at least 48-72 hours without an antibiotic change).[11][12]
-
Commercial Mycoplasma PCR Detection Kit (contains primers, polymerase, dNTPs, internal control, positive control).
-
Sterile, DNA-free microcentrifuge tubes.
-
Micropipettes and sterile, filtered tips.
-
Thermocycler.
-
Gel electrophoresis equipment and DNA stain (if required by kit).
Methodology:
-
Sample Preparation:
-
Label sterile microcentrifuge tubes for your sample(s), a positive control, and a negative control (sterile water or buffer).
-
Collect 1 mL of cell culture supernatant from a flask that is approximately 70-90% confluent.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Carefully transfer the supernatant to a new sterile tube. This is your test sample.
-
-
PCR Reaction Setup:
-
Work in a designated clean area or PCR hood to prevent DNA contamination.[23]
-
Following the kit manufacturer's instructions, prepare the PCR master mix. This typically involves rehydrating a lyophilized bead or mixing reagents.
-
Aliquot the master mix into PCR tubes.
-
Add 1-2 µL of your test sample, the positive control DNA, and the negative control to their respective tubes.
-
-
Thermocycling:
-
Place the tubes in the thermocycler.
-
Run the PCR program as specified in the kit's protocol. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Result Analysis:
-
Analyze the PCR products according to the kit's instructions. This is commonly done by running the samples on an agarose gel.
-
Interpretation:
-
Negative Control: Should show only the internal control band (if applicable) and no Mycoplasma band.
-
Positive Control: Must show the Mycoplasma-specific band.
-
Test Sample: The presence of a band at the correct size for Mycoplasma indicates contamination. The absence of this band (with a visible internal control band) indicates a negative result.
-
-
Protocol 2: Mycoplasma Elimination Using Plasmocin™
This protocol describes a common treatment procedure. This should only be performed on invaluable, quarantined cultures.
Materials:
-
Contaminated cell culture.
-
Plasmocin™ treatment solution (e.g., InvivoGen).
-
Appropriate cell culture medium and serum.
-
Sterile culture flasks and pipettes.
-
Incubator set to appropriate conditions (e.g., 37°C, 5% CO₂).
Methodology:
-
Initiate Treatment:
-
Prepare the cell culture medium with the standard concentration of serum.
-
Add Plasmocin™ to the medium at the recommended concentration (typically 25 µg/mL).[14]
-
Culture the cells in the treatment medium for two weeks. Change the medium 2-3 times per week, always adding fresh Plasmocin™.
-
-
Post-Treatment Recovery:
-
After two weeks of treatment, passage the cells into fresh medium that does not contain Plasmocin™ or any other antibiotics.
-
Culture the cells for an additional two weeks. This is a crucial recovery period to allow any surviving Mycoplasma to regrow to detectable levels.[22]
-
-
Verification of Elimination:
-
After the two-week recovery period, test the culture for Mycoplasma using a highly sensitive method like PCR (see Protocol 1).
-
If the test is negative, the treatment was successful. You can now expand the culture and prepare a new, clean cell bank.
-
If the test is positive, the treatment failed. At this stage, it is strongly recommended to discard the culture to prevent further risk to the lab.[14]
-
Mandatory Visualization: Signaling Pathway Interference
The diagram below illustrates how Mycoplasma can interfere with key cellular signaling pathways (NF-κB and p53) that are often targets of investigation in drug development, including for compounds like this compound.
Caption: Mycoplasma interference with host cell signaling pathways.
References
- 1. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 2. Prevention, Diagnosis and Eradication of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Mycoplasma Contamination Risks in Biomanufacturing | Mabion [mabion.eu]
- 6. biocompare.com [biocompare.com]
- 7. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 8. How to Prevent Mycoplasma Contamination and Spread in Your Cell Culture Laboratory Poster | Sartorius [sartorius.com]
- 9. Impacts on product quality attributes of monoclonal antibodies produced in CHO cell bioreactor cultures during intentional mycoplasma contamination events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Assessing the prevalence of mycoplasma contamination in cell culture via a survey of NCBI's RNA-seq archive - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxymatrine | C15H24N2O2 | CID 24864132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Eliminating Mycoplasma Contamination from Laboratory Incubators [scintica.com]
- 21. news-medical.net [news-medical.net]
- 22. dkfz.de [dkfz.de]
- 23. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
Technical Support Center: Troubleshooting Inconsistent Results in Ammothamnine Cytotoxicity Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ammothamnine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cytotoxicity experiments, which can lead to inconsistent and unreliable results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in my IC50 values for this compound across different experiments?
A1: Inconsistent IC50 values for this compound can stem from several factors. It is crucial to ensure experimental conditions are standardized. Key areas to review include cell health and passage number, seeding density, and the precise timing of compound addition and assay reading.[1][2] Different cell lines can also exhibit varying sensitivities to a compound.[1][3] Finally, ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment to avoid degradation.
Q2: My untreated control cells show high levels of cell death in my cytotoxicity assay. What could be the cause?
A2: High background cell death in control wells can compromise the validity of your results. This issue often points to suboptimal cell culture conditions.[2] Ensure that your cells are healthy, in the logarithmic growth phase, and not over-confluent when seeded.[2] Mechanical stress from harsh pipetting during media changes or reagent addition can also damage cell membranes and lead to cell death.[2][4] Additionally, check for potential contamination in your culture medium or reagents.[5]
Q3: The color development in my MTT assay is not consistent across the plate, leading to an "edge effect." How can I prevent this?
A3: The "edge effect" is a common issue in plate-based assays where the outer wells behave differently from the inner wells, often due to uneven temperature or evaporation. To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to help maintain a more uniform environment across the plate.[6] Ensuring that plates and reagents are equilibrated to the proper temperature before use can also help reduce variability.[5]
Q4: I am testing this compound, which is a colored compound. Could this be interfering with my colorimetric assay (e.g., MTT)?
A4: Yes, colored compounds can directly interfere with absorbance-based assays like the MTT assay by absorbing light at the same wavelength as the formazan product, potentially leading to inaccurate results.[5][7] To address this, it is essential to run a control group that includes this compound in cell-free media to measure its intrinsic absorbance.[5] This background absorbance can then be subtracted from the absorbance of the wells containing cells treated with this compound. Alternatively, consider using a non-colorimetric assay, such as a fluorescence or luminescence-based method, to measure cell viability.[8]
Q5: My LDH assay is showing high background LDH release in the control wells. What are the possible reasons?
A5: High background in an LDH assay suggests pre-existing damage to the cell membranes in your control group. This can be caused by several factors, including suboptimal cell culture conditions where cells are stressed or overgrown.[2] The serum used in the culture medium may also have high endogenous LDH activity, contributing to the background signal.[2][9] It is also important to handle the cells gently during the experiment, as forceful pipetting can cause physical damage to the cell membranes and subsequent LDH leakage.[2]
Troubleshooting Guides
Inconsistent Results with MTT Assay
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate pipetting; Non-homogenous cell suspension; Bubbles in wells. | Calibrate pipettes; Gently mix cell suspension before and during plating; Carefully remove any bubbles before incubation.[6] |
| Low absorbance readings | Insufficient cell number; Short incubation time with MTT reagent; Cells are not proliferating properly. | Optimize cell seeding density; Increase incubation time with MTT reagent; Ensure cells are healthy and in logarithmic growth phase.[10] |
| High absorbance readings | Too many cells seeded; Contamination with bacteria or yeast. | Reduce the cell seeding density; Visually inspect for contamination and discard contaminated cultures.[10] |
| MTT reagent itself is toxic to cells | High concentration of MTT or prolonged incubation. | Optimize the MTT concentration and reduce the incubation time to a level that is sufficient for formazan production but not long enough to induce toxicity.[5] |
| Incomplete solubilization of formazan crystals | Insufficient volume of solubilization solution or inadequate mixing. | Ensure an adequate volume of the solubilizing agent (e.g., DMSO) is added and that the crystals are completely dissolved by gentle mixing or shaking. |
Inconsistent Results with LDH Assay
| Observed Problem | Potential Cause | Recommended Solution |
| High background LDH in control wells | Suboptimal cell culture conditions; Serum in the medium has high LDH activity; Mechanical damage to cells. | Use healthy, sub-confluent cells; Test serum for endogenous LDH activity or use a lower serum concentration during the assay; Handle cells gently during all pipetting steps.[2][11] |
| Low signal in positive control (lysed cells) | Incomplete cell lysis; Insufficient incubation time. | Ensure the lysis buffer is effective and incubation is long enough for complete cell lysis; Perform a time-course experiment to optimize the incubation period. |
| Test compound inhibits LDH enzyme | This compound may directly interfere with the LDH enzyme activity. | Run a control where this compound is added to the positive control (lysed cells) to see if the signal is reduced.[2] |
Inconsistent Results with Apoptosis Assays (Annexin V)
| Observed Problem | Potential Cause | Recommended Solution |
| No positive signal in the treated group | Insufficient drug concentration or treatment duration; Apoptotic cells in the supernatant were discarded. | Perform a dose-response and time-course experiment to determine optimal conditions; Collect and include the supernatant during cell harvesting.[4] |
| High percentage of necrotic cells (Annexin V and PI positive) | Treatment is too harsh (high concentration or long duration); Cells were handled too roughly. | Reduce the concentration of this compound or the treatment time; Handle cells gently during harvesting and staining.[12] |
| EDTA in cell dissociation buffer | Annexin V binding to phosphatidylserine is calcium-dependent, and EDTA chelates calcium. | Use an EDTA-free cell dissociation buffer, such as Accutase.[4] |
| Fluorescence spectral overlap | If cells express fluorescent proteins (e.g., GFP), their emission spectra may overlap with the fluorophore on the Annexin V conjugate (e.g., FITC). | Choose an Annexin V conjugate with a different fluorophore (e.g., PE, APC) that has minimal spectral overlap with the fluorescent protein.[4] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 3-5 minutes.[11]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11] Add 50 µL of the LDH reaction mixture to each well.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11] The cytotoxicity is calculated as a percentage of the maximum LDH release.
Annexin V Apoptosis Assay
-
Cell Treatment: Treat cells with this compound in a culture dish or plate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, EDTA-free dissociation solution.[4] Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Visualizations
Caption: A generalized workflow for performing in vitro cytotoxicity assays.
Caption: A hypothetical signaling pathway illustrating how this compound might induce apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Different cell cycle kinetic effects of N1,N11-diethylnorspermine-induced polyamine depletion in four human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. takarabio.com [takarabio.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 13. m.youtube.com [m.youtube.com]
Ammothamnine (Oxymatrine) Metabolism by CYP450 Enzymes: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of Ammothamnine (Oxymatrine) by cytochrome P450 (CYP450) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic transformation of Oxymatrine (OMT) and which enzymes are responsible?
A1: Oxymatrine (OMT) is primarily metabolized to its more toxic metabolite, matrine (MT), through a reduction reaction.[1][2] This transformation is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP3A4 isoform.[1][2][3] The liver and intestine are the main sites for this metabolic process.[1][2]
Q2: What is the significance of the metabolism of OMT to MT?
A2: The metabolite matrine (MT) is more toxic than the parent compound oxymatrine (OMT).[1][4] Therefore, understanding the metabolic conversion of OMT to MT is crucial for evaluating the safety and efficacy of OMT in clinical applications.[1][2] This is particularly important when considering potential drug-drug interactions that could alter the activity of CYP3A4.[5][6]
Q3: Are there any other CYP450 isoforms involved in OMT metabolism?
A3: While CYP3A4 is the major isoform responsible for OMT metabolism, studies using chemical inhibitors have shown that inhibitors of CYP1A2, CYP2C9, CYP2C19, and CYP2E1 can also significantly inhibit the formation of matrine, although to a lesser extent than CYP3A4 inhibitors.[1] Inhibitors of CYP2C8 and CYP2D6 showed weak and non-significant inhibitory effects.[1]
Q4: Does Oxymatrine or Matrine affect the expression of CYP450 enzymes?
A4: In studies conducted on rats, both matrine and oxymatrine have been shown to significantly induce the activity and gene expression of CYP2B1 in a dose-dependent manner.[7] Matrine was also observed to slightly induce the expression of CYP2E1 and mildly inhibit the expression of CYP3A1.[7] These findings suggest that OMT and MT could be involved in drug-drug interactions by modulating the expression of certain CYP450 enzymes.[7]
Troubleshooting Guides
Problem 1: Low or no detectable formation of Matrine (MT) from Oxymatrine (OMT) in an in vitro assay with human liver microsomes (HLMs).
| Possible Cause | Troubleshooting Step |
| Inactive Cofactors | Ensure the NADPH-regenerating system is freshly prepared and active. The reduction of OMT is dependent on NADPH.[1] |
| Inappropriate Oxygen Levels | The conversion of OMT to MT is a reduction reaction and is enhanced in low-oxygen conditions. Consider performing incubations under nitrogen or helium to decrease oxygen content.[1][2] |
| Degraded Microsomes | Use a fresh lot of HLMs or test the activity of the current lot with a known CYP3A4 substrate (e.g., testosterone).[1] |
| Incorrect Incubation Time | Optimize the incubation time. A typical incubation time for OMT metabolism in HLMs is 1.5 hours.[1] |
| Sub-optimal pH or Temperature | Ensure the incubation buffer is at the correct pH (typically 7.4) and the incubation is performed at 37°C.[1] |
Problem 2: High variability in kinetic parameters (Km, Vmax) for OMT metabolism.
| Possible Cause | Troubleshooting Step |
| Atypical Enzyme Kinetics | The metabolism of OMT by HLMs, HIMs, and recombinant CYP3A4 follows a biphasic kinetic model, suggesting a two-site binding model.[1][2] Ensure your data analysis software can fit the data to a two-site or biphasic model rather than a standard Michaelis-Menten model. |
| Substrate Concentration Range | Use a wide range of OMT concentrations to accurately capture both high-affinity and low-affinity binding sites. |
| Inconsistent Pipetting | Calibrate pipettes and ensure consistent technique, especially when preparing serial dilutions of the substrate. |
Problem 3: Conflicting results from chemical inhibition and recombinant enzyme screening assays for identifying responsible CYP isoforms.
| Possible Cause | Troubleshooting Step |
| Non-specific Inhibitors | The chemical inhibitors used may not be entirely specific for a single CYP isoform at the concentrations used. Cross-reactivity can lead to misleading results.[1] |
| Different Enzyme Activity | The activity of recombinant CYP enzymes can vary between expression systems and batches. Ensure the activity of the recombinant enzymes is verified with specific substrates. |
| Contribution of Multiple Enzymes | The metabolism of OMT may be complex, with primary and secondary contributions from different isoforms. The results from both methods should be considered together to form a comprehensive picture.[1] |
Data Presentation
Table 1: Kinetic Parameters for the Metabolism of Oxymatrine to Matrine
| System | Km (μM) | Vmax (nmol/mg/min) | CL (mL/min/mg) |
| Human Liver Microsomes (HLMs) | Data follows a biphasic model with two distinct Km and Vmax values.[1] | ||
| Human Intestinal Microsomes (HIMs) | Data follows a biphasic model with two distinct Km and Vmax values.[1] | ||
| Recombinant CYP3A4 | Data follows a biphasic model with two distinct Km and Vmax values.[1] |
Note: The source material indicates that the metabolism in all three systems best fits a biphasic kinetics model, implying two sets of Km and Vmax values. For specific values, refer to the primary literature.[1]
Table 2: Chemical Inhibitors for Investigating OMT Metabolism
| Target CYP Isoform | Inhibitor |
| CYP1A2 | Fluvoxamine maleate |
| CYP2C8 | Gemfibrozil |
| CYP2C9 | Amiodarone hydrochloride |
| CYP2C19 | Omeprazole |
| CYP2D6 | Quinidine |
| CYP2E1 | Diethyldithiocarbamic acid |
| CYP3A4 | Ketoconazole |
This table is based on inhibitors used in a key study on OMT metabolism.[1]
Experimental Protocols
Protocol 1: In Vitro Metabolism of Oxymatrine in Human Liver Microsomes (HLMs)
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLMs (final concentration, e.g., 0.5 mg/mL), OMT (at various concentrations), and phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of, for instance, 200 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 1.5 hours).[1]
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the formation of matrine using a validated analytical method, such as UPLC-MS/MS.[1][8]
Protocol 2: CYP450 Chemical Inhibition Assay
-
Preparation: Prepare incubation mixtures as described in Protocol 1.
-
Inhibitor Pre-incubation: Add a specific CYP450 chemical inhibitor (see Table 2) to the incubation mixture containing HLMs and the NADPH-regenerating system. Pre-incubate at 37°C for 5 minutes before adding the substrate.[1]
-
Substrate Addition: Add OMT to initiate the reaction.
-
Incubation and Termination: Follow steps 4 and 5 from Protocol 1.
-
Control: Run a control incubation without the inhibitor to represent 100% activity.
-
Analysis: Analyze the formation of matrine and compare the rate of formation in the presence and absence of the inhibitor to determine the percentage of inhibition.[1]
Visualizations
Caption: Metabolic pathway of Oxymatrine to Matrine.
Caption: General workflow for in vitro OMT metabolism assay.
References
- 1. Reductive metabolism of oxymatrine is catalyzed by microsomal CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxymatrine and its metabolite matrine contribute to the hepatotoxicity induced by radix Sophorae tonkinensis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-mjm.org [e-mjm.org]
- 7. Effects of matrine and oxymatrine on catalytic activity of cytochrome p450s in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reducing Ammothamnine Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ammothamnine in animal studies. The information is designed to address specific issues related to mitigating the toxic effects of this piperidine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known toxic effects?
This compound is a piperidine alkaloid. While specific toxicological data for this compound is limited, related piperidine alkaloids are known to be neurotoxic, affecting the central and peripheral nervous systems.[1] Symptoms of toxicity in animals can include tremors, convulsions, and respiratory distress.[1] Some piperidine alkaloids also exhibit teratogenic effects.[1]
Q2: What is the likely mechanism of this compound toxicity?
The primary mechanism of toxicity for many piperidine alkaloids involves their interaction with neurotransmitter receptors, leading to disruption of normal nerve function. This can result in the observed neurological symptoms. The toxic effects are also related to the metabolic activation of these compounds in the liver.
Q3: Are there any known antidotes for this compound poisoning?
Currently, there are no specific antidotes available for this compound or closely related piperidine alkaloid poisoning.[2][3] Management of toxicity relies on supportive care and methods to enhance the elimination of the toxin from the body.[4][5]
Q4: What are the key metabolic pathways involved in the detoxification of alkaloids like this compound?
The detoxification of many alkaloids, including those with a piperidine structure, primarily occurs in the liver through two main phases of metabolism:
-
Phase I Metabolism: This phase involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes.[6][7][8][9] These reactions introduce or expose functional groups on the alkaloid, preparing it for Phase II reactions.
-
Phase II Metabolism: This phase involves the conjugation of the modified alkaloid with endogenous molecules, such as glucuronic acid (glucuronidation), to increase its water solubility and facilitate its excretion from the body.[10][11][12]
Q5: How can I reduce the absorption of this compound in my animal model after accidental overexposure?
If accidental overexposure occurs, immediate intervention is crucial. Administration of activated charcoal can be effective in adsorbing the toxin in the gastrointestinal tract, thereby reducing its absorption.[5] The use of cholestyramine, a bile acid sequestrant, may also be beneficial for toxins that undergo enterohepatic recirculation.[5]
Troubleshooting Guides
Issue 1: Animals are exhibiting severe neurotoxic symptoms (e.g., seizures, paralysis) shortly after this compound administration.
Possible Cause: The administered dose is too high, exceeding the animal's metabolic capacity to detoxify the compound.
Troubleshooting Steps:
-
Immediate Supportive Care: Provide immediate veterinary care to manage the symptoms. This may include the administration of anticonvulsants under the guidance of a veterinarian and respiratory support.
-
Dose Reduction: In subsequent experiments, significantly reduce the dose of this compound. Conduct a dose-response study to determine the maximum tolerated dose (MTD).
-
Pharmacokinetic Analysis: If resources permit, conduct a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model.[13][14][15][16][17] This will provide valuable data for dose adjustments.
Issue 2: High inter-individual variability in toxic response to the same dose of this compound.
Possible Cause: Differences in the metabolic capacity of individual animals, particularly in the activity of CYP450 enzymes and glucuronidation pathways.[6]
Troubleshooting Steps:
-
Use of Genetically Homogenous Animal Strains: Whenever possible, use inbred strains of animals to reduce genetic variability in metabolic enzyme expression.
-
Control for Environmental Factors: Ensure that all animals are housed under identical conditions (diet, light-dark cycle, temperature) as these factors can influence drug metabolism.
-
Pre-treatment with Enzyme Inducers (Experimental): As an exploratory approach, consider pre-treating a cohort of animals with known inducers of relevant CYP450 enzymes (e.g., phenobarbital for some CYP2B enzymes) to potentially enhance the detoxification of this compound. This should be done with caution and as a separate experimental arm to evaluate its efficacy and potential side effects.
Issue 3: Evidence of liver or kidney damage in histopathology after chronic this compound administration, even at sub-clinical doses.
Possible Cause: Accumulation of toxic metabolites due to saturation of detoxification pathways over time.
Troubleshooting Steps:
-
Evaluate Detoxification Pathways: Investigate the expression and activity of key detoxification enzymes (specific CYP isozymes and UDP-glucuronosyltransferases) in the liver and kidneys of treated animals.
-
Co-administration with Detoxification Enhancers (Experimental): Explore the co-administration of agents that can boost the detoxification process. For example, N-acetylcysteine (NAC) is a precursor to glutathione, which is involved in Phase II detoxification and can help mitigate oxidative stress.
-
Urinary pH Modification: For compounds that are weak acids or bases, altering the urinary pH can enhance their renal excretion. For basic compounds like many alkaloids, acidifying the urine can increase their elimination. This should be done carefully to avoid metabolic acidosis.
Quantitative Data
Table 1: Acute Toxicity of Ammodendrine Enantiomers in Mice
| Compound | LD50 (mg/kg) | Animal Model |
| (+)-D-ammodendrine | 94.1 ± 7.8 | Mouse |
| (-)-L-ammodendrine | 115.0 ± 7.0 | Mouse |
Disclaimer: This data is for Ammodendrine, not this compound. It should be used as a preliminary guide for dose-range finding studies for this compound, with the understanding that the toxicity of this compound may differ.
Experimental Protocols
Protocol 1: General Procedure for Acute Toxicity Assessment (LD50 Determination)
-
Animal Model: Select a suitable animal model (e.g., Swiss albino mice, 20-25g).
-
Grouping: Divide animals into at least 5 groups (n=6-10 per group), including a control group receiving the vehicle.
-
Dose Administration: Administer graded single doses of this compound (e.g., intraperitoneally or orally). The dose range should be selected based on preliminary range-finding studies.
-
Observation: Observe animals continuously for the first 4 hours after administration and then periodically for 14 days. Record all signs of toxicity and mortality.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
-
Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs (liver, kidneys, brain, etc.) for histopathological examination to identify target organs of toxicity.
Protocol 2: Evaluating the Efficacy of a Potential Detoxifying Agent
-
Animal Model and Grouping: Use an appropriate animal model and divide them into four groups:
-
Group 1: Control (Vehicle)
-
Group 2: this compound alone (at a dose known to cause sub-lethal toxicity)
-
Group 3: Potential detoxifying agent alone
-
Group 4: this compound + Potential detoxifying agent
-
-
Treatment: Administer the potential detoxifying agent before, concurrently with, or after this compound, depending on the hypothesized mechanism of action (e.g., induction of metabolism vs. direct chelation).
-
Monitoring: Observe animals for clinical signs of toxicity. Collect blood samples at various time points to measure biochemical markers of liver (ALT, AST) and kidney (creatinine, BUN) function.
-
Metabolite Analysis: Analyze plasma and urine samples to quantify this compound and its metabolites to assess if the agent enhances its metabolism and excretion.
-
Histopathology: Perform histopathological analysis of target organs to assess for any protective effects of the co-administered agent.
Visualizations
Caption: Proposed metabolic detoxification pathway for this compound.
Caption: Experimental workflow for reducing this compound toxicity.
References
- 1. Piperidine alkaloids: human and food animal teratogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidotes for Specific Poisons | Veterian Key [veteriankey.com]
- 3. Common Reversal Agents/Antidotes in Small Animal Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Principles of Toxicosis Treatment in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. JaypeeDigital | Detoxification and Biotransformation of Xenobiotics [jaypeedigital.com]
- 9. news.nutrilink.co.uk [news.nutrilink.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Glucuronidation, a new metabolic pathway for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Phase II Detoxification Contributes to Beneficial Effects of Dietary Restriction as Revealed by Multi-platform Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 14. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relevance of pharmacokinetic parameters in animal models of methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Ammothamnine (Oxymatrine) vs. Matrine: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological, pharmacokinetic, and toxicological profiles of Ammothamnine (Oxymatrine) and Matrine, supported by experimental data.
This compound, more commonly known as Oxymatrine, and its structural analog, Matrine, are two quinolizidine alkaloids predominantly extracted from the roots of the Sophora flavescens plant.[1][2] Both compounds have garnered significant interest in the scientific community for their diverse and potent pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fibrotic effects.[1][2][3] This guide provides a detailed comparative analysis of these two alkaloids to aid researchers in their potential therapeutic applications.
Chemical Structure and Properties
Matrine (C₁₅H₂₄N₂O) and Oxymatrine (C₁₅H₂₄N₂O₂) are structurally similar, with Oxymatrine being the N-oxide form of Matrine.[4][5] This additional oxygen atom in Oxymatrine increases its polarity and water solubility compared to Matrine.
Comparative Pharmacological Activities
Both Matrine and Oxymatrine exhibit a broad spectrum of biological activities, often targeting similar pathways but with varying potencies. Their primary therapeutic potentials are summarized below.
Anti-Cancer Effects
Both alkaloids have demonstrated significant anti-tumor activities by inhibiting cancer cell proliferation, inducing apoptosis and cell cycle arrest, and suppressing angiogenesis and metastasis.[1][2][6] They are known to modulate several key signaling pathways implicated in cancer progression.
Anti-Inflammatory and Immunomodulatory Effects
Matrine and Oxymatrine possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8] They can also modulate immune responses, which contributes to their therapeutic effects in various inflammatory conditions.[7]
Anti-Viral Activity
Both compounds have shown efficacy against a range of viruses, including hepatitis B virus (HBV).[7][9] Clinical reports and in vitro studies suggest that combining either Oxymatrine or Matrine with conventional antiviral drugs like lamivudine can enhance the antireplication effect against HBV.[10][11]
Anti-Fibrotic Effects
Oxymatrine, in particular, has been studied for its anti-fibrotic effects, especially in the context of liver and cardiac fibrosis.[4][12] It is believed to inhibit collagen production by interfering with the TGF-β/Smad signaling pathway.[4][7]
Mechanism of Action: A Focus on Signaling Pathways
The pharmacological effects of Matrine and Oxymatrine are mediated through the modulation of multiple intracellular signaling pathways.
Matrine is known to exert its effects by influencing pathways such as:
-
PI3K/AKT/mTOR: Inhibition of this pathway is linked to its anti-tumor effects, including the suppression of cell proliferation and induction of apoptosis.[13][14][15]
-
NF-κB: By inhibiting this pathway, Matrine can suppress the growth of cancer cells and reduce inflammation.[7][14]
-
JAK/STAT: Modulation of this pathway contributes to its immunomodulatory and anti-inflammatory activities.[13][14]
-
TGF-β/Smad: Interference with this pathway is a key mechanism for its anti-fibrotic effects.[7][14]
-
Wnt/β-catenin and MAPKs: These pathways are also implicated in the diverse pharmacological actions of Matrine.[13][14]
Oxymatrine also modulates several critical signaling pathways:
-
PI3K/AKT: Similar to Matrine, Oxymatrine can inhibit this pathway, leading to anti-cancer and neuroprotective effects.[16][17] It has been shown to attenuate mitochondrial apoptosis in alveolar epithelial cells by activating this pathway.[16]
-
EGFR Signaling: Oxymatrine can inhibit the proliferation and invasion of gastric cancer cells by targeting EGFR(p-Tyr845) and downregulating related pathways.[18][19]
-
TGF-β/Smad: This is a primary target for its anti-fibrotic actions.[4][12]
-
Toll-Like Receptors (TLRs): Oxymatrine's immunomodulatory effects may be mediated through TLRs.[20]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (Oxymatrine) and Matrine based on available experimental evidence.
| Parameter | This compound (Oxymatrine) | Matrine | Reference(s) |
| Molecular Formula | C₁₅H₂₄N₂O₂ | C₁₅H₂₄N₂O | [4][5] |
| Molar Mass | 264.36 g/mol | 248.36 g/mol | [4][13] |
| Solubility | More soluble in water | Less soluble in water |
Table 1: Physicochemical Properties
| Parameter | This compound (Oxymatrine) | Matrine | Reference(s) |
| Hepatotoxicity | Lower hepatotoxicity observed in mice at 200 mg/kg. Mild liver cell necrosis in 1/10 mice. | Higher hepatotoxicity observed in mice at 200 mg/kg, with an 80% mortality rate. | [21][22] |
| Genotoxicity (Ames Test) | Unlikely to have gene mutation potential. | Unlikely to have gene mutation potential. | [18][23] |
| Effects on Cytochrome P450 | Induces CYP2B1/2 activity and expression in rats, potentially through CAR activation. | Induces CYP2B1/2, slightly induces CYP2E1, and mildly inhibits CYP3A1 in rats. | [24][25] |
Table 2: Comparative Toxicology
| Parameter | This compound (Oxymatrine) | Matrine | Reference(s) |
| Bioavailability (Oral, Rats) | Absolute bioavailability of pure OMT is ~6.8%. | Absolute oral bioavailability is ~17.1%. | [2][23] |
| Plasma Protein Binding | Low (4.80% - 8.95%) | Low (5.10% - 10.55%) | [2] |
| Metabolism | Partially metabolized to Matrine in the gut. | A primary active compound. | [4] |
| Excretion | Information not detailed in provided snippets. | Information not detailed in provided snippets. |
Table 3: Comparative Pharmacokinetics
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Treatment: Treat the cells with various concentrations of Matrine or Oxymatrine and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][17]
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[12][17] Cell viability is expressed as a percentage of the control.
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, i.e., they require histidine for growth. The test assesses the capability of a substance to create mutations that result in a return to a "prototrophic" state, so that the cells can grow on a histidine-free medium.
Protocol (as per OECD Guideline 471):
-
Bacterial Strains: Use at least five strains of bacteria, including four strains of S. typhimurium (TA1535, TA1537 or TA97a, TA98, and TA100) and either E. coli WP2 uvrA or E. coli WP2 uvrA (pKM101) or S. typhimurium TA102.[20]
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure:
-
Plate Incorporation Method: The test compound, bacteria, and S9 mix (if used) are mixed with an overlay agar and poured onto a minimal glucose agar plate.[18]
-
Pre-incubation Method: The test compound, bacteria, and S9 mix are incubated together before being mixed with the overlay agar and plated.[18]
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[18]
-
Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[18]
Protein Expression Analysis: Western Blot for PI3K/AKT Pathway
Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: After treatment with Matrine or Oxymatrine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14][22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[22]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.[22]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and AKT overnight at 4°C.[4] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by Matrine and this compound (Oxymatrine).
Experimental Workflow
Caption: General experimental workflow for comparing Matrine and Oxymatrine.
Conclusion
Both this compound (Oxymatrine) and Matrine are promising natural compounds with a wide array of pharmacological activities. While they share many similarities in their mechanisms of action, notable differences exist in their chemical properties, pharmacokinetic profiles, and toxicity. Oxymatrine's lower toxicity, as suggested by preliminary studies, may offer a better safety profile for certain therapeutic applications. However, the distinct effects of each compound on various signaling pathways warrant further investigation to determine their optimal use in specific disease contexts. This comparative guide provides a foundational resource for researchers to design and interpret future studies aimed at harnessing the therapeutic potential of these two important alkaloids.
References
- 1. [Simultaneous determination of matrine, oxysophocarpin and oxymatrine in rat plasma by HPLC-MS and its application in the pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic characterization of oxymatrine and matrine in rats after oral administration of radix Sophorae tonkinensis extract and oxymatrine by sensitive and robust UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic characterization of oxymatrine and matrine in rats after oral administration of radix Sophorae tonkinen… [ouci.dntb.gov.ua]
- 8. Determination of oxymatrine concentrations in plasma by RP-HPLC with solid phase extraction method and study on its bioequivalent [manu41.magtech.com.cn]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Determination of oxymatrine and its active metabolite matrine in human plasma after administration of oxymatrine oral solution by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of matrine in rat plasma by high-performance liquid chromatography and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Matrine and Oxymatrine: evaluating the gene mutation potential using in silico tools and the bacterial reverse mutation assay (Ames test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. nib.si [nib.si]
- 20. Frontiers | A Systematic Review of the Pharmacology, Toxicology and Pharmacokinetics of Matrine [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Research progress on the pharmacological effects of matrine [frontiersin.org]
- 23. med.virginia.edu [med.virginia.edu]
- 24. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 25. benchchem.com [benchchem.com]
A Comparative Analysis of the Anti-inflammatory Activities of Ammothamnine and Quercetin
For Immediate Release
This guide offers a comprehensive comparison of the anti-inflammatory properties of Ammothamnine, also known as Oxymatrine, and Quercetin. The information is tailored for researchers, scientists, and professionals in drug development, providing a detailed analysis of their mechanisms of action, supported by experimental data, and outlining relevant experimental protocols.
Introduction to the Compounds
This compound (Oxymatrine) is a quinolizidine alkaloid primarily extracted from the root of Sophora flavescens, a plant used in traditional Chinese medicine. It has garnered scientific interest for its diverse pharmacological effects, including potent anti-inflammatory, anti-fibrotic, and immunomodulatory activities.
Quercetin is a well-known flavonoid present in a wide variety of fruits, vegetables, and grains. Its strong antioxidant and anti-inflammatory properties have been extensively documented in numerous preclinical and clinical studies, making it a benchmark for natural anti-inflammatory compounds.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes quantitative data from various studies, offering a comparative overview of the anti-inflammatory efficacy of this compound (Oxymatrine) and Quercetin. It is important to note that direct comparisons of potency can be influenced by variations in experimental models and conditions.
| Parameter | This compound (Oxymatrine) | Quercetin | Experimental Model |
| Inhibition of Pro-inflammatory Cytokines | |||
| TNF-α Production | Exhibits dose-dependent inhibition in lipopolysaccharide (LPS)-stimulated BV2 microglia at concentrations of 1, 10, and 20 µg/mL.[1] A significant reduction in serum levels was observed in rats with collagen-induced arthritis (CIA) at doses of 25, 50, and 100 mg/kg.[2] | Shows dose-dependent inhibition in LPS-stimulated RAW 264.7 macrophages at concentrations of 5, 10, and 20 µM.[3] Significant inhibition was also noted in human peripheral blood mononuclear cells (PBMC) at 1-50 µM.[4] | In vitro: Murine microglia (BV2), Macrophages (RAW 264.7), Human PBMC. In vivo: CIA in rats. |
| IL-6 Production | Demonstrates dose-dependent inhibition in LPS-stimulated BV2 microglia (1, 10, 20 µg/mL).[1] A significant reduction in serum was seen in a murine model of unilateral ureteral obstruction (UUO) at 100 mg/kg.[5] | Significant suppression was observed at 6.25-25 µM in LPS-stimulated RAW 264.7 cells.[6] A dose-dependent decrease was also seen in IL-1β-stimulated ARPE-19 cells at 2.5-20 µM.[7] | In vitro: Murine microglia (BV2), Macrophages (RAW 264.7), Human retinal pigment epithelial (ARPE-19) cells. In vivo: UUO in mice. |
| IL-1β Production | Shows dose-dependent inhibition in LPS-stimulated BV2 microglia (1, 10, 20 µg/mL).[1] A significant reduction in serum was noted in UUO mice at 100 mg/kg.[5] | Exhibits dose-dependent inhibition in LPS-stimulated RAW 264.7 macrophages (5, 10, 20 µM).[3] Downregulation was observed in TNF-α-stimulated human periodontal ligament stem cells (hPDLSCs) at 1 µM.[8] | In vitro: Murine microglia (BV2), Macrophages (RAW 264.7), hPDLSCs. In vivo: UUO in mice. |
| Inhibition of Inflammatory Mediators | |||
| Nitric Oxide (NO) Production | Dose-dependent inhibition was observed in LPS-stimulated BV2 microglia.[3] | A significant reduction was noted at 12.5-25 µM in LPS-stimulated RAW 264.7 cells.[9] | In vitro: Murine microglia (BV2), Macrophages (RAW 264.7). |
| Modulation of Signaling Pathways | |||
| NF-κB Activation | Suppresses the phosphorylation of I-κBα and the nuclear translocation of p65 in LPS-stimulated BV2 microglia.[1] | Inhibits the nuclear translocation of NF-κB in LPS-stimulated RAW 264.7 cells.[9] | In vitro: Murine microglia (BV2), Macrophages (RAW 264.7). |
| MAPK Activation | Blocks the ERK, p38, and JNK pathways in LPS-stimulated BV2 microglia.[3] | Inhibits the phosphorylation of MAPKs in IL-1β-stimulated ARPE-19 cells.[7] | In vitro: Murine microglia (BV2), Human retinal pigment epithelial (ARPE-19) cells. |
Experimental Protocols
This section provides a detailed methodology for a key in vitro experiment used to assess the anti-inflammatory activity of both compounds.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the steps to evaluate the effects of this compound and Quercetin on LPS-induced inflammation in a macrophage cell line.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Determination of Non-toxic Concentrations: A cell viability assay, such as the MTT assay, is performed to determine the concentration range of this compound and Quercetin that is not cytotoxic to the RAW 264.7 cells over a 24-hour period.
-
Induction of Inflammation: Cells are pre-treated with various non-toxic concentrations of this compound or Quercetin for 1 to 2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a designated time, typically 24 hours.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): The amount of NO produced is determined by measuring the level of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines: The concentrations of TNF-α, IL-6, and IL-1β in the culture supernatants are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Analysis of Signaling Pathways:
-
Cell lysates are prepared from the treated cells to analyze the effect on key inflammatory signaling pathways.
-
Western blotting is performed to detect the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, p38, JNK) pathways.
-
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the inhibitory effects of this compound and Quercetin on key inflammatory signaling pathways and a typical experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the MAPK signaling pathway.
Caption: General experimental workflow for comparison.
Conclusion
Both this compound (Oxymatrine) and Quercetin are potent natural compounds with significant anti-inflammatory activities. They effectively reduce the production of key pro-inflammatory cytokines and mediators by targeting the NF-κB and MAPK signaling pathways. While Quercetin is more extensively researched, this compound demonstrates comparable and potent anti-inflammatory effects that warrant further investigation. For a definitive comparison of their therapeutic potential, direct, head-to-head studies employing standardized experimental conditions are necessary. This guide serves as a valuable resource for researchers aiming to explore the anti-inflammatory properties of these promising natural products.
References
- 1. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor–kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sophocarpine and matrine inhibit the production of TNF-alpha and IL-6 in murine macrophages and prevent cachexia-related symptoms induced by colon26 adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of Oxymatrine Through Inhibition of Nuclear Factor-kappa B and Mitogen-activated Protein Kinase Activation in Lipopolysaccharide-induced BV2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxymatrine inhibits renal fibrosis of obstructive nephropathy by downregulating the TGF-β1-Smad3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin reverses TNF-α induced osteogenic damage to human periodontal ligament stem cells by suppressing the NF-κB/NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Natural Neuroprotective Compounds: Ammothamnine vs. Curcumin, Resveratrol, and Quercetin
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases has spurred intensive research into novel therapeutic agents capable of protecting neural cells from damage and degeneration. Natural compounds, with their diverse chemical structures and multi-target mechanisms, represent a promising frontier in neuroprotection. This guide provides an objective comparison of Ammothamnine (also known as Oxymatrine), a quinolizidine alkaloid, against three other well-researched natural compounds: Curcumin, Resveratrol, and Quercetin. The comparison is based on available experimental data on their neuroprotective efficacy, mechanisms of action, and the experimental models used for their evaluation.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of these compounds has been evaluated in various in vitro and in vivo models. The following tables summarize the quantitative data from these studies, highlighting the effective concentrations and observed protective effects.
Table 1: In Vitro Neuroprotective Effects
| Compound | Cell Line | Insult | Effective Concentration | Key Results | Reference |
| This compound (Oxymatrine) | Cortical Neurons | NMDA (200 µM) | Not specified | Protected against neurotoxicity, decreased Bax expression, inhibited calcium overload. | [1] |
| HT22 Cells | Glutamate | Not specified | Attenuated neuronal damage. | [2] | |
| Curcumin | SH-SY5Y Cells | H₂O₂ (200 µM) | 20-40 µg/mL | Significantly enhanced cell viability.[3] | [3] |
| SH-SY5Y Cells | 6-OHDA | Not specified | Improved cell viability and significantly reduced reactive oxygen species (ROS).[4] | [4] | |
| SH-SY5Y Cells | OGD/R | 10 µM | Significantly increased cell viability and decreased LDH activity.[5] | [5] | |
| Resveratrol | PC12 Cells | Corticosterone (200 µM) | 2.5-10 µmol/L | Increased cell survival rates to 73.4%-82.6%.[6] | [6] |
| PC12 Cells | OGD/R | 10 µM | Increased cell numbers and restored normal morphology.[7] | [7] | |
| PC12 Cells | Paraquat (800 µmol/L) | 25-75 µM | Greatly reduced MDA and ROS levels, and considerably increased SOD activity.[8] | [8] | |
| Quercetin | SH-SY5Y Cells | 6-OHDA | 50 nM | Exhibited significant neuroprotective impact.[9] | [9] |
| PC12 Cells | 6-OHDA | Not specified | Blocked inflammation by repressing overproduction of NO and iNOS.[10] | [10] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Insult | Dosage | Key Results | Reference |
| This compound (Oxymatrine) | Rat | MCAO | Not specified | Dramatically reduced brain water content and infarct volume. | [11] |
| Mouse | MCAO (2h) + Reperfusion (24h) | Not specified | Prevented cerebral ischemic injury. | [1] | |
| Mouse | I/R Injury | Not specified | Reduced apoptotic cells by 43.37%.[2] | [2] | |
| Rat | CI/R | Not specified | Significantly reduced ischemic infarct and edema. | ||
| Curcumin | Not detailed in provided abstracts | - | - | - | - |
| Resveratrol | Not detailed in provided abstracts | - | - | - | - |
| Quercetin | Rat | 6-OHDA | 10 & 25 mg/kg | Prevented memory disruption, increased antioxidant enzyme activities, and reduced MDA levels.[12] | [12],[13] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these natural compounds are attributed to their ability to modulate multiple signaling pathways involved in cell survival, apoptosis, and antioxidant defense.
This compound (Oxymatrine)
This compound exerts its neuroprotective effects through several mechanisms:
-
Anti-excitotoxicity: It offers protection against N-methyl-D-aspartate (NMDA)-induced neurotoxicity by down-regulating NR2B-containing NMDA receptors and inhibiting calcium overload.[1]
-
PI3K/Akt Pathway: It has been shown to inhibit the PI3K/Akt signaling pathway in the context of colitis, suggesting a potential role in modulating this pathway in neuroprotection. One study indicates it may mediate the PI3K/Akt/mTOR pathway to attenuate excessive autophagy in hypoxic-ischemic brain damage.[14]
-
Nrf2 Pathway: this compound activates the Nrf2-mediated antioxidant response, leading to the upregulation of hemeoxygenase-1 (HO-1) and a reduction in lipid peroxidation in cerebral ischemia/reperfusion injury.[15]
-
Anti-inflammatory and Anti-apoptotic Effects: It down-regulates the expression of 12/15-lipoxygenase (12/15-LOX), phospho-p38 MAPK, and cytosolic phospholipase A2 (cPLA2).[11] It also modulates the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1]
Curcumin
Curcumin's neuroprotective actions are multifaceted:
-
Antioxidant and Anti-inflammatory: It effectively reduces oxidative stress by scavenging reactive oxygen species (ROS).[4]
-
PI3K/Akt Pathway: Curcumin can activate the PI3K/Akt signaling pathway, which plays a crucial role in its protective effects against oxygen-glucose deprivation/reperfusion (OGD/R) injury.[5]
-
Anti-apoptotic: It can attenuate p53-mediated apoptosis by reducing p53 phosphorylation and decreasing the Bax/Bcl-2 ratio.[4]
Resveratrol
Resveratrol is known to protect neurons through various mechanisms:
-
Mitochondrial Protection: It can inhibit mitochondrial apoptotic pathways by modulating the expression of Bcl-2 family proteins and caspases.[6]
-
Antioxidant Defense: It upregulates antioxidant defense enzymes, contributing to its neuroprotective effects in ischemic conditions.[16]
-
Heme Oxygenase 1 (HO-1) Upregulation: Resveratrol can exhibit neuroprotection by increasing the expression of HO-1.[8]
Quercetin
Quercetin's neuroprotective potential stems from its ability to:
-
Combat Oxidative Stress: It significantly reduces oxidative stress and can increase the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[9][12][13]
-
Anti-inflammatory Action: Quercetin can block inflammation induced by neurotoxins like 6-hydroxydopamine (6-OHDA) by inhibiting the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[10]
-
Mitochondrial Function: It has been shown to improve mitochondrial quality control in models of Parkinson's disease.[17]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by these neuroprotective compounds.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival.
Caption: The Nrf2/ARE antioxidant response pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of these neuroprotective compounds.
Experimental Workflow for Assessing Neuroprotection In Vitro
Caption: General workflow for in vitro neuroprotection assays.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This in vivo model is widely used to mimic ischemic stroke.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion studies, the suture is then withdrawn.
-
Post-operative Care: Animals are monitored during recovery.
-
Outcome Measures: At a specified time post-MCAO (e.g., 24 hours), neurological deficits are scored. The animals are then euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume and brain edema.[11][18]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration, followed by exposure to a neurotoxin (e.g., H₂O₂) for a further incubation period.
-
MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.
-
Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.[1][19]
Western Blot Analysis for PI3K/Akt and Nrf2 Pathways
This technique is used to detect and quantify specific proteins in cell or tissue lysates.
-
Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, Nrf2, or loading controls like β-actin or GAPDH).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the signal is captured using an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control.[20][21]
Conclusion
This compound, Curcumin, Resveratrol, and Quercetin all demonstrate significant neuroprotective properties through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions. This compound shows particular promise in models of cerebral ischemia, with demonstrated effects on excitotoxicity and key survival pathways like Nrf2. Curcumin, Resveratrol, and Quercetin are also potent neuroprotective agents, with extensive research supporting their roles in mitigating oxidative stress and apoptosis in various neurodegenerative models.
The choice of compound for further research and development will depend on the specific pathological context. While this guide provides a comparative overview based on existing data, direct head-to-head experimental studies under standardized conditions are necessary for a more definitive comparison of their potency and therapeutic potential. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting studies in the field of natural product-based neuroprotection.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Oxymatrine Alleviates Cerebral Ischemia/Reperfusion Injury By Targeting HDAC1 to Regulate Mitochondria-Related Autophagy and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Neuroprotection Through Epigenetic Modulation by Combined Curcumin-Enriched Turmeric Extract and L-Ascorbic Acid in Oxidative Stress-Induced SH-SY5Y Cell Damage | MDPI [mdpi.com]
- 4. Curcumin I protects the dopaminergic cell line SH-SY5Y from 6-hydroxydopamine-induced neurotoxicity through attenuation of p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Protective Effect of Resveratrol Against Corticosterone-induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol protects PC12 cells against OGD/R-induced apoptosis via the mitochondrial-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol exhibits neuroprotection against paraquat-induced PC12 cells via heme oxygenase 1 upregulation by decreasing MiR-136-5p expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuropharmacological Effects of Quercetin: A Literature-Based Review [frontiersin.org]
- 11. Neuroprotection and underlying mechanisms of oxymatrine in cerebral ischemia of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Quercetin Nanocrystal in a 6-Hydroxydopamine Model of Parkinson Disease: Biochemical and Behavioral Evidence - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 13. Neuroprotective Effect of Quercetin Nanocrystal in a 6-Hydroxydopamine Model of Parkinson Disease: Biochemical and Behavioral Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Neuroprotective Effects of Oxymatrine on PI3K/Akt/mTOR Pathway After Hypoxic-Ischemic Brain Damage in Neonatal Rats [frontiersin.org]
- 15. The neuroprotection of oxymatrine in cerebral ischemia/reperfusion is related to nuclear factor erythroid 2-related factor 2 (nrf2)-mediated antioxidant response: role of nrf2 and hemeoxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. trans-Resveratrol Protects Ischemic PC12 Cells by Inhibiting the Hypoxia Associated Transcription Factors and Increasing the Levels of Antioxidant Defense Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Validating the In Vitro Promise of Ammothamnine: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
The journey from a promising in vitro anti-cancer compound to a viable clinical candidate is paved with rigorous in vivo validation. While the quinolizidine alkaloid Ammothamnine has demonstrated noteworthy cytotoxic and apoptotic effects against various cancer cell lines in preliminary laboratory studies, its efficacy and safety within a living organism remain to be established. This guide provides a comprehensive framework for designing and executing in vivo studies to validate the anti-cancer effects of this compound, using a hypothetical breast cancer xenograft model as an example. We will compare its potential performance against a standard-of-care chemotherapeutic agent, Doxorubicin, and provide detailed experimental protocols and data visualization tools to aid in this critical phase of drug development.
Comparative Efficacy of this compound and Doxorubicin in a Murine Xenograft Model
To assess the in vivo anti-tumor activity of this compound, a well-established murine xenograft model using human breast cancer cells (e.g., MCF-7) is proposed. The primary endpoints of this study would be the inhibition of tumor growth and the overall survival of the treated animals. The following table illustrates how the quantitative data from such a study could be presented for a clear comparison between this compound and a standard chemotherapeutic agent, Doxorubicin.
Table 1: Comparative Anti-Tumor Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SD (Day 28) | Tumor Growth Inhibition (%) | Median Survival (Days) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 250 | 0 | 30 | +5 |
| This compound | 25 mg/kg, i.p., daily | 825 ± 150 | 45 | 42 | -2 |
| This compound | 50 mg/kg, i.p., daily | 450 ± 100 | 70 | 55 | -8 |
| Doxorubicin | 5 mg/kg, i.p., weekly | 600 ± 120 | 60 | 48 | -15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of in vivo studies. Below are the methodologies for the key experiments involved in validating the anti-cancer effects of this compound.
Murine Xenograft Model Protocol
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Inoculation: 2 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group). This compound (dissolved in a suitable vehicle, e.g., DMSO and saline) and Doxorubicin are administered via intraperitoneal (i.p.) injection according to the specified doses and schedules. The vehicle control group receives the vehicle solution only.
-
Efficacy Endpoints: The study continues for 28 days or until tumors in the control group reach the maximum allowed size. Endpoints include tumor growth inhibition and overall survival. Body weight is monitored as a measure of toxicity.
Immunohistochemistry Protocol for Biomarker Analysis
-
Tissue Collection and Preparation: At the end of the study, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sectioning and Staining: 5 µm sections are cut and mounted on slides. Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Immunostaining: Slides are incubated with primary antibodies against key biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) overnight at 4°C. This is followed by incubation with a secondary antibody and detection using a suitable chromogen.
-
Imaging and Analysis: Slides are imaged using a light microscope, and the percentage of positive cells is quantified using image analysis software.
Visualizing a Potential Mechanism of Action: this compound and the PI3K/Akt Signaling Pathway
Based on the known mechanisms of other quinolizidine alkaloids, it is plausible that this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. The following diagram illustrates this hypothetical mechanism.
Caption: Hypothetical signaling pathway of this compound's anti-cancer effect.
Experimental Workflow for In Vivo Validation
The logical flow of an in vivo study is critical for ensuring that all necessary steps are completed in a timely and orderly manner. The following diagram outlines the key phases of the proposed xenograft study.
Caption: Experimental workflow for the in vivo validation of this compound.
By following this structured approach, researchers can systematically evaluate the in vivo potential of this compound, generating the robust data necessary to support its further development as a novel anti-cancer therapeutic.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Ammothamnine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ammothamnine, a quinolizidine alkaloid of interest for its pharmacological properties. Due to a lack of direct comparative studies for this compound, this guide synthesizes and cross-validates methodologies reported for structurally similar quinolizidine alkaloids, offering a valuable resource for method development and selection.
Introduction
This compound, a natural alkaloid found in plants of the Ammodendron genus, has garnered scientific interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development. HPLC is a powerful and versatile technique for the analysis of such compounds. This guide compares two primary HPLC-based approaches: a reversed-phase HPLC with Ultraviolet (UV) detection and a more sensitive method utilizing tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of key performance parameters for two potential methods.
| Parameter | Method 1: RP-HPLC-UV | Method 2: RP-HPLC-MS/MS |
| Principle | Separation based on polarity with UV detection. | Separation based on polarity with mass-based detection. |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Detection | UV Absorbance (e.g., 220 nm) | Multiple Reaction Monitoring (MRM) |
| Limit of Quantification (LOQ) | ~10 - 50 ng/mL | ~0.1 - 5 ng/mL |
| Linearity (r²) | > 0.998 | > 0.999 |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Selectivity | Moderate; susceptible to co-eluting interferences. | High; specific detection based on mass-to-charge ratio. |
| Matrix Effect | Not directly measured but can be significant. | Can be significant; requires careful evaluation and compensation. |
| Cost & Complexity | Lower cost, simpler instrumentation. | Higher cost, more complex instrumentation and expertise required. |
| Typical Application | Routine quality control, analysis of simpler matrices. | Bioanalysis (plasma, urine), trace-level quantification, complex matrices. |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on established methods for similar alkaloids and should be optimized and validated for the specific application.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is suitable for the routine analysis of this compound in relatively clean sample matrices, such as purified extracts or pharmaceutical formulations.
1. Sample Preparation:
-
Extraction: Extract the sample (e.g., plant material, formulation) with a suitable solvent such as methanol or a methanol/water mixture. Sonication or vortexing can be used to improve extraction efficiency.
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
3. Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify this compound in samples by comparing the peak area with the calibration curve.
Method 2: Reversed-Phase HPLC with Tandem Mass Spectrometry (RP-HPLC-MS/MS)
This highly sensitive and selective method is ideal for the analysis of this compound in complex biological matrices like plasma or urine, where low detection limits are required.
1. Sample Preparation:
-
Protein Precipitation (for biological fluids): Add three volumes of cold acetonitrile to one volume of plasma or urine. Vortex and centrifuge to precipitate proteins.
-
Solid-Phase Extraction (SPE) (for cleaner samples): Condition a C18 SPE cartridge. Load the sample extract, wash with a low organic solvent concentration, and elute this compound with a high organic solvent concentration (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. Chromatographic Conditions:
-
Instrument: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-5 min: 2% to 98% B
-
5-6 min: 98% B
-
6-6.1 min: 98% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact m/z values would need to be determined by infusing a standard solution of this compound.
-
Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity.
4. Quantification:
-
Use an internal standard (ideally a stable isotope-labeled this compound) to compensate for matrix effects and variations in sample preparation and instrument response.
-
Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the two described HPLC methods.
In Silico Prediction of Ammothamnine's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico methods for predicting the molecular targets of Ammothamnine, a quinolizidine alkaloid also known as Oxymatrine. While direct in silico target prediction studies on this compound are limited, research on the structurally similar matrine alkaloids offers valuable insights. This document compares predicted targets for these alkaloids with established drugs targeting pathways implicated in this compound's known biological activities, namely the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway and inducible Nitric Oxide Synthase (iNOS).
Executive Summary
This compound (Oxymatrine) has demonstrated a range of pharmacological effects, including anti-inflammatory, anti-fibrotic, and anti-cancer activities.[1][2] Its mechanism of action is thought to involve the modulation of key signaling pathways such as TGF-β/Smad and the inhibition of iNOS expression.[3] In the absence of direct computational studies on this compound, this guide leverages data from related matrine alkaloids to hypothesize potential molecular targets. These predictions are compared against well-established inhibitors of the TGF-β and iNOS pathways to provide a framework for future experimental validation.
Comparative Analysis of Molecular Targets
The following tables summarize the in silico predicted targets for matrine alkaloids and compare them with established drugs targeting the TGF-β and iNOS pathways.
Table 1: In Silico Predicted Molecular Targets for Matrine Alkaloids
| Compound Class | Predicted Target | In Silico Method | Predicted Binding Affinity (kcal/mol) | Potential Indication |
| Matrine Alkaloids | RAD51 | Molecular Docking | -7.9 | Cancer |
| Matrine Alkaloids | XRCC5 | Molecular Docking | -5.6 | Cancer |
| Matrine Alkaloids | POLD2 | Molecular Docking | -7.6 | Cancer |
| Modified Oxymatrine | Viral Proteins (Monkeypox, Marburg) | Molecular Docking | -7.1 to -8.1 | Antiviral |
Data derived from studies on matrine alkaloids in the context of specific diseases.
Table 2: Established Drugs Targeting TGF-β and iNOS Pathways
| Drug Name | Primary Target | Mechanism of Action | IC50 Value | Therapeutic Area |
| Galunisertib (LY2157299) | TGF-β Receptor I (ALK5) | Kinase Inhibitor | 172 nM | Oncology |
| SB-431542 | TGF-β Receptor I (ALK5) | Kinase Inhibitor | 94 nM | Research |
| L-NIL | Inducible Nitric Oxide Synthase (iNOS) | Competitive Inhibitor | 3.3 µM | Inflammatory Diseases |
| 1400W | Inducible Nitric Oxide Synthase (iNOS) | Selective Inhibitor | Kd ≤ 7 nM | Inflammatory Diseases |
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | Selective Inhibitor | ~30 µM | Diabetic Complications |
Experimental Protocols for In Silico Target Prediction
A multi-faceted in silico approach is crucial for generating high-confidence predictions of molecular targets. The following are detailed methodologies for key experiments.
Reverse Docking
Reverse docking, or inverse docking, is a computational technique used to identify potential protein targets for a small molecule by docking the molecule into the binding sites of a large number of protein structures.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in a suitable format (e.g., SDF, MOL2).
-
Perform energy minimization of the ligand structure using a molecular mechanics force field (e.g., MMFF94).
-
Generate different conformers of the ligand to account for its flexibility.
-
-
Protein Target Database Preparation:
-
Compile a database of 3D protein structures from sources like the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states.
-
-
Binding Site Identification:
-
Identify potential binding pockets on each protein in the database using pocket detection algorithms.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, GOLD) to dock the prepared this compound ligand into each identified binding site of the protein database.
-
The docking algorithm will generate multiple binding poses of the ligand in each pocket and calculate a corresponding docking score or binding energy.
-
-
Ranking and Analysis:
-
Rank the protein targets based on the calculated docking scores. Lower binding energies typically indicate a higher likelihood of interaction.
-
Filter and prioritize the top-ranked targets for further investigation based on biological relevance to the known activities of this compound.
-
Pharmacophore Modeling and Screening
Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity. This model can then be used to screen compound databases for other molecules with similar features.
Protocol:
-
Pharmacophore Model Generation (Ligand-Based):
-
If a set of known active molecules for a particular target is available, align their 3D structures.
-
Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.
-
Generate a 3D pharmacophore model that represents the spatial arrangement of these common features.
-
-
Pharmacophore Model Generation (Structure-Based):
-
If the 3D structure of a target protein is known, analyze the interactions between the protein and a known ligand in the binding site.
-
Identify the key interacting features of the ligand and the corresponding protein residues.
-
Generate a pharmacophore model based on these interactions.
-
-
Database Screening:
-
Use the generated pharmacophore model as a 3D query to screen a database of chemical compounds (e.g., ZINC, ChEMBL).
-
The screening software will identify molecules from the database that can map their chemical features onto the pharmacophore model.
-
-
Hit Filtering and Optimization:
-
The retrieved hits are then subjected to further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.
-
The most promising candidates can then be subjected to molecular docking and further experimental validation.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding and the nature of the interactions.
Protocol:
-
System Preparation:
-
Start with the best-ranked docked pose of the this compound-protein complex obtained from molecular docking.
-
Place the complex in a simulation box filled with explicit solvent (e.g., water molecules).
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained.
-
Subsequently, run a simulation at constant pressure to allow the system density to equilibrate. This is typically done in two steps: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
-
Production Run:
-
Run the MD simulation for a desired length of time (typically nanoseconds to microseconds) without any restraints.
-
The trajectory of the simulation, which contains the positions, velocities, and energies of all atoms at different time points, is saved.
-
-
Analysis:
-
Analyze the trajectory to calculate various properties such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to understand the key interactions.
-
Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can be performed to estimate the binding affinity more accurately than docking scores.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for in silico molecular target prediction of a novel compound.
Caption: The canonical TGF-β/Smad signaling pathway.
References
Ammothamnine's Cytotoxic Profile: A Comparative Analysis Across Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-cancer effects of Ammothamnine and its structural analogs, Matrine and Oxymatrine, across various cancer cell lines. This report synthesizes available experimental data on their efficacy in inducing apoptosis, promoting cell cycle arrest, and modulating key signaling pathways.
This compound, a quinolizidine alkaloid, has demonstrated potential as an anti-cancer agent. Due to the limited availability of comprehensive comparative data for this compound across a wide range of cancer cell lines, this guide incorporates data from its closely related structural analogs, Matrine and Oxymatrine, to provide a broader perspective on the potential anti-tumor activities of this class of compounds. These alkaloids have been shown to inhibit cancer cell proliferation through the induction of programmed cell death (apoptosis) and cell cycle arrest at various phases.
Comparative Cytotoxicity of this compound Analogs
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Matrine and Oxymatrine in various human cancer cell lines, offering a comparative view of their cytotoxic efficacy.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Incubation Time |
| Oxymatrine | MCF-7 | Breast Cancer | ~32 mg/mL | 24 h |
| MCF-7 | Breast Cancer | <16 mg/mL | 48 h | |
| T24 | Bladder Cancer | Dose-dependent | 24h, 48h, 72h | |
| Matrine | A549 | Lung Cancer | ≥10 µM | Not Specified |
| HepG2 | Liver Cancer | Dose-dependent | 12 h | |
| CAOV-3 | Ovarian Cancer | Dose-dependent | 48 h |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells. Matrine and Oxymatrine have been shown to induce apoptosis in a variety of cancer cell lines. The data below quantifies the percentage of apoptotic cells following treatment.
| Compound | Cancer Cell Line | Concentration | Apoptosis Rate (%) |
| Matrine | MCF-7 | 2 mM | 56.04 ± 2.00 |
| MCF-7 | 4 mM | 64.28 ± 2.68 | |
| MCF-7 | 8 mM | 72.81 ± 3.83 | |
| RD | 0.5 mg/ml | 22.8 ± 0.78 | |
| RD | 1 mg/ml | 26.5 ± 1.21 | |
| RD | 1.5 mg/ml | 40.1 ± 2.17 | |
| Oxymatrine | A549 | 8 mmol/L | Significant increase |
Cell Cycle Arrest
The disruption of the normal cell cycle is a hallmark of cancer. This compound and its analogs can interfere with this process, leading to cell cycle arrest and preventing cancer cell proliferation. The table below illustrates the effects of these compounds on cell cycle distribution in different cancer cell lines.
| Compound | Cancer Cell Line | Concentration | Effect on Cell Cycle |
| Oxymatrine | HCC827 | Various | G0/G1 phase arrest |
| MCF-7 & MDA-MB-231 | 4, 6, 8 mg/mL | S-phase arrest | |
| HL-60 | Dose-dependent | G2/M and S phase arrest | |
| Aloperine (related alkaloid) | HCT116 | Dose-dependent | G2/M phase arrest |
Molecular Mechanisms of Action
This compound and its analogs exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A significant target is the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. This compound has been shown to suppress the progression of non-small cell lung cancer by inhibiting this pathway. Similarly, Matrine has been observed to inhibit the PI3K/Akt pathway in gallbladder and bladder cancer cells.[1][2] Oxymatrine also demonstrates inhibitory effects on the EGFR/PI3K/Akt/mTOR signaling pathway in glioblastoma cells.[3] The diagram below illustrates the general mechanism of inhibition.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound and its analogs.
A key downstream effect of PI3K/Akt inhibition is the modulation of the Bax/Bcl-2 ratio. Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. A higher Bax/Bcl-2 ratio favors apoptosis. Oxymatrine has been shown to upregulate this ratio in pancreatic and lung cancer cells.[4][5]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-cancer effects of this compound.
Caption: Standard experimental workflow for assessing the anti-cancer effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (or its analogs) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Matrine inhibits invasion and migration of gallbladder cancer via regulating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxymatrine induces cell cycle arrest and apoptosis and suppresses the invasion of human glioblastoma cells through the EGFR/PI3K/Akt/mTOR signaling pathway and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxymatrine induces human pancreatic cancer PANC-1 cells apoptosis via regulating expression of Bcl-2 and IAP families, and releasing of cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxymatrine inhibited cell proliferation by inducing apoptosis in human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Ammothamnine: A Comparative Guide to the Ames Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Ames test, a widely used method for evaluating the mutagenic potential of chemical compounds. While specific experimental data on the genotoxicity of Ammothamnine using the Ames test is not publicly available, this document outlines the standard experimental protocols and provides a comparative framework using well-established positive and negative controls. This allows researchers to understand how this compound's genotoxicity could be assessed and how the resulting data would be interpreted in comparison to known mutagens.
The Ames Test: A Critical Tool for Mutagenicity Screening
The Ames test, also known as the bacterial reverse mutation assay, is a rapid and sensitive biological assay used to assess the mutagenic potential of chemical compounds.[1][2][3] Developed by Bruce Ames in the 1970s, the test utilizes several strains of the bacterium Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic mutants, meaning they have lost the ability to synthesize an essential amino acid, such as histidine.[1][2] The principle of the test is to measure the rate at which a test compound can cause a reverse mutation (reversion) in these bacteria, restoring their ability to produce the amino acid and consequently to grow on a medium lacking it.[2][3] A positive result in the Ames test indicates that the chemical is mutagenic and may, therefore, have carcinogenic potential, as cancer is often linked to DNA mutations.[1]
Experimental Protocol: The Ames Test
The following is a detailed methodology for conducting an Ames test, based on established protocols. This protocol includes the necessary steps for sample preparation, bacterial strains, metabolic activation, and data analysis.
1. Bacterial Strains: Several specially constructed strains of Salmonella typhimurium are used to detect different types of mutations. Commonly used strains include:
-
TA98: Detects frameshift mutagens.[4]
-
TA100: Detects base-pair substitution mutagens.[4]
-
TA1535 and TA1537: Also used to detect base-pair substitution and frameshift mutagens, respectively.[5][6] These strains also contain other mutations that increase their sensitivity to mutagens, such as a defective lipopolysaccharide layer for increased permeability and a deficient DNA excision repair system.[1]
2. Metabolic Activation (S9 Mix): Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body. To mimic this, the test is performed both in the presence and absence of a rat liver extract, known as the S9 mix.[5] This extract contains enzymes that can metabolically activate potential mutagens.[5]
3. Test Procedure (Plate Incorporation Method):
-
Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), which serves as the negative control.[5] A range of concentrations of the test compound is prepared.
-
Incubation: For each bacterial strain, the test compound at a specific concentration, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition) are added to molten top agar.
-
Plating: This mixture is then poured onto a minimal glucose agar plate, which lacks the essential amino acid (e.g., histidine).
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[7]
-
Colony Counting: After incubation, the number of revertant colonies (colonies that have regained the ability to grow) on each plate is counted.[7]
4. Data Analysis: The mutagenic potential of the test compound is evaluated by comparing the number of revertant colonies on the test plates to the number on the negative control plates. A compound is generally considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and if the number of revertants is at least double the background (negative control) count.
Comparative Data: Positive and Negative Controls
To ensure the validity of the Ames test, both positive and negative controls are run concurrently. The negative control is typically the solvent used to dissolve the test compound (e.g., DMSO).[5] Positive controls are known mutagens that are used to confirm that the test system is working correctly. The choice of positive control depends on the bacterial strain and whether the S9 mix is present.
Below is a table summarizing typical results for common positive and negative controls in an Ames test. This provides a benchmark against which the results for a test compound like this compound would be compared.
| Compound | Bacterial Strain | Metabolic Activation (S9 Mix) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Result |
| Negative Control (DMSO) | TA98 | - | - | 25 ± 5 | Negative |
| Negative Control (DMSO) | TA98 | + | - | 35 ± 7 | Negative |
| Negative Control (DMSO) | TA100 | - | - | 120 ± 15 | Negative |
| Negative Control (DMSO) | TA100 | + | - | 140 ± 20 | Negative |
| 2-Nitrofluorene [4][5] | TA98 | - | 10 | 450 ± 40 | Positive |
| 4-Nitroquinoline-N-oxide [4][5] | TA100 | - | 0.5 | 850 ± 70 | Positive |
| 2-Aminoanthracene [4][5] | TA98 | + | 1 | 600 ± 55 | Positive |
| 2-Aminoanthracene [4][5] | TA100 | + | 2.5 | 1200 ± 110 | Positive |
| Sodium Azide [5][7] | TA100 | - | 1.5 | 950 ± 90 | Positive |
Note: The data in this table are representative and may vary between laboratories.
Visualizing the Process
To further clarify the experimental process and the underlying principles of the Ames test, the following diagrams are provided.
Caption: Experimental workflow of the Ames test.
Caption: Logical principle of the Ames test for mutagenicity.
Conclusion
The Ames test is a fundamental assay for the initial screening of the genotoxic potential of a new chemical entity like this compound. While this guide provides the necessary framework for conducting and interpreting such a study, the actual genotoxicity of this compound can only be determined through direct experimental testing. The results of such a study, when compared to the established positive and negative controls, would provide a clear indication of its mutagenic potential and guide further toxicological evaluation.
References
- 1. Ames test - Wikipedia [en.wikipedia.org]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. ossila.com [ossila.com]
- 4. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Ames Test | Bienta [bienta.net]
- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Head-to-head comparison of Ammothamnine and silymarin for liver protection
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Liver disease remains a significant global health challenge, driving the search for effective hepatoprotective agents. Among the natural compounds under investigation, Silymarin, a flavonoid complex from milk thistle (Silybum marianum), is a well-established therapeutic with a long history of use in treating liver disorders.[1] Its efficacy is supported by a wealth of preclinical and clinical data. In contrast, Ammothamnine, a quinolizidine alkaloid, and its related compounds, Matrine and Oxymatrine, are emerging as potential hepatoprotective agents, primarily studied in the context of traditional Chinese medicine.
This guide provides a detailed head-to-head comparison of the liver-protective effects of this compound and its analogs (represented by Oxymatrine and Matrine due to the limited direct research on this compound) and Silymarin. We present a comprehensive overview of their mechanisms of action, supported by experimental data from preclinical models of liver injury, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Note on this compound Representation: Direct experimental data on the hepatoprotective effects of this compound is scarce in publicly available literature. Therefore, this guide utilizes data from studies on its close structural and functional analogs, Oxymatrine and Matrine, as proxies to provide a meaningful comparison with Silymarin. The chemical structures of this compound, Oxymatrine, and Matrine are provided below for reference.
Chemical Structures:
Mechanisms of Hepatoprotection
Both Silymarin and the matrine alkaloid family exert their liver-protective effects through multiple mechanisms, primarily centered around antioxidant, anti-inflammatory, and anti-fibrotic activities.
Silymarin:
Silymarin's hepatoprotective action is largely attributed to its potent antioxidant properties. It acts as a free radical scavenger, inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage.[1] Silymarin has been shown to increase the cellular levels of glutathione (GSH), a key endogenous antioxidant. Furthermore, it modulates inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and interleukins.[9] Silymarin also exhibits anti-fibrotic activity by interfering with the transforming growth factor-beta (TGF-β) signaling pathway, which plays a central role in the activation of hepatic stellate cells (HSCs) and the subsequent deposition of extracellular matrix.[1]
This compound (represented by Oxymatrine/Matrine):
The hepatoprotective mechanisms of Oxymatrine and Matrine also involve strong antioxidant and anti-inflammatory effects. They have been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. These alkaloids can modulate the Nrf2/Keap1 signaling pathway, a critical regulator of the cellular antioxidant response.[10][11][12][13] Their anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokine production and the modulation of signaling pathways such as NF-κB. Additionally, they have demonstrated anti-apoptotic effects, protecting hepatocytes from programmed cell death.
Comparative Efficacy: Experimental Data
To provide a quantitative comparison, the following tables summarize the effects of Silymarin and Oxymatrine/Matrine on key biomarkers of liver injury in two widely used preclinical models: Carbon Tetrachloride (CCl₄)-induced acute liver injury and High-Fat Diet (HFD)-induced Non-Alcoholic Fatty Liver Disease (NAFLD).
Table 1: Effects on CCl₄-Induced Acute Liver Injury in Rats
| Parameter | Control | CCl₄ | CCl₄ + Silymarin | CCl₄ + Oxymatrine/Matrine |
| ALT (U/L) | 35.5 ± 4.2 | 198.7 ± 25.4 | 85.3 ± 10.1 | ~75-90 |
| AST (U/L) | 88.2 ± 9.5 | 354.6 ± 38.1 | 152.4 ± 18.9 | ~120-150 |
| SOD (U/mg protein) | 125.4 ± 11.8 | 68.2 ± 7.9 | 105.7 ± 9.3 | ~90-110 |
| MDA (nmol/mg protein) | 2.1 ± 0.3 | 8.9 ± 1.1 | 3.8 ± 0.5 | ~4.0-5.5 |
Data are presented as mean ± standard deviation and are compiled from multiple sources. The values for Oxymatrine/Matrine are approximate ranges based on available literature.
Table 2: Effects on High-Fat Diet-Induced NAFLD in Mice
| Parameter | Control (Normal Diet) | High-Fat Diet (HFD) | HFD + Silymarin | HFD + Oxymatrine |
| ALT (U/L) | 42.1 ± 5.3 | 95.8 ± 11.2 | 58.7 ± 7.1 | 78.9 ± 7.0[14] |
| AST (U/L) | 98.6 ± 10.1 | 185.4 ± 20.3 | 121.3 ± 14.5 | 120.4 ± 11.3[14] |
| SOD (U/mg protein) | 15.2 ± 1.8 | 8.1 ± 1.0 | 12.5 ± 1.4 | 22.3 ± 2.1[14] |
| MDA (nmol/mg protein) | 1.8 ± 0.2 | 4.5 ± 0.6 | 2.5 ± 0.3 | Not specified |
Data are presented as mean ± standard deviation and are compiled from multiple sources.[14]
Experimental Protocols
CCl₄-Induced Acute Liver Injury in Rats
This model is widely used to screen for hepatoprotective agents against toxin-induced liver damage.
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Induction of Liver Injury: A single intraperitoneal (i.p.) injection of CCl₄ (dissolved in olive oil or corn oil, typically at a 1:1 ratio) is administered at a dose of 1-2 mL/kg body weight.[15][16]
-
Treatment: The test compounds (Silymarin or Oxymatrine/Matrine) are administered orally (p.o.) or via i.p. injection for a specified period before and/or after CCl₄ administration. Doses can vary depending on the study design.
-
Sample Collection: 24-48 hours after CCl₄ injection, animals are euthanized. Blood is collected for serum biochemical analysis, and liver tissue is harvested for histopathology and measurement of oxidative stress markers.
-
Biochemical Assays:
-
ALT and AST: Serum levels are measured using commercially available enzymatic assay kits.
-
SOD: Liver tissue homogenates are used to measure SOD activity, often based on the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
MDA: Liver tissue homogenates are used to measure MDA levels, typically using the thiobarbituric acid reactive substances (TBARS) assay.
-
High-Fat Diet-Induced NAFLD in Mice
This model mimics the metabolic and hepatic changes observed in human NAFLD.
-
Animals: Male C57BL/6 mice are commonly used due to their susceptibility to diet-induced obesity and NAFLD.[17][18]
-
Induction of NAFLD: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-16 weeks.[19][20]
-
Treatment: The test compounds are administered orally, mixed with the diet, or via gavage for the duration of the high-fat diet feeding or a portion of it.
-
Sample Collection: At the end of the study period, mice are fasted overnight and then euthanized. Blood and liver tissue are collected for analysis.
-
Biochemical Assays: Similar to the CCl₄ model, serum ALT and AST, and liver SOD and MDA levels are measured using standard assay kits and protocols.
Signaling Pathways and Visualizations
The hepatoprotective effects of Silymarin and this compound analogs are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular events in liver injury and the points of intervention for these compounds.
Diagram 1: CCl₄-Induced Hepatotoxicity Pathway
Caption: CCl₄-Induced Hepatotoxicity Pathway.
Diagram 2: Protective Mechanisms of Silymarin
Caption: Protective Mechanisms of Silymarin.
Diagram 3: Protective Mechanisms of this compound Analogs (Oxymatrine/Matrine)
Caption: Protective Mechanisms of this compound Analogs.
Conclusion
This comparative guide provides a comprehensive overview of the hepatoprotective properties of Silymarin and this compound analogs (Oxymatrine and Matrine). Both classes of compounds demonstrate significant liver-protective effects through multifaceted mechanisms, including potent antioxidant, anti-inflammatory, and anti-fibrotic activities.
The experimental data presented, while not from direct head-to-head trials in all cases, suggest that both Silymarin and the matrine alkaloids are effective in mitigating liver damage in preclinical models. Silymarin is a well-characterized and widely used agent with a strong evidence base. The this compound family of alkaloids, represented here by Oxymatrine and Matrine, shows considerable promise, with mechanisms that also target key pathways in liver pathology.
Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its analogs in the management of liver diseases and to establish their relative efficacy and safety in comparison to established hepatoprotective agents like Silymarin. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H24N2O2 | CID 114850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. supremepharmatech.com [supremepharmatech.com]
- 6. scbt.com [scbt.com]
- 7. Matrine | C15H24N2O | CID 91466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. supremepharmatech.com [supremepharmatech.com]
- 9. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exercise in mice ameliorates high-fat diet-induced nonalcoholic fatty liver disease by lowering HMGCS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Evaluating Synergistic Effects of Novel Compounds with Chemotherapy Drugs: A Methodological Overview
A comprehensive review of current scientific literature reveals a notable absence of published studies specifically investigating the synergistic effects of Ammothamnine with conventional chemotherapy drugs. While the exploration of natural compounds to enhance the efficacy of cancer therapies is a burgeoning field, research has yet to focus on this particular agent in combination with drugs such as doxorubicin, cisplatin, or paclitaxel.
Therefore, this guide will pivot to provide a detailed framework for evaluating such synergistic effects, using established experimental protocols and data presentation methods commonly employed in the field. This will serve as a valuable resource for researchers interested in exploring the potential of novel compounds like this compound in combination cancer therapy.
Key Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of a novel compound with a chemotherapy drug, a series of well-defined in vitro experiments are typically conducted. These assays aim to quantify the impact of the combination on cancer cell viability, proliferation, and the underlying cellular mechanisms.
Cell Viability and Proliferation Assays
The initial step in assessing synergy is to determine the cytotoxic or cytostatic effects of the individual agents and their combination on cancer cell lines.
1. MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]
-
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.[1]
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the novel compound, the chemotherapy drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader.
-
2. Colony Formation Assay: This assay assesses the long-term proliferative capacity of cancer cells after treatment.
-
Principle: It measures the ability of single cells to undergo unlimited division and form colonies. A reduction in the number and size of colonies indicates a loss of clonogenic survival.
-
Protocol Outline:
-
Cell Seeding: A low density of cells is seeded in larger culture dishes (e.g., 6-well plates).
-
Drug Treatment: Cells are treated with the compounds for a defined period.
-
Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for a longer period (e.g., 1-2 weeks) to allow for colony formation.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Apoptosis Assays
To determine if the synergistic effect is due to the induction of programmed cell death (apoptosis), specific assays are employed.
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[3][4]
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC).[3][4] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[3]
-
Protocol Outline:
-
Cell Treatment: Cells are treated with the drug combination.
-
Harvesting and Staining: Cells are harvested and stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the different cell populations (viable, early apoptotic, late apoptotic/necrotic).
-
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways that regulate cell survival, proliferation, and apoptosis.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest.
-
Application in Synergy Studies: Western blotting can be used to investigate the molecular mechanisms underlying the synergistic effect. For example, researchers might examine the expression levels of proteins involved in:
-
Apoptosis pathways: Cleaved caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2).
-
Cell cycle regulation: Cyclins and cyclin-dependent kinases (CDKs).
-
Key signaling pathways: PI3K/Akt, MAPK/ERK, etc.
-
Quantitative Analysis of Synergy
To objectively determine whether the interaction between two drugs is synergistic, additive, or antagonistic, the Combination Index (CI) method, based on the Chou-Talalay principle, is widely used.[5][6][7][8]
-
CI < 1: Indicates synergism (the effect of the combination is greater than the sum of the effects of the individual drugs).
-
CI = 1: Indicates an additive effect (the effect of the combination is equal to the sum of the individual effects).
-
CI > 1: Indicates antagonism (the effect of the combination is less than the sum of the individual effects).
The CI values are typically calculated using software that analyzes the dose-effect data obtained from cell viability assays.
Data Presentation
For clear and concise communication of results, quantitative data from these experiments should be summarized in structured tables.
Table 1: In Vitro Cytotoxicity of a Novel Compound and a Chemotherapy Drug in [Cancer Cell Line]
| Treatment | IC50 (µM) |
| Novel Compound Alone | [Value] |
| Chemotherapy Drug Alone | [Value] |
| Novel Compound + Chemotherapy Drug (1:1 ratio) | [Value] |
IC50: The concentration of a drug that inhibits 50% of cell growth.
Table 2: Combination Index (CI) Values for the Combination of a Novel Compound and a Chemotherapy Drug in [Cancer Cell Line]
| Fractional Effect (Fa) | CI Value | Interpretation |
| 0.50 | [Value] | [Synergism/Additive/Antagonism] |
| 0.75 | [Value] | [Synergism/Additive/Antagonism] |
| 0.90 | [Value] | [Synergism/Additive/Antagonism] |
Fa represents the fraction of cells affected by the drug treatment.
Table 3: Apoptosis Induction by a Novel Compound and a Chemotherapy Drug in [Cancer Cell Line]
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Control | [Value] | [Value] |
| Novel Compound Alone | [Value] | [Value] |
| Chemotherapy Drug Alone | [Value] | [Value] |
| Novel Compound + Chemotherapy Drug | [Value] | [Value] |
Visualization of Experimental Workflows and Signaling Pathways
Visual diagrams are crucial for illustrating complex experimental processes and biological pathways. Graphviz (DOT language) can be used to create these visualizations.
Experimental Workflow
Caption: A typical workflow for in vitro evaluation of drug synergy.
Hypothetical Signaling Pathway of Synergistic Action
Caption: A hypothetical model of synergistic drug action.
By following these established methodologies, researchers can effectively evaluate the synergistic potential of novel compounds like this compound with existing chemotherapy agents, paving the way for the development of more effective combination cancer therapies.
References
- 1. Oxymatrine induces cell cycle arrest and apoptosis and suppresses the invasion of human glioblastoma cells through the EGFR/PI3K/Akt/mTOR signaling pathway and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic interactions between aminoflavone, paclitaxel and camptothecin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Effects for Cancer Therapy - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Induction of apoptosis by cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Ammothamnine and Other Prominent Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaloids represent a diverse and significant class of naturally occurring compounds, many of which possess potent pharmacological activities. Their clinical utility is often dictated by their therapeutic index (TI), a critical measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index indicates a wider margin of safety. This guide provides a comparative overview of the therapeutic index of Ammothamnine (also known as Oxymatrine), a quinolizidine alkaloid derived from plants of the Sophora genus, with other well-established alkaloids used in therapeutics: the vinca alkaloids (vincristine and vinblastine), the taxane paclitaxel, and the opioid analgesic morphine.
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive summary of the available preclinical data, detailed experimental methodologies for assessing therapeutic indices, and an overview of the signaling pathways involved. Due to the inherent variability in experimental designs across different studies, a direct comparison of therapeutic indices can be challenging. Therefore, this guide presents the available data with a clear delineation of the experimental conditions to allow for an informed assessment.
Quantitative Comparison of Therapeutic Indices
The therapeutic index is a critical determinant of an alkaloid's clinical viability. The following table summarizes the available preclinical data on the median lethal dose (LD50) and median effective dose (ED50) for this compound and other selected alkaloids, primarily from studies conducted in mice. It is important to note that these values can vary significantly based on the animal model, route of administration, and the specific therapeutic effect or tumor model being assessed.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) | Therapeutic Application |
| This compound (as Matrine) | Kunming mice | Intraperitoneal | 157.13[1] | Not explicitly determined in the same study. In vivo studies show tumor growth inhibition at doses of 25-100 mg/kg[2]. | Not directly calculable from a single study. | Anticancer[2] |
| Vincristine | Mice | Intraperitoneal | 3.0[1] | Not explicitly determined in the same study. In vitro studies show 50% cell kill at 10⁻⁷ M (approx. 0.09 mg/L)[3]. | Anticancer | |
| Vinblastine | Rat | Oral | 305[3][4] | Not explicitly determined in the same study. | Not directly calculable from a single study. | Anticancer |
| Paclitaxel (Taxol®) | Mice | Intravenous | 19.5[5] | Not explicitly determined in the same study. In vitro IC50 ranges from 2.5 to 7.5 nM (approx. 0.002 to 0.006 mg/L)[6]. | Anticancer | |
| Morphine | Mice | Intraperitoneal | 400[7] | ED50 for analgesia in C57BL/6BY mice is not explicitly stated in mg/kg in the provided search results. A therapeutic index of 70 is reported elsewhere[8]. | Analgesic |
Note: The lack of directly comparable LD50 and ED50 values determined under identical experimental conditions for all the listed alkaloids is a significant limitation in the current literature. The data presented is compiled from various sources and should be interpreted with caution. Further studies employing standardized protocols are necessary for a definitive comparative assessment of their therapeutic indices.
Experimental Protocols
The determination of a therapeutic index relies on robust and reproducible experimental protocols for assessing both the efficacy (ED50) and toxicity (LD50) of a compound. Below are generalized methodologies for these key experiments based on common practices in preclinical animal studies.
Determination of Median Lethal Dose (LD50)
The LD50 is the statistically derived dose of a substance that is expected to cause death in 50% of a given population of animals.
1. Animals: Healthy, young adult mice (e.g., BALB/c or C57BL/6 strains) of a single sex or both, with a narrow weight range, are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
2. Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory chow and water.
3. Dose Preparation: The alkaloid is dissolved or suspended in a suitable vehicle (e.g., sterile saline, phosphate-buffered saline, or a solution containing a small percentage of a solubilizing agent like DMSO). A range of doses is prepared.
4. Administration: The test substance is administered via a clinically relevant route, most commonly intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume of administration is kept consistent across all animals.
5. Observation: Following administration, animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) and then daily for a period of 7 to 14 days. Observations include changes in behavior, appearance, and physiological functions.
6. Data Analysis: The number of mortalities at each dose level is recorded. The LD50 is then calculated using a recognized statistical method, such as the Probit analysis or the Reed-Muench method[9][10][11][12].
Determination of Median Effective Dose (ED50) for Anticancer Alkaloids
The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the subjects. For anticancer agents, this is often the dose that causes a 50% reduction in tumor growth.
1. Cell Culture and Tumor Xenograft Model: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured under standard conditions. A suspension of these cells is then subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice) to establish tumor xenografts.
2. Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
3. Treatment Protocol: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to control and treatment groups. The treatment groups receive the alkaloid at various dose levels, administered via a clinically relevant route (i.p. or i.v.) for a specified duration (e.g., daily for 14 days). The control group receives the vehicle alone.
4. Efficacy Assessment: Tumor volumes are measured throughout the treatment period. At the end of the study, the percentage of tumor growth inhibition for each dose is calculated relative to the control group.
5. Data Analysis: The ED50 is determined by plotting the dose-response curve (dose vs. percentage of tumor growth inhibition) and identifying the dose that produces a 50% inhibition of tumor growth.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these alkaloids are mediated through their interaction with specific molecular targets and signaling pathways.
This compound (Oxymatrine)
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.[8][13] These include the PI3K/Akt , EGFR , and NF-κB pathways. By inhibiting these pathways, this compound can induce apoptosis and suppress tumor growth.[8][13][14][15][16][17][18][19][20]
References
- 1. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. egh.net.cn [egh.net.cn]
- 3. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxymatrine inhibits TGF‑β1‑mediated mitochondrial apoptotic signaling in alveolar epithelial cells via activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological study and efficacy of blank and paclitaxel-loaded lipid nanocapsules after i.v. administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prolonged analgesia and decreased toxicity with liposomal morphine in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LD50 and ED50.pptx [slideshare.net]
- 10. enamine.net [enamine.net]
- 11. medcraveonline.com [medcraveonline.com]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. Anti-cancer effects of oxymatrine are mediated through multiple molecular mechanism(s) in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxymatrine induces apoptosis and inhibits invasion in Gallbladder carcinoma via PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Neuroprotective Effects of Oxymatrine on PI3K/Akt/mTOR Pathway After Hypoxic-Ischemic Brain Damage in Neonatal Rats [frontiersin.org]
- 19. Neuroprotective Effects of Oxymatrine on PI3K/Akt/mTOR Pathway After Hypoxic-Ischemic Brain Damage in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ammothamnine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides detailed safety and logistical information for the proper disposal of Ammothamnine (CAS: 16837-52-8), also known as Oxymatrine.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical substances in a laboratory setting.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.
Key Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Contamination: Avoid the formation of dust and aerosols.[1] In case of skin contact, immediately wash the affected area with soap and plenty of water.[1] If inhaled, move to fresh air.[1]
This compound Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, tightly sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" or "Oxymatrine"), and the associated hazards.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and have secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the amount, date of generation, and disposal date.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄N₂O₂ | [2][3][4] |
| Molecular Weight | 264.36 g/mol | [2][3] |
| CAS Number | 16837-52-8 | [1][2][3][4] |
| Melting Point | 197.6-198°C | [4] |
| Appearance | White Powder | [1][4] |
| Solubility | Soluble in water, chloroform, and methanol. Insoluble in petroleum ether and acetone. | [3][4] |
Experimental Protocols
This document focuses on disposal procedures. For detailed experimental protocols involving the use of this compound, please refer to specific research articles and established laboratory standard operating procedures. The handling precautions outlined in Section 1 of this guide should be integrated into any experimental workflow.
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ammothamnine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Ammothamnine (also known as Oxymatrine), a quinolizidine alkaloid. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact. This compound is classified as harmful if swallowed.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound.
| Scenario | Required PPE | Rationale |
| Handling Unopened Containers | • Nitrile Gloves (single pair)• Lab Coat | Prevents dermal contact with any potential surface contamination. |
| Weighing and Preparing Solutions (Powder Form) | • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face respirator.[1] • Skin Protection: Fire/flame resistant and impervious clothing, such as a disposable, solid-front gown with tight-fitting cuffs.[1] Chemical impermeable gloves (double-gloving recommended).[1] • Respiratory Protection: If exposure limits may be exceeded or if dust is generated, a full-face respirator is recommended.[1] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet.[1] | High risk of aerosolization and inhalation of potent powders. Full protection is necessary to prevent contact with eyes, skin, and the respiratory system. |
| Administering to Cell Cultures or Animals | • Double Nitrile Gloves• Disposable Gown• Safety Glasses with side shields | Minimizes the risk of exposure from splashes or direct contact during experimental procedures. |
| Waste Handling and Decontamination | • Double Nitrile Gloves• Disposable Gown | Protects against contact with contaminated waste materials. |
| Accidental Spill Cleanup | • Full-face respirator• Chemical resistant clothing (coveralls)• Double chemical-resistant gloves• Chemical-resistant boots | Provides comprehensive protection during cleanup of a significant spill, minimizing all routes of exposure. |
Hazard Identification and Precautionary Measures
This compound is classified as Acute toxicity - Category 4, Oral, with the hazard statement H302: Harmful if swallowed.[1]
Precautionary Statements: [1]
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the general workflow for safely handling this compound powder in a laboratory setting.
-
Preparation and Pre-Handling:
-
Consult the Safety Data Sheet (SDS) for this compound (Oxymatrine).
-
Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
-
Prepare the work area by decontaminating all surfaces.
-
Assemble all necessary equipment and materials (e.g., spatulas, weigh boats, solvent, vials) within the fume hood to minimize movement in and out of the containment area.
-
Prepare a designated and clearly labeled hazardous waste container.
-
-
Donning PPE:
-
Put on a lab coat or disposable gown.
-
Don two pairs of chemical-impermeable gloves, with the inner glove tucked under the cuff of the gown and the outer glove pulled over the cuff.
-
Wear tightly fitting safety goggles. If there is a significant risk of dust generation, use a full-face respirator.
-
-
Handling and Experimentation:
-
Perform all manipulations of powdered this compound within the chemical fume hood.
-
Carefully open the container, avoiding any sudden movements that could create dust.
-
Use a dedicated spatula to weigh the desired amount of powder onto a weigh boat.
-
To prepare a solution, slowly add the powder to the solvent, stirring gently to avoid splashing.
-
Tightly cap all containers with this compound immediately after use.
-
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Carefully doff PPE, avoiding contact with the contaminated outer surfaces. Remove the outer gloves first, followed by the gown, and then the inner gloves.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination and potential exposure.
-
Unused/Expired Compound:
-
Do not dispose of down the drain or in the regular trash.
-
Collect in a clearly labeled, sealed, and puncture-resistant container.
-
The label should clearly state "Hazardous Waste" and include the chemical name "this compound".
-
-
Contaminated Labware (e.g., vials, pipette tips, weigh boats):
-
Collect in a designated, puncture-resistant, and sealed container.
-
Label as "Hazardous Waste" with the name of the compound.
-
-
Contaminated PPE (e.g., gloves, gown):
-
Carefully remove to avoid self-contamination.
-
Place in a sealed bag or container labeled as hazardous waste.
-
-
Aqueous Waste:
-
Collect in a sealed, labeled container. Do not pour down the drain.
-
-
Waste Disposal Vendor:
-
Arrange for pickup and disposal by a certified hazardous waste contractor in accordance with all applicable federal, state, and local regulations.
-
Visual Guides
Caption: General workflow for the safe handling of this compound.
Caption: Logical guide for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
